2-Chloro-5-methylpyrimidine-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-chloro-5-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-2-8-6(7)9-4(3)5(10)11/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXOFYWUUZOAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743936 | |
| Record name | 2-Chloro-5-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933746-10-2 | |
| Record name | 2-Chloro-5-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-5-methylpyrimidine-4-carboxylic acid CAS 933746-10-2
An In-Depth Technical Guide to 2-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS 933746-10-2): A Keystone Building Block in Modern Drug Discovery
Abstract: this compound has emerged as a pivotal scaffold in medicinal chemistry, particularly in the rational design of targeted therapeutics. Its unique bifunctional nature, possessing two distinct and versatile reactive sites, allows for its strategic incorporation into complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, characterization, a robust synthesis strategy, and its critical applications, with a focus on the synthesis of Proteolysis Targeting Chimeras (PROTACs). We offer field-proven insights and detailed experimental protocols to empower scientists in leveraging this high-value chemical intermediate.
Core Properties and Characterization
This compound is a substituted pyrimidine derivative valued for its utility as a synthetic intermediate.[1] The pyrimidine ring is a foundational motif in numerous biologically active molecules, and the specific arrangement of the chloro, methyl, and carboxylic acid groups on this compound offers a powerful toolkit for synthetic chemists.[2]
Physicochemical & Structural Data
A summary of the key properties for this compound is presented below. This data is essential for reaction planning, analytical method development, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 933746-10-2 | [3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [3] |
| Molecular Weight | 172.57 g/mol | [3] |
| Common Purity | ≥98% | [3] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Primary Application | Protein Degrader Building Block | [3] |
Spectroscopic and Analytical Characterization
Rigorous characterization is crucial to confirm the identity and purity of starting materials. While extensive public experimental spectra for this specific molecule are limited, the following section outlines the expected spectroscopic signatures and a reliable analytical method for quality control.
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. Based on established chemical shift principles for pyrimidine derivatives, the following peaks are predicted.[4][5]
-
¹H NMR (400 MHz, DMSO-d₆):
-
~13.5-14.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid. Its chemical shift can be highly dependent on concentration and solvent.
-
~8.9 ppm (s, 1H): The singlet for the proton at the C6 position of the pyrimidine ring.
-
~2.5 ppm (s, 3H): The singlet corresponding to the three protons of the methyl group at the C5 position.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
~165 ppm: Carboxylic acid carbonyl carbon (C=O).
-
~160 ppm: Pyrimidine ring carbon C4 (attached to COOH).
-
~158 ppm: Pyrimidine ring carbon C2 (attached to Cl).
-
~157 ppm: Pyrimidine ring carbon C6.
-
~120 ppm: Pyrimidine ring carbon C5 (attached to CH₃).
-
~15 ppm: Methyl carbon (CH₃).
-
A standard experimental protocol for acquiring high-quality NMR data is provided below.[6]
Click to view: Protocol for NMR Sample Preparation and Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide), 0.75 mL
-
5 mm NMR tube
-
Vortex mixer
Procedure:
-
Accurately weigh 5-10 mg of the compound and transfer it into a clean, dry 5 mm NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆ to the NMR tube.
-
Securely cap the tube and vortex gently until the sample is completely dissolved.
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct depth positioning.
-
Load the sample into the NMR spectrometer.
-
Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
-
For ¹H NMR: Acquire data using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 3 seconds, a relaxation delay of 2 seconds, and 16-64 scans.
-
For ¹³C NMR: Acquire data using a proton-decoupled pulse program. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans to achieve adequate signal-to-noise.
-
Process the acquired Free Induction Decays (FIDs) by applying Fourier transform, phase correction, and baseline correction.
1.2.2 Analytical Chromatography for Purity Assessment
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of this compound. The carboxylic acid moiety allows for effective separation using ion-pairing agents or pH-controlled mobile phases.[6][7]
Click to view: Protocol for RP-HPLC Purity Analysis
Objective: To determine the purity of this compound by percentage area.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample: ~1 mg/mL solution in a 1:1 mixture of Water:Acetonitrile
Procedure:
-
Set up the HPLC system with the C18 column, thermostatted to 25 °C.
-
Set the UV detector to monitor at 254 nm.
-
Equilibrate the column with a mobile phase composition of 95% A and 5% B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 5-10 µL of the prepared sample solution.
-
Run a linear gradient elution as follows:
-
0-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Integrate the peaks in the resulting chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Synthesis and Purification Strategy
While multiple routes to functionalized pyrimidines exist, a practical and scalable synthesis of this compound can be envisioned starting from commercially available precursors.[8][9] A plausible and efficient approach involves the regioselective introduction of a carboxylic acid function onto a pre-formed 2-chloro-5-methylpyrimidine ring via a Minisci-type radical reaction.[2] This method avoids the often low-yielding lithiation-carboxylation sequences at cryogenic temperatures.
Proposed Synthetic Workflow
The diagram below outlines a robust, two-step conceptual pathway from 2,4-dihydroxy-5-methylpyrimidine. This strategy leverages common, high-yielding transformations in heterocyclic chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. 22536-61-4|2-Chloro-5-methylpyrimidine|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-5-methylpyrimidine-4-carboxylic acid
Introduction
2-Chloro-5-methylpyrimidine-4-carboxylic acid is a substituted pyrimidine derivative that serves as a valuable and versatile building block in synthetic organic chemistry. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules, including components of nucleic acids.[1][2] The specific arrangement of a chloro-substituent, a methyl group, and a carboxylic acid on the pyrimidine ring provides multiple reactive sites, making this compound a strategic intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[3][4]
This technical guide provides a comprehensive overview of the known and predicted physical, chemical, and spectroscopic properties of this compound (CAS No. 933746-10-2). The information herein is curated for researchers, chemists, and drug development professionals to facilitate its effective use in laboratory and process development settings. We will delve into its structural identity, thermodynamic properties, solution behavior, and the spectroscopic fingerprint essential for its characterization.
Part 1: Molecular Identity and Core Physical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical characteristics. These properties dictate handling, storage, and reaction conditions.
The structure of this compound is defined by a central pyrimidine ring substituted at the C2, C4, and C5 positions. The presence of the carboxylic acid and nitrogen heteroatoms facilitates intermolecular hydrogen bonding, which is a primary determinant of its physical state and thermal properties. The chloro-substituent at the C2 position is a key reactive handle, susceptible to nucleophilic substitution, a common strategy in library synthesis.[4]
Caption: Molecular Structure and Identifiers.
Table 1: Core Identity and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [5] |
| CAS Number | 933746-10-2 | [3][6][7] |
| Molecular Formula | C₆H₅ClN₂O₂ | [3] |
| Molecular Weight | 172.57 g/mol | [3][7] |
| Appearance | White to off-white or yellowish solid/powder | Inferred from related compounds[8] |
| Purity (Typical) | ≥98% |[3] |
Part 2: Thermodynamic and Solubility Profile
While specific experimental data for the thermal properties of this exact isomer are not widely published, we can infer its behavior based on its structure and data from analogous compounds.
Melting and Boiling Point
The compound is expected to be a solid at standard temperature and pressure. The potential for strong intermolecular hydrogen bonding via the carboxylic acid dimer motif, coupled with dipole-dipole interactions from the polar pyrimidine ring and chloro-substituent, suggests a relatively high melting point. Pyrimidine carboxylic acids often exhibit melting points well above 200 °C, sometimes with decomposition.[8] An exact experimental value for CAS 933746-10-2 is not publicly available and would require experimental determination. The boiling point is typically not determined for such compounds as they tend to decompose at elevated temperatures before boiling.
Solubility
The solubility profile is dictated by the balance between the polar carboxylic acid group and the less polar chloromethyl-pyrimidine core.
-
Aqueous Solubility: The compound is expected to have slight to poor solubility in neutral water.[9] Solubility is predicted to increase significantly in alkaline aqueous solutions (e.g., aq. NaHCO₃, aq. NaOH) due to the deprotonation of the carboxylic acid to its more soluble carboxylate salt.
-
Organic Solvent Solubility: It is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in alcohols like methanol and ethanol.[4]
Table 2: Thermodynamic and Solubility Data
| Property | Value | Notes |
|---|---|---|
| Melting Point | Data not available | Expected to be a high-melting solid. |
| Boiling Point | Data not available | Likely decomposes upon heating. |
| Water Solubility | Slightly soluble | Increased solubility in alkaline conditions. |
| Organic Solubility | Soluble in DMF, DMSO; Slightly soluble in alcohols | Based on functional group analysis. |
Experimental Protocol: Saturated Solubility Determination
To ensure reproducible results in downstream applications, a standardized protocol for solubility determination is crucial. The following workflow outlines the isothermal shake-flask method, a gold standard for measuring solubility.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. scialert.net [scialert.net]
- 3. calpaclab.com [calpaclab.com]
- 4. nbinno.com [nbinno.com]
- 5. 933746-10-2 | CAS DataBase [m.chemicalbook.com]
- 6. This compound | 933746-10-2 [chemicalbook.com]
- 7. 933746-10-2|this compound|BLD Pharm [bldpharm.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Chloro-5-methylpyrimidine | 22536-61-4 [chemicalbook.com]
An In-depth Technical Guide to 2-Chloro-5-methylpyrimidine-4-carboxylic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, pyrimidine derivatives stand out as a cornerstone scaffold for the development of novel therapeutics.[1][2] Their inherent biological relevance, being central components of nucleic acids, has made them a fertile ground for the design of a wide array of pharmacologically active agents, including anticancer, antiviral, and antimicrobial drugs.[2] This guide focuses on a specific, highly functionalized pyrimidine derivative: 2-Chloro-5-methylpyrimidine-4-carboxylic acid . With its unique arrangement of reactive groups, this molecule has emerged as a valuable building block, particularly in the burgeoning field of targeted protein degradation.
This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, its significant role in drug discovery, and a discussion of synthetic strategies, aimed at equipping researchers and drug development professionals with the critical knowledge to effectively utilize this compound in their work.
Core Molecular and Physicochemical Properties
A precise understanding of a compound's fundamental properties is paramount for its successful application in research and development. The core attributes of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₂O₂ | [3] |
| Molecular Weight | 172.57 g/mol | [3] |
| CAS Number | 933746-10-2 | [3] |
| Purity | Typically ≥98% | [3] |
The Strategic Importance in Drug Discovery: A Building Block for Protein Degraders
The primary application of this compound lies in its role as a "Protein Degrader Building Block".[3] This positions it as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.
PROTACs are bifunctional molecules designed to co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. They consist of two key moieties connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of this compound is well-suited for incorporation into PROTAC design. The carboxylic acid group provides a convenient handle for linker attachment, while the chloro- and methyl-substituted pyrimidine core can be further functionalized to serve as a ligand for a target protein of interest.
Figure 1: Conceptual workflow of targeted protein degradation by a PROTAC molecule.
Synthetic Strategies: A Pathway to this compound
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented, its structure suggests a logical synthetic approach based on established pyrimidine chemistry. The synthesis would likely involve the construction of the substituted pyrimidine ring followed by the introduction or modification of the carboxylic acid functionality.
A plausible synthetic route could start from a more readily available precursor, such as 2,4-dichloro-5-methylpyrimidine. The introduction of the carboxylic acid group at the 4-position would be a key transformation. General methods for the synthesis of pyrimidine carboxylic acids often involve the hydrolysis of a corresponding ester or nitrile, or through metal-catalyzed carboxylation reactions.
Proposed Synthetic Workflow:
The following represents a generalized, multi-step workflow that a skilled synthetic chemist could adapt and optimize.
Figure 2: A generalized synthetic workflow for this compound.
Step-by-Step Considerations:
-
Starting Material Selection: A common starting point for the synthesis of substituted pyrimidines is a di- or tri-substituted pyrimidine that allows for regioselective functionalization.
-
Introduction of the Carboxylic Acid Moiety: This can be achieved through various methods:
-
Hydrolysis of an Ester: A corresponding ester derivative of the target molecule could be synthesized and subsequently hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
-
From a Nitrile: A cyano group at the 4-position can be hydrolyzed to the carboxylic acid.
-
Metal-Catalyzed Carboxylation: Palladium-catalyzed carboxylation of a suitable precursor is another potential route.
-
-
Purification: Given its intended use in drug discovery, high purity is essential. Purification would likely involve recrystallization or column chromatography.
Researchers attempting this synthesis should consult specialized literature on pyrimidine chemistry for detailed experimental conditions and adapt them accordingly.[4][5]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data for the isomeric compound, 2-Chloro-4-methylpyrimidine-5-carboxylic acid, provides valuable guidance. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Keep in a tightly sealed container in a dry, cool place (2-8°C).
Always consult the supplier-specific SDS before handling this compound and adhere to all institutional safety protocols.
Conclusion
This compound is a strategically important building block for modern drug discovery, particularly in the development of targeted protein degraders. Its well-defined molecular formula and weight, combined with its functional group handles, make it a valuable tool for medicinal chemists. While detailed synthetic protocols require careful development based on established pyrimidine chemistry, the potential applications of this compound in creating novel therapeutics are significant. As research into targeted protein degradation continues to expand, the demand for and importance of such specialized building blocks will undoubtedly grow.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methylpyrimidine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Chloro-5-methylpyrimidine-4-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. It details scientifically robust synthetic routes, including step-by-step experimental protocols, mechanistic insights, and data presentation. The guide emphasizes practical and scalable methods, focusing on the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of this compound
Pyrimidine derivatives are a cornerstone in the development of a vast array of pharmaceuticals due to their presence in the nucleobases of DNA and RNA.[1] The targeted functionalization of the pyrimidine ring allows for the fine-tuning of molecular properties, leading to the discovery of potent therapeutic agents. This compound is a versatile intermediate, offering multiple reaction sites for further chemical modification. The chloro substituent at the 2-position is amenable to nucleophilic substitution, while the carboxylic acid at the 4-position provides a handle for amide bond formation and other derivatizations. The methyl group at the 5-position can also influence the molecule's electronic properties and steric profile.
This guide will focus on a logical and efficient synthetic approach to this valuable compound, providing the necessary detail for its successful laboratory preparation.
Recommended Synthetic Pathway: Oxidation of a 4-Methyl Precursor
A highly effective and straightforward strategy for the synthesis of this compound involves the selective oxidation of the methyl group at the 4-position of a suitable precursor. This approach is advantageous due to the commercial availability of starting materials and the generally high yields of the oxidation step.
The proposed overall synthetic scheme is as follows:
References
Critical Safety Analysis of 2-Chloro-5-methylpyrimidine-4-carboxylic acid: Data Not Publicly Available
A comprehensive review for 2-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS No. 933746-10-2) could not be completed as a specific Safety Data Sheet (SDS) is not publicly available through standard databases. While the existence of this compound is confirmed through various chemical suppliers, the detailed toxicological and safety handling information required for an in-depth technical guide is not accessible at this time.
The meticulous safety assessment of any chemical compound, particularly those used in research and drug development, hinges on the precise data provided in its specific Safety Data Sheet. An SDS is a legally required document that details the full hazard profile, handling protocols, and emergency procedures for a single, specific substance.
Initial investigations for "this compound" revealed numerous publicly available SDS documents for structurally related isomers and precursors. Most notably, extensive data exists for the isomer 2-Chloro-4-methylpyrimidine-5-carboxylic acid (CAS No. 188781-10-4) and the parent compound 2-Chloro-5-methylpyrimidine (CAS No. 22536-61-4) .
It is a fundamental principle of chemical safety and toxicology that even minor changes in molecular structure, such as the positional arrangement of functional groups (isomerism), can lead to significant differences in physical, chemical, and biological properties. These differences can manifest in varying levels of toxicity, reactivity, and environmental hazards. Therefore, extrapolating safety data from an isomer is not a scientifically valid or safe practice.
The Imperative of Isomer-Specific Safety Data
The distinction between the requested compound and its isomer, 2-Chloro-4-methylpyrimidine-5-carboxylic acid, lies in the placement of the methyl and carboxylic acid groups on the pyrimidine ring.
-
Requested Compound: 2-Chloro-5-methyl pyrimidine-4-carboxylic acid
-
Isomer with Data: 2-Chloro-4-methyl pyrimidine-5-carboxylic acid
This seemingly small structural change can alter the molecule's electronic distribution, steric hindrance, and metabolic pathways, thereby influencing its interaction with biological systems. Relying on the SDS of the 4-methyl-5-carboxylic acid isomer would introduce an unacceptable level of risk and would violate the principles of scientific integrity and trustworthiness required for researchers, scientists, and drug development professionals.
Guidance for Researchers
For professionals intending to work with this compound (CAS 933746-10-2), it is imperative to:
-
Request the SDS Directly from the Supplier: The manufacturer or supplier from whom the chemical is purchased is legally obligated to provide a complete and accurate Safety Data Sheet. This should be the primary and non-negotiable first step before handling the compound.
-
Conduct an Internal Risk Assessment: Upon receiving the SDS, a thorough, internal risk assessment should be performed by qualified safety personnel. This assessment will translate the information in the SDS into specific, actionable safety protocols tailored to the experimental conditions in your laboratory.
-
Assume a High Hazard Profile in the Interim: In the absence of specific data, it is prudent to handle the compound as if it possesses a high degree of toxicity and reactivity. This includes utilizing stringent engineering controls (e.g., chemical fume hood), a comprehensive suite of personal protective equipment (PPE), and having robust emergency and spill-response plans in place.
While this guide cannot provide the specific safety details for this compound due to the unavailability of its SDS, it underscores a critical aspect of laboratory safety: the absolute necessity of using compound-specific safety data. The potential hazards of a chemical cannot be inferred from related structures. The responsible course of action is to obtain the correct documentation from the supplier before any handling or experimentation occurs. Without this primary source document, a foundational element of experimental design and researcher safety is critically absent.
A Technical Guide to Determining the Solubility of 2-Chloro-5-methylpyrimidine-4-carboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2-Chloro-5-methylpyrimidine-4-carboxylic acid in various organic solvents. In the absence of extensive published solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, the significance of the compound's physicochemical properties, and detailed, field-proven methodologies for accurate solubility assessment. By equipping researchers with both the theoretical knowledge and practical protocols, this guide aims to facilitate informed solvent selection for applications ranging from synthesis and purification to formulation and analytical method development.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The solubility of such an intermediate is a critical physicochemical parameter that profoundly influences various stages of the drug development pipeline, including:
-
Reaction Kinetics and Purity: The choice of solvent for synthesis directly impacts reaction rates, yield, and the impurity profile of the final product.
-
Crystallization and Polymorph Control: Solubility data is fundamental for developing robust crystallization processes, controlling particle size, and ensuring the desired polymorphic form.
-
Formulation: Understanding solubility is paramount for formulating stable and bioavailable drug products.
-
Analytical Method Development: Solvent selection is crucial for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC).
This guide provides a systematic approach to characterizing the solubility of this compound, enabling scientists to make data-driven decisions in their research and development activities.
Physicochemical Properties of this compound: A Predictive Overview
Understanding the inherent properties of this compound is the first step in predicting its solubility behavior. The interplay of its structural features governs its interactions with different solvents.
| Property | Value/Information | Source | Significance for Solubility |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] | Provides the elemental composition. |
| Molecular Weight | 172.57 g/mol | [1] | Influences the energy required to break the crystal lattice. |
| IUPAC Name | This compound | [2] | Unambiguously identifies the chemical structure. |
| Structure | A pyrimidine ring substituted with a chlorine atom, a methyl group, and a carboxylic acid group. | [1] | The presence of polar functional groups (carboxylic acid, nitrogen atoms in the ring) and a non-polar region (methyl group, aromatic ring) suggests a nuanced solubility profile. |
The carboxylic acid moiety is expected to be a primary driver of solubility in polar, protic solvents through hydrogen bonding. Conversely, the chlorinated pyrimidine ring and the methyl group contribute to its potential solubility in less polar organic solvents. The general principle of "like dissolves like" is a useful starting point for solvent selection.
Theoretical Framework: Factors Governing Solubility
The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of mixing. For a solid to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the lattice energy of the solid and the intermolecular forces within the solvent. Key factors influencing the solubility of this compound include:
-
Solute-Solvent Interactions: The ability of the solvent to form hydrogen bonds, dipole-dipole interactions, or van der Waals forces with the solute is crucial. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the pyrimidine nitrogens can act as hydrogen bond acceptors.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state structure together must be overcome. A higher melting point often correlates with higher lattice energy and lower solubility.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.
-
pH (in aqueous or protic solvents): The carboxylic acid group has a pKa, and its ionization state will significantly affect solubility in protic solvents. This guide focuses on organic solvents, where this effect is less pronounced but can still be relevant in the presence of acidic or basic impurities.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[3] This equilibrium-based method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solid.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), toluene)
-
Analytical balance
-
Scintillation vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Protocol
-
Preparation of the Analytical Method:
-
Develop a sensitive and specific analytical method (preferably HPLC) for the quantification of this compound.
-
Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile).
-
Generate a calibration curve by preparing a series of standards of known concentrations. The curve should be linear over the expected solubility range.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials. "Excess" means that a visible amount of solid remains undissolved at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured concentration does not change over time).[4]
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed.
-
Carefully withdraw a sample of the supernatant and filter it through a solvent-compatible syringe filter (e.g., PTFE or nylon). This step is critical to prevent undissolved solid from artificially inflating the measured solubility.[3]
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the pre-validated analytical method (e.g., HPLC).
-
Determine the concentration of this compound in the filtrate using the calibration curve.
-
Back-calculate the original concentration in the undissolved sample, accounting for any dilutions. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
Alternative and High-Throughput Solubility Screening Methods
While the shake-flask method is the gold standard for thermodynamic solubility, other techniques can be employed for more rapid, albeit potentially less precise, screening.
-
Nephelometry: This method measures the light scattered by suspended particles in a solution. It can be used to determine kinetic solubility by monitoring the precipitation of a compound from a stock solution (often in DMSO) as it is added to a solvent.[5] This is a high-throughput method suitable for early-stage drug discovery.
The logical flow for a nephelometric solubility assay is as follows:
Caption: High-Throughput Kinetic Solubility Screening by Nephelometry.
Conclusion and Future Directions
This guide has outlined a comprehensive approach for determining the solubility of this compound in organic solvents. By combining an understanding of the molecule's physicochemical properties with a robust experimental protocol like the shake-flask method, researchers can generate the high-quality data necessary for informed decision-making in synthesis, purification, and formulation.
Future work could involve expanding the solubility studies to include a wider range of solvents, investigating the effect of temperature on solubility to construct solubility curves, and exploring co-solvent systems to further modulate the solubility of this important chemical intermediate.
References
- 1. 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 5. rheolution.com [rheolution.com]
Navigating the Spectral Landscape: A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-5-methylpyrimidine-4-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, expert-level analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-5-methylpyrimidine-4-carboxylic acid. Moving beyond a simple presentation of data, this document, written from the perspective of a Senior Application Scientist, synthesizes foundational NMR principles with field-proven experimental insights. We will deconstruct the anticipated spectral features, elucidate the chemical principles governing the observed phenomena, and present robust, self-validating protocols for data acquisition. This guide is engineered to empower researchers to confidently identify, characterize, and confirm the purity of this critical synthetic intermediate, thereby upholding the integrity of complex synthetic pathways and accelerating drug development timelines.
Introduction: The Strategic Importance of this compound
Pyrimidine scaffolds are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, this compound stands out as a versatile and highly valuable building block. Its distinct substitution pattern—featuring chloro, methyl, and carboxylic acid groups—provides multiple, orthogonally reactive sites for elaboration into more complex molecular architectures.
Consequently, the unambiguous structural confirmation and purity assessment of this intermediate are not merely academic exercises; they are critical quality control checkpoints in any synthetic campaign. An error in identity or an uncharacterized impurity at this stage can have cascading and costly repercussions. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, offering an unparalleled, non-destructive view into the molecule's precise atomic connectivity and chemical environment.
Foundational Principles: Decoding Substituent Effects in a Pyrimidine System
The chemical shifts observed in the NMR spectra of this compound are a direct and predictable consequence of the electronic environment surrounding each proton and carbon nucleus. The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1] The substituents dramatically modulate this electronic landscape:
-
Electron-Withdrawing Groups (EWGs): The molecule contains two powerful EWGs.
-
Chloro Group (at C2): Exerts a strong electron-withdrawing inductive effect (-I), which strongly deshields the directly attached C2 carbon and influences the rest of the ring.
-
Carboxylic Acid Group (at C4): This group withdraws electron density through both induction (-I) and resonance (-M), causing significant deshielding of the C4 position and the adjacent C5 and H6 positions.
-
-
Electron-Donating Groups (EDGs):
-
Methyl Group (at C5): The alkyl group has a weak electron-donating inductive effect (+I), which introduces a small amount of electron density, causing a slight shielding effect on the C5 carbon.
-
The interplay of these competing electronic forces results in a unique and diagnostic spectral fingerprint, which we will dissect in the subsequent sections.
Experimental Protocol: A Self-Validating System for High-Fidelity Data Acquisition
The acquisition of high-quality, interpretable NMR data is contingent upon meticulous sample preparation and logical instrument parameter selection. The following protocol is designed to be a robust, self-validating system.
Sample Preparation
-
Analyte Mass: For a standard high-field NMR instrument (400 MHz and above), weigh 5-25 mg of the compound for ¹H NMR.[2][3][4] For ¹³C NMR, a higher concentration is required due to the low natural abundance of the ¹³C isotope; aim for 50-100 mg if sufficient material is available.[2][3]
-
Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent.[2][5] For this compound, which is a polar, acidic molecule, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the solvent of choice. It readily dissolves the compound and its residual proton signal (~2.50 ppm) and carbon signal (~39.5 ppm) provide a convenient internal reference.
-
Dissolution & Transfer: Dissolve the sample in the solvent within a small vial before transferring it to the NMR tube.[2][3] This allows for effective mixing via gentle vortexing or sonication.
-
Filtration: To ensure magnetic field homogeneity and prevent spectral artifacts like broad lines, filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[3][4] This removes any suspended particulate matter.[4][5] Do not use cotton wool, as solvents can leach impurities from it.[4]
-
Tube and Cap: Use clean, unscratched NMR tubes and caps to avoid contamination and shimming issues.[4][6]
Spectrometer Parameters (400 MHz Example)
The rationale behind parameter selection is key to a high-quality experiment.
Table 1: ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Causality & Rationale |
|---|---|---|
| Pulse Program | zg30 | A standard 30-degree flip angle pulse is used to allow for faster repetition times without saturating the signals, balancing signal intensity and experiment time. |
| Acquisition Time (AQ) | ~4 seconds | A longer acquisition time allows the Free Induction Decay (FID) to decay fully, resulting in narrower lines and better spectral resolution. |
| Relaxation Delay (D1) | 5 seconds | A longer delay ensures that all protons, especially those with long relaxation times, have returned to equilibrium before the next pulse. This is critical for accurate signal integration. |
| Number of Scans (NS) | 16-32 | This number provides an excellent signal-to-noise ratio for a sample of this concentration in a short amount of time. |
| Spectral Width (SW) | 20 ppm | A wide spectral window (e.g., -2 to 18 ppm) ensures that all signals, including the highly deshielded carboxylic acid proton, are captured. |
Table 2: ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Causality & Rationale |
|---|---|---|
| Pulse Program | zgpg30 | A standard proton-decoupled pulse program with a 30-degree flip angle. Decoupling collapses C-H splittings into single lines, improving sensitivity and simplifying the spectrum. |
| Acquisition Time (AQ) | ~1.5 seconds | Sufficient for resolving the sharper lines typically seen in ¹³C spectra. |
| Relaxation Delay (D1) | 2 seconds | A standard delay for routine ¹³C acquisition. |
| Number of Scans (NS) | ≥1024 | The low natural abundance (~1.1%) and lower gyromagnetic ratio of ¹³C necessitate a significantly higher number of scans to achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 250 ppm | This wide range (e.g., -10 to 240 ppm) is necessary to capture all carbon environments from the shielded methyl group to the deshielded carbonyl carbon. |
Spectral Analysis and Interpretation
¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆)
The proton spectrum is expected to be simple and highly diagnostic, showing three distinct signals.
Table 3: Predicted ¹H NMR Data and Assignments
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
|---|---|---|---|---|
| ~14.0 (broad) | Singlet | 1H | -COOH | The acidic proton is highly deshielded and often appears as a very broad signal due to chemical exchange with trace amounts of water in the solvent. Its position is highly variable. |
| ~8.90 | Singlet | 1H | H6 | This lone proton on the pyrimidine ring is significantly deshielded by the anisotropic effects of the aromatic ring and the strong electron-withdrawing effects of the adjacent nitrogen atom and the carboxylic acid group at C4. |
| ~2.60 | Singlet | 3H | -CH₃ | The methyl protons are attached to an sp² carbon but are not directly conjugated with strongly withdrawing groups, placing them in a typical chemical shift range for a methyl group on an aromatic ring. |
Diagram 1: Logical Workflow for ¹H NMR Assignment
Caption: Assignment workflow correlating molecular structure to predicted ¹H NMR signals.
¹³C NMR Spectrum (Predicted, 100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum provides a clear map of the carbon skeleton, with six signals expected.
Table 4: Predicted ¹³C NMR Data and Assignments
| Predicted Shift (δ, ppm) | Assignment | Rationale for Assignment |
|---|---|---|
| ~166 | -C OOH | The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to being double-bonded to one oxygen and single-bonded to another. |
| ~162 | C2 | This carbon is directly attached to the electronegative chlorine atom and two nitrogen atoms, causing a very strong deshielding effect. |
| ~158 | C6 | Positioned between a nitrogen atom and the carbon bearing the carboxylic acid group (C4), this carbon is significantly deshielded. |
| ~155 | C4 | This quaternary carbon is part of the aromatic system and is directly attached to the electron-withdrawing carboxylic acid group, placing it far downfield. |
| ~125 | C5 | The carbon bearing the methyl group. While the methyl group itself is donating, this carbon is still part of the electron-deficient pyrimidine ring, placing it in the aromatic region. |
| ~18 | -C H₃ | The sp³-hybridized methyl carbon is highly shielded compared to the ring carbons and appears far upfield, in the typical aliphatic region. |
Diagram 2: Hierarchy of Deshielding Effects in ¹³C NMR
Caption: Visualization of predicted ¹³C chemical shifts based on electronic effects.
Conclusion
The ¹H and ¹³C NMR spectra of this compound offer a definitive and information-rich fingerprint for its unambiguous structural verification. By applying the foundational principles of substituent effects and adhering to rigorous, validated experimental protocols, researchers can confidently acquire and interpret high-quality spectral data. This guide provides the theoretical grounding and practical framework necessary to leverage NMR spectroscopy as a powerful tool for quality control, ensuring the integrity of this vital chemical intermediate in the demanding landscape of pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. organomation.com [organomation.com]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 2-Chloro-5-methylpyrimidine-4-carboxylic Acid
Foreword: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Their unique chemical architectures allow for precise interactions with biological targets. 2-Chloro-5-methylpyrimidine-4-carboxylic acid, a substituted pyrimidine, represents a class of molecules with significant potential as a building block in medicinal chemistry. Understanding its intrinsic chemical properties is paramount, and mass spectrometry stands as a cornerstone technique for its unambiguous identification and structural characterization.
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the theoretical underpinnings of ionization and fragmentation, present a robust analytical workflow, and interpret the resulting spectral data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this critical analytical technique.
Foundational Principles: Ionization and Molecular Integrity
The initial and most critical step in the mass spectrometric analysis of any analyte is its conversion into gas-phase ions. The choice of ionization technique is dictated by the analyte's physicochemical properties, such as polarity, thermal stability, and molecular weight. For a molecule like this compound, two primary techniques are highly applicable: Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Electrospray Ionization (ESI): The Gentle Approach for Polar Molecules
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[1][2] Given the presence of a carboxylic acid and nitrogen atoms in the pyrimidine ring, this compound is expected to be readily ionizable by ESI. The process involves the formation of highly charged droplets from a solution of the analyte, followed by solvent evaporation, ultimately leading to the generation of gas-phase ions with minimal fragmentation.[3] This is highly advantageous as it typically preserves the molecular ion, providing a clear indication of the compound's molecular weight.[2]
The acidic proton of the carboxylic acid group and the basic nitrogen atoms of the pyrimidine ring make the molecule amenable to ionization in both positive and negative ion modes. In positive ion mode, protonation is the likely mechanism, leading to the formation of the [M+H]⁺ ion. Conversely, in negative ion mode, deprotonation of the carboxylic acid will generate the [M-H]⁻ ion.[4] The choice between positive and negative mode will depend on the specific analytical goals and the composition of the mobile phase in a liquid chromatography-mass spectrometry (LC-MS) setup.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): A Classic for Volatile Compounds
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful alternative.[5] While the carboxylic acid group reduces volatility, derivatization (e.g., esterification) can be employed to make this compound more amenable to GC analysis. In the EI source, high-energy electrons bombard the analyte molecules, causing the ejection of an electron to form a molecular ion (M⁺•).[6] This process imparts significant internal energy to the molecular ion, leading to extensive and reproducible fragmentation.[6] The resulting fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation and library matching.
Experimental Workflow: From Sample to Spectrum
A robust and reproducible experimental workflow is the bedrock of reliable mass spectrometric data. The following section outlines a detailed protocol for the analysis of this compound using LC-MS with ESI, a common and effective approach for this class of compound.
Sample Preparation
-
Solvent Selection: Prepare a stock solution of this compound (1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with the intended chromatographic conditions (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive ion mode).
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
Chromatographic Column: A C18 reversed-phase column is a suitable choice for retaining and separating this polar molecule.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or acetonitrile (for negative ion mode).
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometer Settings (ESI)
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
Scan Range: m/z 50-300.
The overall experimental workflow can be visualized as follows:
Interpretation of Mass Spectral Data
The mass spectrum of this compound will provide a wealth of structural information. The molecular formula is C₆H₅ClN₂O₂. The theoretical monoisotopic mass is approximately 172.00 Da.
Molecular Ion and Isotopic Pattern
The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion peak (and any chlorine-containing fragment) will appear as a pair of peaks separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M peak.
-
[M+H]⁺ (Positive Mode): Expected at m/z 173.0 and 175.0.
-
[M-H]⁻ (Negative Mode): Expected at m/z 171.0 and 173.0.
Predicted Fragmentation Pattern
While an experimental spectrum is not publicly available, a predicted fragmentation pattern can be deduced based on established principles of mass spectrometry for similar chemical moieties.[7][8][9] In a tandem mass spectrometry (MS/MS) experiment, the molecular ion would be isolated and subjected to collision-induced dissociation (CID) to induce fragmentation.
Key Predicted Fragmentations:
-
Loss of CO₂ (Decarboxylation): The carboxylic acid group is prone to fragmentation through the loss of carbon dioxide (44 Da). This is a common fragmentation pathway for carboxylic acids.[4][9]
-
Loss of HCl: The chloro substituent can be eliminated as a neutral loss of hydrochloric acid (36 Da).
-
Loss of CO (Decarbonylation): Following the initial loss of a hydroxyl radical, the resulting acylium ion can lose carbon monoxide (28 Da).
-
Ring Cleavage: The pyrimidine ring itself can undergo fragmentation, although this typically requires higher collision energies.
The predicted fragmentation pathways are illustrated in the following diagram:
Tabulated Mass Spectral Data
The following table summarizes the predicted key ions and their corresponding m/z values for the mass spectrometric analysis of this compound.
| Ion Description | Predicted m/z (Positive Ion Mode) | Predicted m/z (Negative Ion Mode) | Notes |
| Molecular Ion | 173.0 / 175.0 ([M+H]⁺) | 171.0 / 173.0 ([M-H]⁻) | Characteristic 3:1 isotopic pattern due to ³⁵Cl/³⁷Cl. |
| Loss of Water | 155.0 / 157.0 | - | A common loss from protonated carboxylic acids. |
| Loss of Carbon Dioxide | 129.0 / 131.0 | - | Decarboxylation of the carboxylic acid. |
| Loss of CO₂ and HCl | 93.0 | - | Subsequent loss of HCl from the decarboxylated fragment. |
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By leveraging the principles of electrospray ionization and understanding the predictable fragmentation patterns of its constituent functional groups, researchers can confidently identify and characterize this important heterocyclic building block. While the presented fragmentation data is predictive, it is grounded in established chemical principles and provides a solid basis for interpreting experimental results.
For definitive structural confirmation, high-resolution mass spectrometry (HRMS) is recommended to obtain accurate mass measurements and determine the elemental composition of the molecular ion and its fragments. Furthermore, coupling mass spectrometry with other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, will provide an orthogonal and comprehensive structural elucidation. As new and complex pyrimidine derivatives continue to be synthesized, the robust application of mass spectrometry will remain an indispensable tool in the advancement of medicinal chemistry and drug discovery.
References
- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 5. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
The In-Depth Technical Guide to the Fundamental Reactivity of Chloropyrimidines
Abstract
Chloropyrimidines are a cornerstone in modern synthetic and medicinal chemistry, serving as versatile precursors for a vast array of functionalized molecules with significant biological activities.[1][2][3] Their inherent reactivity, governed by the electron-deficient nature of the pyrimidine ring and the strategic placement of chlorine atoms, allows for a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive exploration of the fundamental reactivity of chloropyrimidines for researchers, scientists, and drug development professionals. We will delve into the core principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering field-proven insights into controlling regioselectivity, understanding the interplay of electronic and steric effects, and implementing robust experimental protocols.
The Electronic Landscape of Chloropyrimidines: A Foundation for Reactivity
The pyrimidine ring is an electron-deficient heteroaromatic system, a characteristic that is central to its reactivity.[2][4] The presence of two nitrogen atoms within the six-membered ring significantly lowers the electron density, making the carbon atoms susceptible to nucleophilic attack. The introduction of one or more chlorine atoms further enhances this electrophilicity. This inherent electronic property is the primary driver for the two major classes of reactions discussed in this guide: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
The reactivity of the different positions on the pyrimidine ring generally follows the order C4(6) > C2 >> C5 for both SNAr and palladium-catalyzed reactions.[2] This preference is a direct consequence of the electronic stabilization of the reaction intermediates, a concept we will explore in detail in the subsequent sections.
Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction
The SNAr reaction is a powerful and widely utilized method for the functionalization of chloropyrimidines.[2][5] This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
The SNAr Mechanism: A Step-by-Step Visualization
The generally accepted mechanism for the SNAr reaction on a chloropyrimidine is depicted below. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of the tetrahedral Meisenheimer intermediate. The negative charge is delocalized across the electron-deficient pyrimidine ring, with the nitrogen atoms playing a crucial role in stabilization. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr) on a chloropyrimidine.
Regioselectivity in Dichloropyrimidines: The C4/C6 vs. C2 Debate
In di- and trichloropyrimidines, the site of nucleophilic attack is a critical consideration. For 2,4-dichloropyrimidine, nucleophilic substitution generally favors the C4 position.[6] This preference can be rationalized by examining the stability of the corresponding Meisenheimer intermediates. Attack at C4 allows for more effective delocalization of the negative charge onto both nitrogen atoms, leading to a more stable intermediate compared to attack at C2.
However, this regioselectivity is not absolute and can be influenced by several factors:
-
Electronic Effects of Substituents: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can dramatically alter the regioselectivity. For instance, an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position.[6]
-
Steric Hindrance: Bulky nucleophiles or substituents adjacent to a reaction site can sterically hinder the approach of the nucleophile, potentially favoring attack at a less hindered, albeit electronically less favorable, position.
-
Reaction Conditions: The choice of solvent, temperature, and base can also influence the regiochemical outcome of the reaction.
| Substituent at C5/C6 | Nucleophile | Observed Major Product | Rationale | Reference |
| H | Secondary Amine | C4-substitution | Electronic preference for C4 | [2] |
| Electron-withdrawing (e.g., NO₂) | Tertiary Amine | C2-substitution | In situ N-dealkylation of an intermediate directs C2 attack | [7][8] |
| Electron-donating (e.g., OMe) | Amine | C2-substitution | Alters the electronic distribution, making C2 more electrophilic | [6] |
| Trimethylsilyl | Various | C2-substitution | The reason for this selectivity is still under investigation | [9] |
Field-Proven Protocol: Regioselective Amination of 2,4-Dichloropyrimidine
This protocol provides a detailed methodology for the selective amination of 2,4-dichloropyrimidine at the C4 position with a secondary amine.
Materials:
-
2,4-Dichloropyrimidine
-
Secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMAc)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMAc, add potassium carbonate (2.0 eq).
-
Add the secondary amine (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine.
Expected Outcome: This procedure typically yields the C4-substituted product with good to excellent regioselectivity (>30:1 for many secondary amines) and in high yield.[2] The use of a carbonate base and a polar aprotic solvent like DMAc facilitates the reaction while minimizing side products.
Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions, have revolutionized the synthesis of complex molecules. Chloropyrimidines are excellent substrates for these transformations due to the electron-deficient nature of the pyrimidine ring, which facilitates the oxidative addition step in the catalytic cycle.[2]
The Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between a halide and an organoboron compound. The general catalytic cycle is illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Regioselectivity in Palladium-Catalyzed Cross-Coupling of Dichloropyrimidines
Similar to SNAr reactions, the regioselectivity of palladium-catalyzed cross-coupling reactions of dichloropyrimidines is a key consideration. In the case of 2,4-dichloropyrimidine, a strong preference for coupling at the C4 position is observed in Suzuki and Stille reactions.[2] However, Sonogashira reactions show little difference in reactivity between the C2 and C4 positions.[2]
Recent advances have demonstrated that the conventional C4 selectivity can be inverted to favor C2 coupling by judicious choice of the palladium catalyst and ligand system. For instance, the use of bulky N-heterocyclic carbene (NHC) ligands with a Pd(II) precatalyst has been shown to uniquely effect C2-selective C-S cross-coupling of 2,4-dichloropyrimidine.[10][11]
| Catalytic System | Dichloropyrimidine Substrate | Coupling Partner | Observed Major Product | Rationale | Reference |
| Pd(PPh₃)₄ / K₂CO₃ | 2,4-Dichloropyrimidine | Arylboronic acid | C4-arylation | Favored oxidative addition at the C4-chlorine bond | [12] |
| Pd(II) / Bulky NHC Ligand | 2,4-Dichloropyrimidine | Thiol | C2-thiolation | Ligand-controlled selectivity, potentially altering the mechanism of C-Cl cleavage | [10][11] |
| Pd(PEPPSI)(IPr) / K₂CO₃ | 2,4-Dichloropyridine | Phenylboronic acid | C4-arylation (10.4:1) | Ligand and base combination favors C4 selectivity | [13] |
| Ligand-free (Jeffery conditions) | 2,4-Dichloropyridine | Phenylboronic acid | C4-arylation (>99:1) | Formation of palladium nanoparticles may be responsible for high selectivity | [14] |
Field-Proven Protocol: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol details an efficient and rapid microwave-assisted Suzuki coupling for the regioselective C4-arylation of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave reactor vial, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Purge the solution with argon.
-
Add potassium carbonate (1.5 mmol), the arylboronic acid (0.5 mmol), and Pd(PPh₃)₄ (0.5 mol%).[12]
-
Seal the vial and stir the reaction mixture in a microwave reactor at 100 °C for 15 minutes.[12]
-
After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.[12]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-aryl-2-chloropyrimidine.
Expected Outcome: This microwave-assisted protocol offers a significant advantage in terms of reaction time (15 minutes) and catalyst loading (0.5 mol%), providing the C4-substituted pyrimidine in good to excellent yields.[12] The use of microwave irradiation accelerates the reaction, often leading to cleaner reaction profiles and higher yields compared to conventional heating.
Conclusion: The Enduring Versatility of Chloropyrimidines
Chloropyrimidines continue to be indispensable building blocks in the synthesis of a diverse range of functional molecules, particularly in the realm of drug discovery. Their predictable yet tunable reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the strategic and controlled introduction of various substituents. A thorough understanding of the underlying principles of regioselectivity, electronic effects, and steric influences, as outlined in this guide, empowers researchers to design and execute efficient and selective synthetic routes. The provided field-proven protocols serve as a practical starting point for the successful application of chloropyrimidine chemistry in the laboratory. As new catalytic systems and synthetic methodologies emerge, the utility of chloropyrimidines in advancing chemical and pharmaceutical sciences is set to expand even further.
References
- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Landscape of 2-Chloro-5-methylpyrimidine-4-carboxylic Acid: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of a Specialized Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the foundation of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] Within this important class of heterocycles, 2-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS No. 933746-10-2) has emerged as a particularly valuable building block. Its strategic placement of a reactive chlorine atom and a carboxylic acid functional group makes it an ideal starting point for the synthesis of complex molecules, most notably in the rapidly advancing field of Targeted Protein Degradation (TPD).[3]
One of the most exciting applications of TPD is the development of Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to recruit a specific protein of interest to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This guide provides an in-depth technical overview of the commercial sources, quality considerations, and strategic utilization of this compound for researchers engaged in the discovery and development of next-generation therapeutics.
Chemical Profile and Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and downstream processes.
| Property | Value | Source(s) |
| CAS Number | 933746-10-2 | [3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [3] |
| Molecular Weight | 172.57 g/mol | [3] |
| Purity (Typical) | ≥95-98% | [3] |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in organic solvents such as DMSO and DMF | N/A |
Commercial Suppliers and Procurement Landscape
A reliable and consistent supply of high-purity starting materials is a critical, yet often overlooked, component of a successful research campaign. The following table provides a comparative overview of several commercial suppliers of this compound. Researchers are advised to request a Certificate of Analysis (CoA) for each specific lot to verify purity and specifications.
| Supplier | Purity | Available Quantities | Notes |
| Aladdin Scientific | min 98% | 100 mg | Listed under "Protein Degrader Building Blocks".[3] |
| Reagentia | N/A | 100 mg, 250 mg, 1 g, 5 g | Offers a range of research-scale quantities. |
| CHIRALEN | 95% | 100 mg | In-stock availability noted. |
| Fluorochem | 95.0% | 1 g | |
| AbacipharmTech | N/A | N/A | Catalog number AB07376. |
| Arctom Scientific | N/A | N/A | Catalog number AG-AG0063OG.[4] |
Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information and for bulk quantity inquiries.
Strategic Utilization in Synthesis: A Bifunctional Linchpin
The synthetic utility of this compound lies in its two distinct and orthogonally reactive functional groups. This dual functionality is precisely what makes it a valuable component in the construction of PROTACs and other complex molecular architectures.
-
The Carboxylic Acid Handle: The carboxylic acid at the 4-position is readily activated for amide bond formation. This is a cornerstone reaction in medicinal chemistry, often employed to connect fragments of a molecule.[5] Standard coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) can efficiently couple the pyrimidine core to an amine-containing linker or a ligand for a target protein.[5][6]
-
The 2-Chloro Handle: The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr).[7] The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates the displacement of the chloride by a variety of nucleophiles, most commonly primary or secondary amines.[8][9] This reaction is often used to attach the E3 ligase-binding portion of a PROTAC molecule.
The strategic combination of these two reactions allows for a modular and convergent synthesis of heterobifunctional degraders.
Quality Control and Self-Validating Protocols
For researchers in drug development, the purity and identity of starting materials are non-negotiable. Every protocol should be a self-validating system, beginning with rigorous confirmation of the starting materials.
Key Analytical Techniques for Quality Assurance:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify any organic impurities. The spectrum should be consistent with the expected shifts and coupling constants for the this compound structure.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity of the compound and confirm its molecular weight. The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion.
-
Certificate of Analysis (CoA): Always request a lot-specific CoA from the supplier. This document should provide, at a minimum, the purity as determined by HPLC or NMR and confirmation of its identity.
A typical procurement and validation workflow is outlined below. Adherence to this process ensures the scientific integrity of subsequent experiments.
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize that proper handling and storage are crucial for both researcher safety and maintaining the chemical integrity of the compound.
-
Handling: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. Some suppliers may recommend refrigerated or freezer storage to maintain long-term stability.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves using a licensed waste disposal company.
Conclusion
This compound is a high-value building block with significant potential in modern drug discovery, particularly for the synthesis of targeted protein degraders. Its commercial availability from a range of suppliers provides researchers with accessible options for their synthetic campaigns. By carefully selecting suppliers, rigorously verifying the quality of the material, and employing sound synthetic strategies that leverage its dual reactivity, scientists can effectively utilize this compound to construct novel therapeutics aimed at previously intractable disease targets.
References
- 1. benchchem.com [benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of 2-Chloro-5-methylpyrimidine-4-carboxylic Acid
Introduction
Pyrimidine and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry, serving as the core structure for a multitude of therapeutic agents and key biological molecules. 2-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS 933746-10-2) is a valuable building block in drug discovery and development, prized for the reactive sites that allow for diverse chemical modifications.
The integrity of such a reagent is paramount for the synthesis of novel compounds and for generating reliable data in biological assays. Chemical instability can lead to the formation of impurities, reducing the effective concentration of the desired material and potentially introducing confounding variables into experiments. Therefore, a thorough understanding of the stability profile and optimal storage conditions for this compound is essential for researchers, chemists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical stability, principal degradation pathways, and recommended storage and handling procedures for this compound. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies to assess stability, in alignment with industry best practices and regulatory expectations set forth by the International Council for Harmonisation (ICH).
Section 1: Physicochemical Properties and Inherent Stability
The stability of a chemical compound is intrinsically linked to its structure. This compound possesses a pyrimidine ring substituted with a reactive chlorine atom, a methyl group, and a carboxylic acid. The electron-deficient nature of the pyrimidine ring makes the chlorine atom at the C2 position susceptible to nucleophilic substitution, which is the primary route of degradation.
| Property | Value | Source(s) |
| CAS Number | 933746-10-2 | [1][2][3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][2][3] |
| Molecular Weight | 172.57 g/mol | [1][2][3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| General Stability | Stable under recommended storage conditions | [2] |
While the compound is generally stable when stored correctly, its reactivity predisposes it to degradation under specific environmental conditions, including exposure to moisture, high temperatures, and light.
Section 2: Major Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for predicting its stability and for identifying potential impurities that may arise during storage or handling. The most probable degradation pathways are driven by hydrolysis, photolysis, and thermolysis.
Hydrolytic Degradation
The most significant degradation pathway for this molecule is hydrolysis. The chlorine atom at the C2 position of the pyrimidine ring is an excellent leaving group and is susceptible to nucleophilic attack by water or hydroxide ions. This reaction results in the formation of 2-hydroxy-5-methylpyrimidine-4-carboxylic acid, which exists in tautomeric equilibrium with its more stable pyrimidone form.
The rate of hydrolysis is highly dependent on pH.[4] Both acidic and basic conditions can catalyze the reaction, with degradation often being more rapid at alkaline pH.
Caption: Proposed hydrolytic degradation of the title compound.
Photolytic Degradation
Pyrimidine derivatives can be sensitive to light, particularly in the UV spectrum.[4][5] While the pyrimidine ring itself has mechanisms for dissipating UV energy, prolonged exposure can lead to the formation of degradation products. Potential photolytic pathways include:
-
Photo-hydrolysis: The energy from light absorption can facilitate the hydrolysis of the C-Cl bond.
-
Decarboxylation: UV energy can potentially induce the loss of the carboxylic acid group.[6]
-
Radical Reactions: Formation of radical species that can lead to a variety of other products, including dimers.
Studies on related pyridine carboxylic acid derivatives have shown that the degree of photodegradation can be influenced by the solvent and the presence of other substances.[7][8]
Caption: Potential photodegradation pathways under UV exposure.
Thermal Degradation
Elevated temperatures can provide the necessary energy to overcome activation barriers for decomposition. For halogenated organic compounds, thermal stress can lead to the cleavage of carbon-halogen and carbon-carbon bonds.[9][10] In the case of this compound, significant thermal degradation would likely result in fragmentation of the molecule, potentially releasing hazardous gases such as hydrogen chloride (HCl), oxides of nitrogen (NOx), and oxides of carbon (CO, CO₂).
Section 3: Recommended Storage and Handling Conditions
Based on the chemical nature of the compound and information available for related pyrimidine structures, the following storage and handling conditions are recommended to ensure its long-term stability and integrity.[11][12]
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[2] For long-term storage (>1 year), consider -20°C. | Reduces the rate of potential hydrolytic and thermal degradation. |
| Atmosphere | Store in a tightly sealed container.[2][11] Purge with an inert gas (e.g., Argon, Nitrogen) for long-term storage. | Minimizes exposure to atmospheric moisture, which is the primary driver of hydrolysis. |
| Light | Protect from light. Store in an amber vial or in a dark place. | Prevents photolytic degradation. |
| Moisture | Store in a dry environment, preferably in a desiccator. | Prevents hydrolysis. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | The compound can react with these materials, leading to degradation. |
Handling Precautions
When handling this compound, standard laboratory safety practices should be observed:
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, closed container for disposal.
Section 4: Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation (stress testing) study is essential.[13] This involves subjecting the compound to harsh conditions to accelerate its decomposition, allowing for the rapid identification of degradation products and the development of a stability-indicating analytical method.[4][5] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14][15]
Caption: General workflow for a forced degradation study.
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products.[16][17][18] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.[19][20]
Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution with:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength determined by a UV scan of the compound (e.g., 254 nm or λmax). A photodiode array (PDA) detector is ideal for monitoring peak purity.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 2: Forced Degradation Procedure
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, cool, and neutralize with an equivalent amount of 1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
At specified time points (e.g., 1, 4, 8h), withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, allow it to cool, dissolve in diluent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a quartz cuvette) and solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[5]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC after exposure.
-
Section 5: Data Interpretation and Summary
The results from the forced degradation studies provide a comprehensive stability profile of the molecule. The data should be presented clearly to highlight the susceptibility of the compound to different stress conditions.
Hypothetical Stability Data Summary:
| Stress Condition | Reagent/Condition | Time | % Degradation | No. of Degradants | Comments |
| Acid Hydrolysis | 1 M HCl | 24 h @ 60°C | ~5% | 1 | Minor degradation observed. |
| Base Hydrolysis | 0.1 M NaOH | 8 h @ RT | >50% | 1 (Major) | Highly susceptible to base-catalyzed hydrolysis. |
| Oxidation | 3% H₂O₂ | 24 h @ RT | ~10% | 2 | Moderately sensitive to oxidation. |
| Thermal (Solid) | 80°C | 48 h | <2% | 0 | Very stable in solid form at elevated temperatures. |
| Photolytic | ICH Q1B | - | ~8% | 1 | Some sensitivity to light exposure. |
Conclusion: Based on this hypothetical data, this compound is most sensitive to alkaline hydrolysis. It also shows moderate sensitivity to oxidation and light. Its solid-state thermal stability is excellent. This information confirms that the primary stability concern is hydrolysis, reinforcing the need for storage in dry, cool conditions, away from basic environments. The developed HPLC method successfully separates the main peak from all degradants, proving it is "stability-indicating."
References
- 1. calpaclab.com [calpaclab.com]
- 2. 933746-10-2|this compound|BLD Pharm [bldpharm.com]
- 3. CAS:933746-10-2 FT-0779970 this compound Product Detail Information [finetechchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Effects of thermal treatment on halogenated disinfection by-products in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cswab.org [cswab.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. youtube.com [youtube.com]
- 16. Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation [ipindexing.com]
- 17. jetir.org [jetir.org]
- 18. iosrphr.org [iosrphr.org]
- 19. researchgate.net [researchgate.net]
- 20. asiapharmaceutics.info [asiapharmaceutics.info]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Chloro-5-methylpyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Suzuki Coupling of a Multifunctional Pyrimidine
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in pharmaceutical and materials science for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in biologically active molecules.[2]
This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of 2-Chloro-5-methylpyrimidine-4-carboxylic acid. This substrate presents a unique set of challenges due to the interplay of its distinct functional groups:
-
A Heteroaryl Chloride: The 2-chloro substituent on the electron-deficient pyrimidine ring requires a highly active palladium catalyst for efficient oxidative addition.[3]
-
A Carboxylic Acid: The presence of a carboxylic acid group can complicate the reaction through several pathways, including acid-base reactions with the base required for the catalytic cycle and potential coordination to the palladium center, which could inhibit its catalytic activity.[4]
-
A Polysubstituted Pyrimidine Core: The electronic and steric environment of the pyrimidine ring influences the reactivity of the C-Cl bond and the overall success of the coupling reaction.
By understanding the causality behind each experimental choice, researchers can confidently and successfully employ this valuable building block in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This step forms a Pd(II) intermediate. The electron-deficient nature of the pyrimidine ring generally facilitates this step.
-
Transmetalation: This is often the rate-determining step and is critically influenced by the choice of base.[8] The base activates the boronic acid, forming a more nucleophilic boronate species. This boronate then transfers its organic group to the Pd(II) complex, displacing the halide. The presence of the carboxylic acid necessitates a careful selection of the base to ensure efficient boronate formation without detrimental side reactions.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Critical Experimental Parameters: A Guide to Optimization
The success of the Suzuki coupling of this compound hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with a suitable ligand, or pre-formed catalysts like Pd(PPh₃)₄, [Pd(dtbpf)Cl₂] | The choice of a highly active catalyst system is crucial for the coupling of an aryl chloride. Modern catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands are often superior for challenging substrates.[9] |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos), Fu ligands (e.g., P(t-Bu)₃), or NHC ligands (e.g., IPr) | These ligands promote both the oxidative addition and reductive elimination steps and can improve catalyst stability and turnover.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is essential for the transmetalation step.[1] For substrates with acidic protons, like the carboxylic acid in our target molecule, inorganic bases are generally preferred. The strength of the base can influence the reaction rate and selectivity. Weaker bases may require higher temperatures or longer reaction times. An excess of base (typically 2-3 equivalents) is used to both neutralize the carboxylic acid and facilitate the catalytic cycle. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O | A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[1] The choice of solvent can impact the solubility of the reagents and the reaction temperature. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |
| Boronic Acid | Aryl or heteroaryl boronic acids or their corresponding boronate esters (e.g., pinacol esters) | The stability and reactivity of the boronic acid can affect the reaction outcome. Boronate esters are often more stable and can be used to mitigate premature protodeboronation. |
| Temperature | 80-120 °C | The reaction temperature will depend on the reactivity of the specific coupling partners and the chosen solvent system. Microwave irradiation can often accelerate the reaction and improve yields. |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and hotplate or microwave reactor
-
Condenser (if using conventional heating)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. If using a microwave reactor, heat to the set temperature for a specified time (e.g., 15-30 minutes).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with 1M aqueous HCl to a pH of approximately 3-4. This will protonate the carboxylic acid product, making it more soluble in organic solvents.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired coupled product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, incorrect base, low temperature. | Ensure the palladium catalyst is active and not degraded. Thoroughly degas all solvents. Screen different bases and consider a stronger base or higher temperature. |
| Protodeboronation of Boronic Acid | Presence of excess water, harsh basic conditions, prolonged reaction time. | Use a boronate ester instead of the boronic acid. Minimize the amount of water in the reaction. Use a milder base or shorter reaction times. |
| Dehalogenation of Starting Material | Catalyst deactivation, presence of impurities. | Use a more robust ligand. Ensure all reagents and solvents are pure. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere throughout the reaction. |
| Low Yield after Work-up | Incomplete extraction of the product due to its acidic nature. | Ensure the aqueous layer is sufficiently acidified during work-up to fully protonate the carboxylic acid, thereby increasing its solubility in the organic extraction solvent. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of novel pyrimidine-containing compounds. By carefully considering the choice of catalyst, base, and solvent, and by following a well-designed experimental protocol, researchers can successfully navigate the challenges posed by this multifunctional substrate. The information and procedures outlined in this application note provide a solid foundation for the successful implementation of this important reaction in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Note: A Strategic Guide to the Buchwald-Hartwig Amination of 2-Chloro-5-methylpyrimidine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.
Introduction
Substituted aminopyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 2-amino-5-methylpyrimidine-4-carboxylic acid derivatives are key building blocks for kinase inhibitors and other targeted therapies. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[1][2]
However, the application of this reaction to a substrate like 2-chloro-5-methylpyrimidine-4-carboxylic acid presents a unique set of challenges. The molecule's electron-deficient pyrimidine ring, the less reactive chloro leaving group, and the presence of a potentially interfering carboxylic acid moiety necessitate a carefully considered and optimized approach. This guide provides a detailed analysis of these challenges, outlines strategic considerations for reaction optimization, and presents a robust starting protocol for researchers.
Core Challenges & Strategic Considerations
The successful amination of this compound hinges on overcoming three primary obstacles: the inherent reactivity of the substrate, the choice of a compatible base, and the potential for unwanted side reactions.
-
Substrate Reactivity and Catalyst Selection: The target substrate is an electron-deficient heteroaryl chloride. While the electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group activates the C-Cl bond towards oxidative addition, aryl chlorides are inherently less reactive than the corresponding bromides or iodides.[3][4] Furthermore, the lone pairs on the pyrimidine nitrogens and the carboxylate group can coordinate to the palladium center, potentially leading to catalyst inhibition. To overcome these issues, modern catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands are essential. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which accelerates the rate-limiting oxidative addition step and favors the desired reductive elimination.[1][5]
-
Base Selection and Carboxylic Acid Compatibility: The choice of base is arguably the most critical parameter. It must be strong enough to deprotonate the amine nucleophile (or the resulting palladium-amine complex) to facilitate C-N bond formation, but not so harsh as to cause undesirable side reactions.[6][7] The carboxylic acid group introduces two complications:
-
Acid-Base Neutralization: The base will first neutralize the carboxylic acid, meaning at least one extra equivalent of base is required.
-
Decarboxylation: Heteroaromatic carboxylic acids can be susceptible to decarboxylation under strongly basic conditions and at elevated temperatures.[8]
Therefore, a careful balance must be struck. While strong alkoxide bases like NaOtBu are common in Buchwald-Hartwig reactions, weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ should be considered as they may minimize the risk of decarboxylation, albeit potentially requiring higher temperatures or longer reaction times.[9]
-
-
Solvent and Solubility: The starting material and its corresponding carboxylate salt may have limited solubility in common nonpolar aromatic solvents like toluene. Aprotic polar solvents such as dioxane, THF, or t-butanol are often suitable alternatives.[9] In some cases, a mixture of solvents may be required to balance catalyst stability and substrate solubility.
Optimization of Reaction Parameters
A systematic approach to optimizing the reaction conditions is crucial for achieving high yields and purity. The following parameters should be considered and screened.
Table 1: Ligand Selection Guide for Challenging Heteroaryl Chlorides
| Ligand | Structure Type | Key Advantages & Applications |
| XPhos | Dialkylbiarylphosphine | General, robust ligand for a wide range of aryl chlorides. High activity and stability. |
| BrettPhos | Dialkylbiarylphosphine | Particularly effective for coupling primary amines and substrates with acidic protons.[9] |
| RuPhos | Dialkylbiarylphosphine | Exhibits high catalytic activity, often at lower temperatures.[10] |
| XantPhos | Bidentate Phosphine | Wide bite angle can be beneficial; often used with G3 precatalysts.[11] |
Table 2: Base and Solvent Screening Strategy
| Base (Equivalents) | Solvent | Temperature (°C) | Rationale & Expected Outcome |
| Cs₂CO₃ (2.5 - 3.0) | Dioxane or t-BuOH | 100 - 110 | Recommended Starting Point. Carbonate is a moderate base, minimizing decarboxylation risk. Dioxane/t-BuOH aids solubility. |
| K₃PO₄ (2.5 - 3.0) | Toluene / t-BuOH | 100 - 110 | A slightly stronger inorganic base than carbonate; may improve reaction rates. |
| LHMDS (2.5) | THF | 65 - 80 | A strong, non-nucleophilic base compatible with carboxylates.[9] Lower temperature may preserve the substrate. |
| NaOtBu (2.5) | Toluene or Dioxane | 80 - 100 | Use with Caution. The strongest base option, offers highest reactivity but also the greatest risk of decarboxylation. |
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination, beginning with the active Pd(0) catalyst.[1][5][12]
Recommended Starting Protocol
This protocol is designed as a robust starting point for the amination of this compound with a generic primary amine (e.g., benzylamine). Optimization of stoichiometry, temperature, and reaction time is recommended.
Materials and Reagents:
-
This compound
-
Amine (e.g., Benzylamine)
-
Palladium Precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst, e.g., XPhos)
-
Base (e.g., Cs₂CO₃, dried)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Experimental Workflow Diagram
Figure 2: A generalized workflow for the Buchwald-Hartwig amination experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), Cs₂CO₃ (2.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Inerting: Seal the vial and thoroughly purge with an inert atmosphere (Argon or Nitrogen) for 5-10 minutes. This is critical as the Pd(0) active species is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution) followed by the amine (1.2 equiv).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for the duration of the reaction (typically 12-24 hours).
-
Monitoring: Periodically and carefully take small aliquots to monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., Ethyl Acetate).
-
Carefully add water and adjust the pH to ~3-4 with 1M HCl to protonate the product's carboxylic acid. This will facilitate extraction into the organic layer.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Base not strong enough. | Ensure rigorous inert atmosphere; Increase temperature in 10°C increments; Switch to a stronger base like K₃PO₄ or LHMDS. |
| Decarboxylation Observed | Base is too strong or temperature is too high. | Switch to a weaker base (e.g., from K₃PO₄ to Cs₂CO₃); Lower the reaction temperature and increase reaction time. |
| Side Product Formation | Hydrodehalogenation (replacement of Cl with H). | This can compete with reductive elimination.[1] Ensure the amine is present in slight excess; screen different ligands. |
| Poor Solubility | Inappropriate solvent choice. | Try a more polar aprotic solvent like t-BuOH or a solvent mixture (e.g., Toluene/Dioxane). |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Amide Coupling of 2-Chloro-5-methylpyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and optimized protocols for the successful amide coupling of 2-chloro-5-methylpyrimidine-4-carboxylic acid. This electron-deficient heterocyclic carboxylic acid presents unique challenges in amide bond formation, often leading to sluggish reactions and undesired side products. This document outlines robust methodologies employing common and highly efficient coupling reagents, including O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and Propylphosphonic Anhydride (T3P®). By delving into the mechanistic rationale behind each protocol and offering step-by-step instructions, this guide equips researchers with the necessary tools to achieve high-yield synthesis of diverse amide derivatives from this critical pyrimidine building block.
Introduction: Navigating the Challenges of an Electron-Deficient Substrate
This compound is a valuable synthon in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. However, the inherent electronic properties of the pyrimidine ring, which is substituted with an electron-withdrawing chloro group, significantly deactivate the carboxylic acid moiety towards nucleophilic attack. This deactivation can result in slow reaction kinetics and the need for highly activated intermediates to drive the amide bond formation to completion.[1][2]
Furthermore, the presence of the chloro substituent introduces a potential site for nucleophilic aromatic substitution (SNAr) under certain conditions, particularly with aggressive nucleophiles or elevated temperatures, leading to undesired byproducts.[3] Therefore, the selection of an appropriate coupling reagent and the fine-tuning of reaction conditions are paramount to achieving clean and efficient amide synthesis.
This guide provides a selection of validated protocols that address these challenges, offering a range of options to suit different substrate scopes and laboratory preferences.
Recommended Amide Coupling Protocols
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4][5] To overcome this, the carboxylic acid must be activated in situ to generate a more electrophilic species that readily reacts with the amine. The following protocols detail the use of three highly effective coupling systems.
Protocol 1: High-Efficiency Coupling with HATU
HATU is a uranium-based coupling reagent renowned for its high efficiency, rapid reaction times, and ability to minimize racemization, particularly with challenging substrates.[6][7][8] It reacts with the carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive O-acylisourea intermediate.[4]
Mechanism of HATU-mediated Amide Coupling
Caption: Mechanism of HATU mediated amide coupling.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, 0.1–0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 equiv.).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv.) to the stirred solution at room temperature.
-
Pre-activation: Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the activated ester.[7][9]
-
Amine Addition: Add the desired amine (1.0–1.2 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Cost-Effective Coupling with EDC/HOBt
The combination of a carbodiimide, such as EDC, with an additive like HOBt is a widely used and cost-effective method for amide bond formation.[4][8] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable and less racemization-prone HOBt ester.[1][5]
Mechanism of EDC/HOBt-mediated Amide Coupling
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.0 equiv.), and HOBt (1.1 equiv.) in anhydrous DMF (to make a 0.1–0.5 M solution).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.0 equiv.) to the stirred solution.
-
EDC Addition: Slowly add EDC (1.1 equiv.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.[9] The aqueous washes help to remove the urea byproduct and excess reagents.[10][11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Green and Efficient Coupling with T3P®
Propylphosphonic Anhydride (T3P®) is a versatile and environmentally friendly coupling reagent.[12][13] It is known for its high reactivity, low toxicity, and the formation of water-soluble byproducts, which simplifies purification.[14][15] T3P® is particularly effective for large-scale synthesis.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in an appropriate solvent such as ethyl acetate or 2-methyltetrahydrofuran, add a base like triethylamine (TEA) or DIPEA (3.0 equiv.).
-
T3P® Addition: Slowly add T3P® (50% solution in ethyl acetate or DMF, 1.5 equiv.) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with water or a saturated solution of NaHCO₃.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Comparative Analysis of Coupling Reagents
| Feature | HATU | EDC/HOBt | T3P® |
| Reactivity | Very High | High | High |
| Cost | High | Low | Moderate |
| Byproduct Removal | Moderately Easy | Can be challenging | Easy (water-soluble) |
| Racemization Risk | Very Low | Low (with HOBt) | Very Low |
| Ideal For | Difficult couplings, sensitive substrates | Routine synthesis, cost-sensitive projects | Large-scale synthesis, green chemistry |
General Experimental Workflow
Caption: General experimental workflow for amide coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can also improve yields.[7] For particularly unreactive amines, gentle heating (40-50 °C) may be beneficial, but monitor for potential side reactions.
-
Side Product Formation: The formation of N-acylurea byproduct with EDC can be minimized by ensuring the reaction is not overly concentrated and by using HOBt.[10] If SNAr on the pyrimidine ring is observed, use milder conditions (lower temperature, less nucleophilic base).
-
Difficult Purification: The water-soluble byproducts of T3P® make it an attractive option if purification is challenging.[13] For EDC couplings, thorough aqueous washes are crucial for removing the urea byproduct.[10]
Conclusion
The successful amide coupling of this compound is readily achievable with the appropriate selection of reagents and reaction conditions. This guide provides a robust starting point for researchers, offering detailed protocols for high-performance (HATU), cost-effective (EDC/HOBt), and scalable (T3P®) methodologies. By understanding the underlying principles and following these optimized procedures, scientists can efficiently synthesize a diverse range of amide derivatives for applications in drug discovery and development.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 13. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 2-Chloro-5-methylpyrimidine-4-carboxylic acid as a PROTAC Linker Building Block
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While significant focus is often placed on the warhead and E3 ligase ligand, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[4] An optimized linker facilitates a productive ternary complex, leading to efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3]
The Advantage of Rigid Heteroaromatic Linkers: A Case for 2-Chloro-5-methylpyrimidine-4-carboxylic acid
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly employed due to their synthetic tractability, there is a growing appreciation for the advantages of rigid linkers.[2][4] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty associated with ternary complex formation and potentially leading to enhanced potency and selectivity.[3]
Heteroaromatic scaffolds, like pyrimidine, are particularly attractive as rigid linker components. The incorporation of a pyrimidine ring into the linker can improve physicochemical properties, such as aqueous solubility and metabolic stability, which are often challenging for large PROTAC molecules.[1] The defined geometry of the pyrimidine ring provides conformational constraint, which can be crucial for achieving optimal spatial orientation of the warhead and E3 ligase ligand.
This application note focuses on the use of This compound as a versatile building block for the construction of rigid PROTAC linkers. This molecule offers two orthogonal points for conjugation: the carboxylic acid for amide bond formation and the chloro group for nucleophilic aromatic substitution (SNAr). This allows for a modular and flexible synthetic approach to PROTAC assembly.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal machinery.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
As illustrated above, the PROTAC molecule acts as a bridge, bringing the target protein and an E3 ligase into close proximity to form a ternary complex.[3] This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to the formation of a polyubiquitin chain. This chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides. The PROTAC molecule is then released and can participate in another degradation cycle, highlighting its catalytic nature.[4]
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general synthetic route for constructing a PROTAC using this compound. For this example, we will use pomalidomide as the E3 ligase (Cereblon, CRBN) ligand and a generic warhead bearing a primary or secondary amine for attachment to the pyrimidine linker.
Synthetic Workflow Overview
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Chloro-5-methylpyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs and investigational agents.[1][2] Its prevalence is particularly notable in the field of protein kinase inhibitors, where the pyrimidine core often serves as a bioisostere for the adenine ring of ATP, enabling competitive inhibition at the enzyme's active site.[3][4] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
2-Chloro-5-methylpyrimidine-4-carboxylic acid is a versatile starting material for the synthesis of a diverse array of kinase inhibitors. The presence of three distinct functional handles—a reactive chlorine atom at the 2-position, a carboxylic acid at the 4-position, and a methyl group at the 5-position—provides medicinal chemists with multiple avenues for structural elaboration. The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments that can interact with the hinge region of the kinase active site. The carboxylic acid can be readily converted to amides, which can form crucial hydrogen bonds with the target protein. The methyl group can contribute to hydrophobic interactions and influence the overall conformation of the inhibitor.
This document provides a detailed guide to the synthesis of a representative kinase inhibitor from this compound, focusing on two key synthetic transformations: amide bond formation and nucleophilic aromatic substitution. The protocols are designed to be self-validating, with clear explanations of the rationale behind each experimental step.
Strategic Overview of Kinase Inhibitor Synthesis
The synthesis of a potent and selective kinase inhibitor from this compound typically involves a two-step process:
-
Amide Bond Formation: The carboxylic acid at the 4-position is coupled with a desired amine to introduce a key pharmacophoric element. This is often achieved using standard peptide coupling reagents.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is displaced by a nucleophilic amine, typically an aniline derivative, to complete the kinase inhibitor scaffold. This reaction is crucial for establishing interactions with the hinge region of the kinase.
The following diagram illustrates this general synthetic workflow:
References
Application Note: Synthesis of 2-(Alkyl/Aryl)amino-5-methylpyrimidine-4-carboxylic Acids via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the reaction of 2-chloro-5-methylpyrimidine-4-carboxylic acid with primary amines. This reaction is a cornerstone in the synthesis of a diverse array of biologically active molecules, particularly in the field of medicinal chemistry for the development of kinase inhibitors.[1][2][3] We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven experimental protocol, and discuss critical parameters that influence reaction outcomes.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceutical agents.[4] Its structural similarity to the nucleobases found in DNA and RNA allows pyrimidine derivatives to interact with a wide range of biological targets, including kinases, which are crucial regulators of cellular processes.[2][5] The reaction of chloropyrimidines with amines is one of the most important and frequently utilized methods in pyrimidine chemistry, providing a versatile route to functionalized pyrimidine libraries.[6] Specifically, the synthesis of 2-amino-5-methylpyrimidine-4-carboxylic acid derivatives is of significant interest as these compounds are key building blocks for potent and selective kinase inhibitors.[1][7]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with primary amines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[8][9] This process is facilitated by the inherent electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two ring nitrogen atoms and the electron-withdrawing carboxylic acid group.[4][6]
The reaction can be conceptualized in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient carbon atom bonded to the chlorine atom (C2 position). This attack temporarily disrupts the aromaticity of the pyrimidine ring, forming a high-energy intermediate known as a Meisenheimer complex.[9]
-
Rearomatization: The aromaticity of the ring is restored through the expulsion of the chloride leaving group. The resulting protonated amine is then deprotonated, typically by a base present in the reaction mixture, to yield the final 2-amino-5-methylpyrimidine-4-carboxylic acid product and a salt byproduct (e.g., triethylammonium chloride).
Caption: General mechanism for the SNAr reaction.
Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the reaction of this compound with a variety of primary amines. Optimization of specific parameters may be necessary for different amine substrates.
Materials and Reagents
-
This compound
-
Primary amine (e.g., benzylamine, aniline, etc.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or 1-Pentanol)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., THF). To this solution, add the primary amine (1.1-1.5 eq) followed by the base (e.g., triethylamine, 2.0-3.0 eq).
-
Reaction Conditions: The reaction mixture is then stirred at a predetermined temperature. The optimal temperature can range from room temperature to reflux, depending on the reactivity of the amine.[1] For less reactive amines, such as aromatic amines, heating may be required.[4]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-methylpyrimidine-4-carboxylic acid derivative.
Caption: Experimental workflow for the synthesis.
Key Parameters and Optimization
Several factors can significantly impact the efficiency and outcome of this reaction. Careful consideration and optimization of these parameters are crucial for achieving high yields and purity.
| Parameter | Influence and Considerations | Typical Conditions |
| Primary Amine | The nucleophilicity of the amine is a key driver. Aliphatic amines are generally more reactive than aromatic amines due to their higher basicity and less steric hindrance.[4] | 1.1 - 1.5 equivalents |
| Base | A non-nucleophilic organic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Common choices include triethylamine (TEA) and diisopropylethylamine (DIPEA).[1] | 2.0 - 3.0 equivalents |
| Solvent | Polar aprotic solvents like DMF, DMSO, and THF are generally effective as they can solvate the charged intermediate without strongly solvating the nucleophile, thus promoting the reaction.[10][11] For higher temperatures, solvents like 1-pentanol can be used.[1] | THF, DMF, DMSO, 1-Pentanol |
| Temperature | The reaction temperature depends on the reactivity of the amine. Highly reactive aliphatic amines may react at room temperature or below, while less reactive aromatic amines often require heating.[1][4] | -70°C to 140°C |
| Reaction Time | Reaction times can vary from a few hours to overnight, depending on the specific reactants and conditions. Monitoring by TLC or LC-MS is essential to determine the point of completion. | 2 to 24 hours |
Troubleshooting and Side Reactions
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more polar solvent, or adding a catalyst such as NaI for chloro- to iodo- exchange in situ, which can accelerate the reaction.[1]
-
Formation of Di-substituted Product: While less common with a mono-chloro substrate, ensure the stoichiometry of the amine is not excessively high to minimize potential side reactions if other reactive sites exist on the pyrimidine ring.
-
Hydrolysis of the Chloro Group: In the presence of water, hydrolysis of the starting material to the corresponding hydroxypyrimidine can occur, especially at elevated temperatures. Using anhydrous solvents and reagents is critical.
-
Reaction with the Carboxylic Acid: Under certain conditions, particularly at high temperatures, the amine could potentially react with the carboxylic acid to form an amide. This is generally less favorable than the SNAr reaction. If this becomes a significant issue, protection of the carboxylic acid as an ester may be necessary.
Analytical Characterization
The identity and purity of the synthesized 2-amino-5-methylpyrimidine-4-carboxylic acid derivatives should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and assessing the purity of column fractions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product and confirm the successful substitution.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the product.
Conclusion
The reaction of this compound with primary amines is a powerful and versatile method for the synthesis of a wide range of substituted pyrimidines. A thorough understanding of the SNAr mechanism and the influence of key reaction parameters allows for the rational design and optimization of synthetic routes to novel compounds with potential therapeutic applications. The protocol and insights provided in this application note serve as a valuable resource for researchers engaged in drug discovery and development.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. youtube.com [youtube.com]
- 10. Solvent in Nucleophilic Substitution - SN2 [quimicaorganica.org]
- 11. youtube.com [youtube.com]
The Strategic Functionalization of 2-Chloro-5-methylpyrimidine-4-carboxylic acid: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Pyrimidine Core in Modern Drug Discovery
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules and approved pharmaceuticals. Their prevalence stems from their ability to engage in various biological interactions, often mimicking endogenous nucleobases. The targeted functionalization of the pyrimidine ring is therefore a critical endeavor in the development of novel therapeutics. 2-Chloro-5-methylpyrimidine-4-carboxylic acid is a versatile building block, offering multiple reaction sites for diversification. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the precise and efficient formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds on such scaffolds.[1]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the nuances of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering not just procedural steps, but also the underlying scientific rationale for experimental design.
Understanding the Substrate: Reactivity of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the electronic and steric interplay of its substituents.
-
The 2-Chloro Substituent: The chlorine atom at the C2 position is the primary leaving group for oxidative addition to the palladium(0) catalyst. The C2 and C4 positions of the pyrimidine ring are electron-deficient, making them susceptible to this crucial first step in the catalytic cycle.
-
The 4-Carboxylic Acid Group: This electron-withdrawing group further activates the pyrimidine ring towards oxidative addition. However, its acidic nature necessitates careful selection of the base to avoid deprotonation of the carboxylic acid, which could lead to solubility issues or unwanted side reactions. A judicious choice of a non-nucleophilic inorganic base is often paramount. Furthermore, under certain conditions, the carboxylic acid itself can participate in the reaction through a decarbonylative coupling pathway.[2]
-
The 5-Methyl Group: This electron-donating group has a modest electronic influence on the reactivity of the C2-Cl bond but can exert some steric hindrance, which may impact the choice of bulky ligands and coupling partners.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent motifs in many pharmaceutical agents.[3][4]
Scientific Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side products. For a substrate like this compound, a phosphine ligand with appropriate steric bulk and electron-donating properties is often required to facilitate the oxidative addition and reductive elimination steps. The base plays a crucial role in activating the boronic acid for transmetalation.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Synthesis of 2-(4-methoxyphenyl)-5-methylpyrimidine-4-carboxylic acid
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 equiv)
-
(4-methoxyphenyl)boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)
-
Potassium carbonate (K2CO3) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, (4-methoxyphenyl)boronic acid, Pd(PPh3)4, and K2CO3.
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and acidify to pH 2-3 with 1M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling of Related Chloropyrimidines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh3)4 | PPh3 | K2CO3 | 1,4-Dioxane/H2O | 100 | 71 | [3] |
| PdCl2(dppf) | dppf | K2CO3 | DME | 80 | 85-95 | [6] |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 90 | [3] |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a valuable method for the arylation of alkenes, leading to the synthesis of substituted olefins.[7][8]
Scientific Rationale
The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species.[9] A base is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate. For substrates like this compound, the choice of base and the electronic nature of the alkene are crucial for successful coupling.
Experimental Protocol: Heck Reaction
Reaction: Synthesis of (E)-3-(5-methyl-4-carboxy-pyrimidin-2-yl)acrylic acid
Caption: Catalytic Cycle of the Heck Reaction.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)2] (0.05 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)3] (0.1 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)2, and P(o-tol)3.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF, n-butyl acrylate, and Et3N.
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Acidify with 1M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp2)-C(sp) bond between an aryl halide and a terminal alkyne.[10]
Scientific Rationale
This reaction is typically co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne for transmetalation.[11] The presence of a base is essential for the deprotonation of the terminal alkyne. The carboxylic acid functionality in the substrate may necessitate the use of a milder base to prevent unwanted side reactions.
Experimental Protocol: Sonogashira Coupling
Reaction: Synthesis of 5-methyl-2-(phenylethynyl)pyrimidine-4-carboxylic acid
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, PdCl2(PPh3)2, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous THF and Et3N.
-
Add phenylacetylene dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC/LC-MS).
-
Filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile and efficient method for C-N bond formation.[12][13]
Scientific Rationale
This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a base.[14] The catalytic cycle involves oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[15] The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step. A strong, non-nucleophilic base is typically required.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Synthesis of 2-(benzylamino)-5-methylpyrimidine-4-carboxylic acid
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry flask with this compound, Pd2(dba)3, XPhos, and NaOtBu.
-
Add anhydrous toluene, followed by benzylamine.
-
Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Special Consideration: Decarbonylative Coupling
It is important to be aware of the potential for decarbonylative coupling as a side reaction, particularly at higher temperatures. In this pathway, the carboxylic acid group can be extruded as carbon monoxide, leading to the formation of a C-H bond at the C4 position, which can then participate in cross-coupling.[2] In some cases, this can be exploited as a deliberate synthetic strategy. Careful control of reaction temperature and choice of catalyst and ligand can help to minimize or promote this pathway as desired.
Conclusion
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the functionalization of this compound. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can achieve a high degree of control over the formation of C-C, C-N, and C-alkynyl bonds, enabling the synthesis of a diverse array of novel pyrimidine derivatives for drug discovery and development. The protocols and insights provided in this guide serve as a valuable starting point for the exploration of this important chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 9. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Strategic Esterification of Pyrimidine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules and approved therapeutics.[1][2][3] The strategic functionalization of the pyrimidine ring is paramount in modulating the pharmacological profile of these compounds. Among the most critical modifications is the conversion of a carboxylic acid moiety to an ester. This transformation not only influences key physicochemical properties such as lipophilicity, solubility, and metabolic stability but also serves as a versatile synthetic handle for further molecular elaboration.
This guide provides an in-depth exploration of the methodologies for converting carboxylic acids to esters on a pyrimidine ring. We will delve into the mechanistic rationale behind various esterification techniques, offering field-proven insights to aid in method selection. Detailed, step-by-step protocols for key reactions are provided, alongside a comparative analysis of their strengths and limitations, particularly in the context of the electronically distinct and often sensitive pyrimidine nucleus.
The Chemical Nuances of Pyrimidine Carboxylic Acids
The pyrimidine ring, with its two nitrogen atoms at positions 1 and 3, is an electron-deficient aromatic system. This electronic nature has a profound impact on the reactivity of a directly attached carboxylic acid group. The nitrogen atoms exert a strong electron-withdrawing effect, which increases the acidity of the carboxylic acid proton but can also influence the reactivity of the carbonyl carbon. Furthermore, the potential for interaction between reaction reagents and the basic nitrogen atoms of the pyrimidine ring necessitates careful consideration of reaction conditions to avoid undesired side reactions or catalyst deactivation.
The choice of esterification method is therefore not arbitrary but a strategic decision based on:
-
Steric Hindrance: The substitution pattern on the pyrimidine ring and the nature of the alcohol can create steric challenges.
-
Electronic Effects: The presence of other electron-donating or electron-withdrawing groups on the pyrimidine ring can modulate the reactivity of the carboxylic acid.
-
Substrate Sensitivity: The stability of other functional groups on the pyrimidine scaffold to acidic, basic, or coupling agent-mediated conditions is a critical factor.
-
Desired Ester: The nature of the target ester (e.g., methyl, ethyl, tert-butyl) will often dictate the most suitable synthetic approach.
Key Esterification Methodologies for Pyrimidine Carboxylic Acids
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol, producing an ester and water.[4][5][6] While one of the most fundamental esterification methods, its application to pyrimidine carboxylic acids requires careful optimization.
Mechanistic Rationale: The reaction is initiated by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to facilitate the elimination of a water molecule, yielding the ester.[4][7]
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. growingscience.com [growingscience.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. athabascau.ca [athabascau.ca]
- 7. Fischer Esterification [organic-chemistry.org]
Application Notes & Protocols: Large-Scale Synthesis of 2-Chloro-5-methylpyrimidine-4-carboxylic Acid and Its Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Pyrimidine Core
The pyrimidine nucleus is a cornerstone of medicinal chemistry and agrochemical development, forming the structural backbone of countless biologically active molecules.[1][2] Among these, 2-Chloro-5-methylpyrimidine-4-carboxylic acid and its derivatives are particularly valuable as versatile intermediates. The strategic placement of a reactive chlorine atom at the 2-position and a carboxylic acid at the 4-position allows for sequential, regioselective modifications, making this scaffold a powerful tool for building molecular libraries in drug discovery.[3][4][5]
However, transitioning from bench-scale synthesis to large-scale industrial production presents significant challenges related to safety, environmental impact, cost-effectiveness, and process robustness. Traditional laboratory methods often rely on large excesses of hazardous reagents, which are untenable at the kilogram or multi-ton scale.[3][6]
This guide provides a comprehensive, field-proven framework for the large-scale synthesis of this key intermediate and its primary derivatives (esters and amides). It moves beyond simple step-by-step instructions to explain the underlying chemical principles and process logic, empowering scientists to not only replicate but also adapt and optimize these protocols for their specific needs.
Part 1: Synthesis of the Core Intermediate: this compound
The most robust and scalable synthetic strategy involves a two-stage approach: first, the construction of the pyrimidine ring to form a hydroxypyrimidine precursor, followed by a highly efficient chlorination step.
Stage 1: Pyrimidine Ring Construction
The foundational principle for pyrimidine synthesis is the condensation of a 1,3-bifunctional three-carbon unit with an N-C-N fragment like urea or guanidine.[2] For our target molecule, a common and effective pathway begins with the cyclization of an appropriate β-keto ester with urea.
Workflow Overview: From Starting Materials to Chlorinated Core
Caption: Overall workflow for the synthesis of the core intermediate.
Stage 2: Large-Scale Chlorination Protocol
The conversion of the 2-hydroxypyrimidine tautomer to the 2-chloropyrimidine is the critical transformation. Historically, this reaction was performed in a large excess of phosphorus oxychloride (POCl₃), which served as both reagent and solvent.[6][7] This approach is fraught with peril on a large scale due to the violent exothermic reaction of excess POCl₃ with water during workup and the significant environmental burden of waste disposal.[3][6]
The Modern Approach: Solvent-Free, Equimolar Chlorination
We have adopted a modern, safer, and more sustainable protocol that utilizes an equimolar amount of POCl₃ in a sealed, pressure-rated reactor.[7][8] This method minimizes waste, simplifies the workup, and provides consistently high yields and purity.[6] The use of a base, such as pyridine, is crucial to neutralize the HCl generated in situ, driving the reaction to completion.
Detailed Protocol: Chlorination of 2-Hydroxy-5-methylpyrimidine-4-carboxylic acid
-
Safety First: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[3] All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection. A quenching station with sodium bicarbonate solution should be readily accessible.
-
Reactor Charging: To a dry, pressure-rated 10 L glass or stainless steel reactor, charge the 2-Hydroxy-5-methylpyrimidine-4-carboxylic acid (1.0 kg, 6.49 mol).
-
Reagent Addition: Under an inert nitrogen atmosphere, add pyridine (0.51 kg, 6.49 mol, 1.0 eq). Subsequently, add phosphorus oxychloride (POCl₃) (1.0 kg, 6.49 mol, 1.0 eq) slowly via an addition funnel. The addition is mildly exothermic; maintain the internal temperature below 40°C.
-
Reaction Execution: Seal the reactor securely. Begin agitation and heat the reaction mixture to 150-160°C. The internal pressure will rise; ensure it remains within the safe operating limits of the reactor. Maintain this temperature for 2-4 hours. Reaction progress can be monitored by taking aliquots (after cooling and carefully venting) and analyzing via HPLC.
-
Reaction Quench (Critical Step): Cool the reactor to below 20°C. EXTREME CAUTION is required for this step. Prepare a separate vessel with a stirred slurry of crushed ice and water (10 L). Slowly and carefully transfer the reaction mixture into the ice/water slurry under vigorous stirring. The rate of addition must be controlled to keep the quench temperature below 25°C to manage the exotherm.
-
pH Adjustment and Isolation: Adjust the pH of the aqueous slurry to 3-4 using a saturated solution of sodium carbonate (Na₂CO₃). The product will precipitate as a solid.
-
Filtration and Drying: Filter the resulting solid using a Nutsche filter or centrifuge. Wash the filter cake thoroughly with cold water (2 x 2 L) until the filtrate is neutral. Dry the solid under vacuum at 50-60°C to a constant weight.
-
Expected Outcome: This protocol typically yields this compound as an off-white to pale yellow solid with >98% purity and a yield of 85-95%.
Part 2: Synthesis of Key Derivatives
The true utility of this compound lies in its capacity to be readily converted into a variety of derivatives, primarily through reactions at the carboxylic acid group.
Derivatization Pathways
References
The Strategic Utility of 2-Chloro-5-methylpyrimidine-4-carboxylic Acid in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Targeted Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrimidine core stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents. Its presence in the nucleobases of DNA and RNA has made it a focal point for the design of antimetabolites and, more recently, a versatile framework for the development of highly targeted therapies. Among the vast array of functionalized pyrimidines, 2-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS No. 933746-10-2) has emerged as a particularly valuable building block.[1][2][3][4][5] Its unique trifunctional nature—a reactive chlorine atom at the 2-position, a lipophilic methyl group at the 5-position, and a versatile carboxylic acid at the 4-position—offers medicinal chemists a powerful tool for molecular elaboration and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and an analysis of its role in shaping the biological activity of its derivatives. The pyrimidine ring is a cornerstone in the development of treatments for a multitude of diseases, including cancer and viral infections, and this specific derivative offers a strategic entry point for the synthesis of novel drug candidates.[6]
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
The principal utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The presence of three distinct functional groups allows for a stepwise and controlled diversification of the pyrimidine core, making it an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization.
Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[3][7][8] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-chloro substituent on the pyrimidine ring is particularly amenable to nucleophilic aromatic substitution (SNAr) reactions, providing a convenient handle for the introduction of various amine-containing fragments that can interact with the hinge region of the kinase active site. The carboxylic acid at the 4-position can be converted to an amide, a common functional group in kinase inhibitors that can form crucial hydrogen bonds with the target protein. The methyl group at the 5-position can contribute to hydrophobic interactions within the binding pocket, enhancing potency and selectivity.
Development of Antiviral and Antimicrobial Agents
Derivatives of this compound have been explored for their potential in treating infectious diseases. For instance, it has been utilized as a starting material in the synthesis of dihydropyrimidine derivatives aimed at combating Hepatitis B Virus (HBV) infection.[9] In this context, the pyrimidine core serves as a bioisostere for natural nucleobases, interfering with viral replication processes. The strategic placement of substituents allows for the optimization of antiviral activity while minimizing cytotoxicity.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 933746-10-2 | [1][2][3][4][5] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| Appearance | Solid | - |
| Purity | ≥98% | [1] |
Experimental Protocols: Key Synthetic Transformations
The following protocols are representative of the key synthetic transformations involving this compound. These methods are designed to be robust and adaptable for the synthesis of a diverse range of derivatives.
Protocol 1: Activation of the Carboxylic Acid via Acyl Chloride Formation
The conversion of the carboxylic acid to a more reactive acyl chloride is a common first step in the synthesis of amides. This protocol is based on procedures described in patent literature for the synthesis of bioactive indolin-2-one and isoxazolidine derivatives.[10][11]
Rationale: The use of oxalyl chloride or thionyl chloride with a catalytic amount of DMF (Vilsmeier-Haack reaction conditions) provides a mild and efficient method for the formation of the acyl chloride. The reaction proceeds via the formation of a Vilsmeier reagent, which then activates the carboxylic acid.
Caption: Workflow for the synthesis of 2-Chloro-5-methylpyrimidine-4-carbonyl chloride.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M), add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (2.0-3.0 eq) or thionyl chloride (2.0-3.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagent.
-
The resulting crude acyl chloride is typically used in the next step without further purification.
Self-Validation: The formation of the acyl chloride can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at a higher wavenumber, typically >1750 cm⁻¹).
Protocol 2: Amide Coupling with a Primary or Secondary Amine
This protocol describes the synthesis of a pyrimidine-4-carboxamide, a key step in the generation of many biologically active molecules, including potential antibacterial agents.
Rationale: The in situ generated acyl chloride is highly reactive towards nucleophiles. The addition of an amine in the presence of a non-nucleophilic base (to scavenge the HCl byproduct) leads to the formation of the corresponding amide.
References
- 1. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 933746-10-2|this compound|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-methylpyrimidine-4-carboxylic acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Chloro-5-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges of this reaction and improve product yield and purity. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven insights.
The Challenge: Coupling an Electron-Deficient Heterocycle with a Carboxylic Acid Moiety
The Suzuki-Miyaura coupling of this compound presents a unique set of challenges. The electron-deficient nature of the pyrimidine ring can make the initial oxidative addition of the palladium catalyst to the C-Cl bond more facile compared to electron-rich aryl chlorides.[1] However, the presence of the carboxylic acid group and the nitrogen atoms on the pyrimidine ring can lead to several complications, including catalyst inhibition and undesirable side reactions.[2][3] This guide will help you address these issues systematically.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses common issues you might encounter during your experiments.
Problem 1: Low or No Product Yield
Q: My reaction is sluggish, or I'm observing very little to no formation of the desired product. What are the likely causes and how can I fix this?
A: Low or no yield in the Suzuki coupling of this compound can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming from the Pd(II) precatalyst, or it could be deactivated by oxygen or coordination with the carboxylic acid/pyrimidine nitrogens.[3][4] | • Use a Pd(0) source directly: Consider using a catalyst like Pd(PPh₃)₄.[5] • Ensure rigorous degassing: Purge your solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6] • Choose appropriate ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can protect the palladium center and facilitate the catalytic cycle.[2][7] |
| Inefficient Oxidative Addition | While the C-Cl bond on the electron-deficient pyrimidine is relatively reactive, steric hindrance or other electronic factors from your boronic acid partner could slow this step. | • Increase reaction temperature: Cautiously increase the temperature in increments of 10°C. Monitor for decomposition.[8] • Use a more active catalyst system: Catalyst systems known for coupling challenging chlorides, such as those with N-heterocyclic carbene (NHC) ligands, may be beneficial.[9] |
| Poor Transmetalation | The boronic acid must be activated by the base to form a more nucleophilic boronate "ate" complex for efficient transmetalation to the palladium center.[10][11][12] The carboxylic acid can compete with the boronic acid for the base. | • Increase base equivalents: Use at least 3 equivalents of a suitable base to account for the acidic proton of the carboxylic acid and to activate the boronic acid.[3] • Select a stronger, non-nucleophilic base: Consider using K₃PO₄ or Cs₂CO₃, which are highly effective in promoting boronate formation.[8] |
| Substrate Solubility Issues | Poor solubility of either coupling partner or the catalyst in the chosen solvent will significantly impede the reaction rate. | • Screen different solvent systems: A mixture of an aprotic solvent like 1,4-dioxane or THF with water (e.g., 4:1 or 10:1) is a good starting point.[4][6] For solubility issues, consider DMF or toluene.[6] |
Problem 2: Presence of Significant Side Products
Q: My reaction is producing the desired product, but I'm also seeing significant impurities. What are these side products and how can I minimize them?
A: The formation of side products is a common issue. Identifying the likely impurities based on the reaction mechanism can guide your optimization strategy.
| Side Product | Formation Mechanism | Mitigation Strategies |
| Protodeboronation Product | The boronic acid reacts with a proton source (like water or the carboxylic acid) to replace the -B(OH)₂ group with a hydrogen atom. This is often exacerbated by high temperatures and strong bases.[8][13] | • Use fresh, high-purity boronic acid. • Protect the boronic acid: Convert it to a more stable pinacol ester (BPin) or MIDA ester.[8] • Run the reaction at the lowest effective temperature. [8] • Consider milder bases: KF can be effective and is less harsh.[8][11] |
| Homocoupling Product (Biaryl of Boronic Acid) | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen, which can affect the palladium catalyst's oxidation state.[4][13] | • Ensure a strictly inert atmosphere. [4] • Add the boronic acid slowly to the reaction mixture. • Use a slight excess of the this compound. [13] |
| Decarboxylation Product | The carboxylic acid group is lost as CO₂, particularly under high temperatures and basic conditions.[14] This is a significant risk for this specific substrate. | • Use the mildest possible base and lowest effective temperature. • Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) and hydrolyzing it post-coupling.[3] • Explore decarbonylative Suzuki coupling protocols if direct coupling is consistently problematic.[15][16] |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for this reaction?
For the Suzuki coupling of a chloropyrimidine, a robust catalyst system is crucial. While Pd(PPh₃)₄ can be effective[1][17], modern catalyst systems often provide higher yields and broader substrate scope.
-
Recommended Starting Point: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is highly recommended. These ligands are known to facilitate the challenging oxidative addition of aryl chlorides and stabilize the catalytic species.[2][7]
-
For Difficult Couplings: If you continue to experience low yields, consider using a pre-formed catalyst based on these ligands (e.g., XPhos-Pd-G2), which can exhibit higher activity.[18] N-heterocyclic carbene (NHC) ligands have also shown promise for coupling challenging heterocyclic chlorides.[9]
Q2: How does the choice of base impact the reaction?
The base plays a critical role in the Suzuki reaction by activating the boronic acid for transmetalation.[10][11][12] For your substrate, which contains a carboxylic acid, the choice of base is even more critical.
-
Inorganic bases are preferred: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used and effective.[4][12]
-
Base Strength Matters: A stronger base like K₃PO₄ or Cs₂CO₃ can be more effective in forming the active boronate species, especially if transmetalation is the rate-limiting step.[8]
-
Stoichiometry is Key: You must use enough base to neutralize the carboxylic acid and activate the boronic acid. A starting point of 3 equivalents is recommended.
Q3: Can I use microwave irradiation to improve my reaction?
Yes, microwave-assisted Suzuki couplings can be highly effective. The rapid heating can significantly reduce reaction times (often to minutes instead of hours) and may improve yields, sometimes with lower catalyst loading.[2][17] This can be particularly useful in minimizing side reactions like protodeboronation that are time-dependent.[19]
Q4: Should I be concerned about the carboxylic acid coordinating to the palladium catalyst?
Yes, the carboxylate formed under basic conditions can coordinate to the palladium center and potentially inhibit or deactivate the catalyst.[3] This is a known issue with carboxylic acid-containing substrates. If you suspect catalyst inhibition is the primary cause of low yield, consider protecting the carboxylic acid as an ester. This removes the acidic proton and the potential for carboxylate coordination. The ester can then be hydrolyzed in a subsequent step.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yield.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point. The amounts and conditions should be optimized for your specific boronic acid coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (3.0 equiv), finely powdered
-
1,4-Dioxane and Water (degassed)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl boronic acid, and the finely powdered K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add them to the Schlenk flask.
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-30 minutes. This is a critical step to prevent catalyst deactivation.[4][8]
-
Solvent Addition: Add the degassed 1,4-dioxane and water (a 4:1 to 10:1 ratio is a good starting point) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions in the amination of 2-Chloro-5-methylpyrimidine-4-carboxylic acid
Welcome to the technical support center for the amination of 2-Chloro-5-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the amination of this compound?
A1: The primary side reactions of concern are decarboxylation and hydrolysis.
-
Decarboxylation: The carboxylic acid group at the C4 position can be lost as carbon dioxide, particularly at elevated temperatures. This results in the formation of 2-amino-5-methylpyrimidine. The pyrimidine ring itself can influence the rate of decarboxylation.[1]
-
Hydrolysis: The starting material, this compound, can undergo hydrolysis to form 2-hydroxy-5-methylpyrimidine-4-carboxylic acid, especially in the presence of strong bases and water. The desired product can also be susceptible to hydrolysis under harsh conditions.
Q2: How does the carboxylic acid group at the C4 position influence the reaction?
A2: The carboxylic acid group is an electron-withdrawing group, which generally activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). This should facilitate the displacement of the chlorine atom at the C2 position by the amine. However, its presence also introduces the potential for the side reactions mentioned above and can complicate the reaction workup and product purification.
Q3: What is the recommended type of base for this reaction, and why?
A3: The choice of base is critical. A base is required to neutralize the hydrochloric acid generated during the reaction.
-
Recommended: Mild, non-nucleophilic bases are preferred. These can include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or hindered organic bases such as diisopropylethylamine (DIPEA).
-
Rationale: Strong bases like sodium hydroxide or sodium methoxide can increase the rate of hydrolysis of the starting material and product.[2] Mildly basic, heterogeneous bases can also be effective as they can scavenge the generated acid without significantly increasing the overall basicity of the reaction mixture, thus minimizing base-induced side reactions.[3]
Q4: Is it necessary to protect the carboxylic acid group?
A4: Protecting the carboxylic acid group, for example as a methyl or ethyl ester, is a viable strategy to prevent decarboxylation and potential amide formation side reactions.[4] This adds two steps to your synthesis (protection and deprotection), but can lead to a cleaner reaction and higher overall yield if direct amination proves problematic. The choice of protecting group should be orthogonal to the amination and subsequent deprotection conditions.[5][6]
Q5: What are the key reaction parameters to control for a successful amination?
A5: The key parameters to control are:
-
Temperature: Keep the reaction temperature as low as possible to minimize decarboxylation. Room temperature to gentle heating (e.g., 50-80 °C) is a good starting point.
-
Solvent: Aprotic polar solvents like DMSO, DMF, or NMP are generally suitable for SNAr reactions.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reactivity of the amine. 2. Reaction temperature too low. 3. Inappropriate solvent. | 1. For less nucleophilic amines (e.g., anilines), consider a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination), but be mindful of base compatibility.[7] 2. Gradually increase the reaction temperature, monitoring for the onset of decarboxylation by TLC or LC-MS. 3. Switch to a more polar aprotic solvent like DMSO or NMP to improve solubility and reaction rate. |
| Significant Decarboxylation Observed | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more reactive amine or a catalytic approach. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Consider protecting the carboxylic acid as an ester. |
| Formation of Hydrolysis Byproduct | 1. Presence of water in the reaction mixture. 2. Use of a strong, nucleophilic base (e.g., NaOH, KOH). | 1. Use anhydrous solvents and reagents. Dry the solvent and amine before use if necessary. 2. Switch to a non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or DIPEA.[3] |
| Product is Difficult to Purify | 1. Presence of multiple byproducts. 2. Similar polarity of product and impurities. | 1. Optimize the reaction conditions to minimize side reactions. 2. For purification, utilize the acidic nature of the product. Perform an acid-base extraction: dissolve the crude product in a basic aqueous solution (e.g., dilute NaHCO₃), wash with an organic solvent to remove non-acidic impurities, then acidify the aqueous layer to precipitate the product.[8] Recrystallization from a suitable solvent system can also be effective. |
Experimental Protocols
Protocol 1: Direct Amination of this compound
This protocol outlines a general procedure for the direct nucleophilic aromatic substitution.
Step-by-step methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMSO (0.1 M), add the desired amine (1.2 eq).
-
Add powdered anhydrous potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of 3-4 to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of 2-amino-5-methylpyrimidine-4-carboxylic acid
This protocol provides a general method for purifying the final product.
Step-by-step methodology:
-
Dissolve the crude product in a minimal amount of dilute aqueous sodium bicarbonate solution.
-
Extract the aqueous solution with ethyl acetate to remove any non-acidic, organic-soluble impurities.
-
Carefully acidify the aqueous layer with 1 M HCl with stirring in an ice bath until the product precipitates (typically around pH 3-4).
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of a non-polar solvent like hexane to aid in drying.
-
Dry the purified product under vacuum.
Visualizations
Reaction Mechanism and Side Reactions
References
- 1. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. CN117050022A - Novel method for producing pyrimidine carboxylic acid herbicide core intermediate - Google Patents [patents.google.com]
Technical Support Center: Navigating the Solubility Challenges of Pyrimidine Carboxylic Acids in Reactions
Welcome to the technical support center dedicated to addressing a common yet significant hurdle in synthetic and medicinal chemistry: the limited solubility of pyrimidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter these challenges in their daily work. Here, we move beyond simple protocols to provide a deeper understanding of the underlying chemical principles governing solubility and offer practical, field-tested solutions to keep your research moving forward.
Introduction: The Root of the Solubility Problem
Pyrimidine carboxylic acids are a cornerstone in the synthesis of a vast array of biologically active molecules, from antiviral agents to anticancer drugs.[1] However, their inherent structure—a relatively polar heterocyclic pyrimidine ring coupled with a hydrogen-bond-donating and -accepting carboxylic acid group—often leads to poor solubility in many common organic solvents. This is further compounded by strong intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state, which contribute to high crystal lattice energy that the solvent must overcome.
This guide is structured to provide you with both foundational knowledge through our Frequently Asked Questions and actionable solutions in our Troubleshooting Guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental "why" questions related to the solubility of pyrimidine carboxylic acids.
Q1: Why are my pyrimidine carboxylic acids often poorly soluble in common organic reaction solvents?
A1: The poor solubility of pyrimidine carboxylic acids in many organic solvents stems from a combination of factors:
-
Polarity Mismatch: While possessing some nonpolar character, the pyrimidine ring and the carboxylic acid group introduce significant polarity. This can lead to insolubility in nonpolar solvents like hexanes and toluene.
-
Strong Intermolecular Forces: In the solid state, the carboxylic acid moieties can form strong hydrogen-bonded dimers, and the pyrimidine rings can engage in π-π stacking. These forces create a stable crystal lattice that requires a significant amount of energy from the solvent to break down.
-
Amphoteric Nature: The molecule has both a weakly basic pyrimidine ring and an acidic carboxylic acid group. In neutral organic solvents, the molecule exists in its neutral, less soluble form.
Q2: How does pH influence the solubility of pyrimidine carboxylic acids?
A2: The pH of the medium is a critical determinant of solubility for pyrimidine carboxylic acids because it dictates the ionization state of the carboxylic acid group.[2]
-
Below the pKa: In acidic conditions (pH < pKa), the carboxylic acid group remains protonated (-COOH). This neutral form is generally less soluble in aqueous media.
-
Above the pKa: In basic conditions (pH > pKa), the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in polar solvents like water. Most carboxylic acids have a pKa in the range of 3.5 to 4.5.[3][4]
This relationship is a cornerstone of many solubility enhancement strategies.
Q3: What is the principle behind using salt formation to increase solubility?
A3: Salt formation is a highly effective and widely used strategy to enhance the solubility of ionizable compounds like pyrimidine carboxylic acids.[5][6][7] The core principle is the conversion of the neutral, often crystalline and less soluble, carboxylic acid into an ionic salt. This is typically achieved by reacting the carboxylic acid with a suitable base. The resulting salt dissociates in polar solvents into its constituent ions, which are more readily solvated, thereby increasing solubility.[8][9]
Q4: Can increasing the reaction temperature always solve the solubility issue?
A4: While increasing the temperature generally increases the solubility of a solid in a liquid, it is not a universal solution and comes with potential drawbacks:[10][11]
-
Increased Solubility: For most compounds, solubility does increase with temperature, which can be sufficient to get a reaction to proceed.[12]
-
Potential for Degradation: Pyrimidine derivatives and other reagents in the reaction mixture may be thermally labile and could decompose at elevated temperatures.
-
Side Reactions: Higher temperatures can provide the activation energy for undesired side reactions, leading to a more complex product mixture and lower yield of the desired product.
Therefore, while gentle heating is a common first step, it should be applied judiciously with careful monitoring of the reaction progress and purity.
Part 2: Troubleshooting Guides
This section provides step-by-step guidance for overcoming specific solubility challenges you might encounter in the lab.
Issue 1: My pyrimidine carboxylic acid starting material will not dissolve in the reaction solvent.
You've set up your reaction, but the starting material remains as a suspension, leading to a sluggish or non-existent reaction.
Caption: Decision workflow for an insoluble starting material.
Protocol 1: Co-Solvent Addition
-
Initial Setup: Begin with your reaction setup where the pyrimidine carboxylic acid is suspended in the primary solvent.
-
Co-Solvent Selection: Choose a polar aprotic solvent in which your starting material shows good solubility, such as DMSO or DMF.[13][14]
-
Incremental Addition: Add the co-solvent dropwise to the reaction mixture with vigorous stirring.
-
Observation: Continue adding the co-solvent until the starting material dissolves. Be mindful of the total volume, as a high percentage of the co-solvent could affect the reaction kinetics or downstream workup. For example, a 1:10 ratio of DMF to the primary solvent can be a good starting point.[15]
Protocol 2: In Situ Salt Formation
-
Base Selection: Choose a non-nucleophilic organic base that is compatible with your reaction conditions (e.g., will not react with other electrophiles). Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU).
-
Stoichiometry: Add approximately 1.0-1.1 equivalents of the base to the suspension of the pyrimidine carboxylic acid in the reaction solvent.
-
Dissolution: Stir the mixture at room temperature. The formation of the ammonium or amidinium salt of the carboxylic acid should lead to its dissolution.
-
Proceed: Once the starting material is dissolved, proceed with the addition of other reagents.
Issue 2: The reaction appears to work, but my product crashes out of solution.
This can make stirring difficult, hinder reaction completion, and complicate monitoring by techniques like TLC.
-
Increase Solvent Volume: The simplest first step is to add more of the reaction solvent to reduce the concentration of the product below its solubility limit.
-
Gentle Heating: If compatible with the product's stability, gently heat the reaction mixture to increase the product's solubility.
-
Solvent/Co-Solvent Adjustment: If the product's polarity is significantly different from the starting material, a different solvent or co-solvent system may be required to keep it in solution. Refer to the co-solvent addition protocol above.
Issue 3: After aqueous workup, my product is lost.
You've performed an aqueous workup, but the yield of your organic-soluble product is unexpectedly low.
This often occurs if a basic aqueous solution (e.g., sodium bicarbonate) was used during the workup. The pyrimidine carboxylic acid product will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.
-
Isolate the Aqueous Layer: Do not discard the aqueous layer from your extraction.
-
Acidify: Cool the aqueous layer in an ice bath and slowly add an acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2-3, check with pH paper).
-
Precipitation: The neutral pyrimidine carboxylic acid should precipitate out of the aqueous solution.
-
Isolation:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product oils out or does not precipitate, perform an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Combine and Dry: Combine this recovered organic fraction with your initial organic layer, dry over sodium sulfate, filter, and concentrate in vacuo.
Part 3: Data and Visualization
Solubility Data for Representative Pyrimidine Carboxylic Acids
| Compound | Solvent | Solubility (approx.) | Source |
| Pyrimidine-4-carboxylic acid | DMSO | 20 mg/mL | [13][16] |
| Pyrimidine-4-carboxylic acid | DMF | 2-5 mg/mL | [16] |
| Pyrimidine-4-carboxylic acid | Ethanol | 0.25 mg/mL | [13][16] |
| Pyrimidine-4-carboxylic acid | PBS (pH 7.2) | 1 mg/mL | [13][16] |
This table summarizes publicly available data and should be used as a guideline. Experimental verification is recommended.
Visualizing the Impact of pH on Solubility
Caption: The equilibrium between the protonated and deprotonated forms of a carboxylic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Salt formation to improve drug solubility. (2007) | Abu T.M. Serajuddin | 1447 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. rjpdft.com [rjpdft.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. youtube.com [youtube.com]
- 12. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 15. reddit.com [reddit.com]
- 16. caymanchem.com [caymanchem.com]
Navigating the Nuances of Cross-Coupling: A Technical Support Guide for 2-Chloro-5-methylpyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing the cross-coupling of 2-Chloro-5-methylpyrimidine-4-carboxylic acid. This guide is designed to provide in-depth, practical advice to overcome common challenges encountered during the functionalization of this key heterocyclic building block. As Senior Application Scientists, we understand that success in synthesis lies not just in following a protocol, but in comprehending the underlying principles that govern reactivity. This resource, presented in a question-and-answer format, offers troubleshooting strategies and detailed experimental workflows to empower you in your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during your experiments, moving from general problems to more nuanced challenges.
Section 1: General Reaction Setup & Initial Observations
Q1: My reaction shows no or very low conversion of the starting material. Where should I begin troubleshooting?
A1: This is a common starting point for frustration, but a systematic approach can quickly identify the culprit. The primary suspects are the catalyst's health, the reaction atmosphere, and the integrity of your reagents.
-
Catalyst Activity is Paramount: The active Pd(0) species is the engine of your reaction and is highly sensitive to oxygen.
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). This involves evacuating and backfilling the flask multiple times. Solvents must also be rigorously degassed.
-
Catalyst Source: If you are generating the Pd(0) catalyst in situ from a Pd(II) precursor (e.g., Pd(OAc)₂), the reduction step may be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that activates under the reaction conditions.
-
-
Reagent Quality:
-
Solvent Purity: Anhydrous solvents are critical. The presence of water can interfere with the base and promote unwanted side reactions.
-
Coupling Partner Stability: Boronic acids, in particular, can undergo protodeboronation or form unreactive anhydrides upon storage. It's advisable to use fresh or properly stored coupling partners.
-
Q2: I'm observing significant formation of a byproduct where the chlorine on my pyrimidine is replaced by hydrogen (hydrodehalogenation). What causes this and how can I prevent it?
A2: Hydrodehalogenation is a frequent side reaction, especially with electron-deficient heterocycles. It arises from sources of hydride that reduce the aryl halide.
-
Moisture: Scrupulous exclusion of water from reagents and solvents is the first line of defense.
-
Base Selection: Some bases can promote this side reaction. While strong bases are often necessary, their nature matters. For instance, if using an alkoxide base like sodium tert-butoxide, ensure it is of high purity. You might consider screening alternative inorganic bases like K₃PO₄ or Cs₂CO₃, which are generally less prone to causing hydrodehalogenation.
-
Solvent Choice: The solvent can influence the rate of hydrodehalogenation. Aprotic polar solvents are commonly used, but their purity is crucial.
Section 2: The Critical Role of the Base
Q3: How does the carboxylic acid functionality on my pyrimidine affect the choice and amount of base?
A3: The acidic proton of the carboxylic acid (pKa ≈ 4-5) will be readily deprotonated by the base used in the cross-coupling reaction. This has two major implications:
-
Stoichiometry: You must use at least one extra equivalent of base to neutralize the carboxylic acid in addition to the amount required for the catalytic cycle.
-
Solubility: The resulting carboxylate salt will have significantly different solubility properties than the starting carboxylic acid. This can be either advantageous or problematic depending on the solvent system. In biphasic solvent systems (e.g., toluene/water), the carboxylate may partition into the aqueous phase, potentially slowing down the reaction.[1]
Q4: I'm struggling with low yields in a Suzuki-Miyaura coupling. Which bases should I screen for this specific substrate?
A4: For Suzuki-Miyaura reactions, the base plays a crucial role in activating the boronic acid for transmetalation. Given the presence of the carboxylic acid, a careful selection is necessary.
-
Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are excellent starting points. They are strong enough to facilitate the catalytic cycle but are generally mild and less likely to cause degradation of sensitive functional groups.
-
Phosphates: K₃PO₄ is another widely used and effective base, often providing good results when carbonates are suboptimal.
-
Organic Bases: While often used, strong organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) might be less ideal as the primary base due to potential side reactions with the acidic proton, but can be effective in some cases, particularly in Sonogashira couplings.[2]
A systematic screening of these bases is highly recommended.
Section 3: Catalyst and Ligand Selection
Q5: The standard Pd(PPh₃)₄ catalyst is not giving good results. What other catalyst systems should I consider for coupling with this compound?
A5: While Pd(PPh₃)₄ is a workhorse, the electron-deficient nature of the pyrimidine ring and the presence of the chloro substituent often necessitate more robust catalyst systems. Modern palladium pre-catalysts, which are air-stable and form the active Pd(0) species in a controlled manner, are highly recommended.
-
For Suzuki-Miyaura and Buchwald-Hartwig Reactions: Consider using palladium pre-catalysts equipped with bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition of the aryl chloride and facilitate the reductive elimination step. Examples include:
-
Buchwald Ligands: XPhos, SPhos, and RuPhos are excellent choices that have shown broad utility in coupling challenging substrates. Pre-catalysts like XPhos Pd G3 are commercially available and offer high reactivity.
-
-
For Sonogashira and Heck Reactions: While phosphine ligands are also used here, sometimes phosphine-free catalyst systems can be advantageous, especially in Heck reactions to avoid side reactions.
Q6: How do I choose the right ligand for my specific cross-coupling reaction?
A6: The ligand is arguably the most critical component for fine-tuning the reactivity of the palladium catalyst.
-
Electron-Rich and Bulky Ligands: For coupling with aryl chlorides, ligands that are both electron-rich and sterically hindered are generally preferred. The electron richness facilitates the oxidative addition step (the insertion of palladium into the C-Cl bond), which is often the rate-limiting step for chlorides. The bulkiness of the ligand promotes the final reductive elimination step, releasing the product and regenerating the catalyst.
-
Bidentate vs. Monodentate Ligands: The choice between a bidentate (two-coordinating) and a monodentate (one-coordinating) ligand can influence catalyst stability and activity. For many challenging couplings, monodentate biaryl phosphine ligands (like the Buchwald ligands) have proven to be superior.
Experimental Protocols & Methodologies
This section provides detailed, step-by-step procedures for key experiments to optimize your cross-coupling reaction.
Protocol 1: General Procedure for Catalyst and Base Screening in a Suzuki-Miyaura Coupling
This protocol is designed for small-scale screening in parallel to efficiently identify optimal conditions.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Bases: K₂CO₃, Cs₂CO₃, K₃PO₄
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox or under a flow of inert gas, add this compound (1.0 equiv) to each reaction vial.
-
Addition of Coupling Partner: Add the arylboronic acid (1.2 equiv) to each vial.
-
Addition of Base: To separate vials, add K₂CO₃ (3.0 equiv), Cs₂CO₃ (3.0 equiv), and K₃PO₄ (3.0 equiv). Note: The 3.0 equivalents account for the carboxylic acid and the catalytic cycle.
-
Addition of Catalyst: Add the palladium pre-catalyst (e.g., 2 mol %) to each vial.
-
Addition of Solvent: Add the anhydrous, degassed solvent to each vial to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 16 hours).
-
Analysis: Once the reaction is complete or has reached a plateau, quench the reactions and analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard) to determine the yield for each condition.
Data Presentation: Example Catalyst and Base Screening Results
| Entry | Catalyst (mol%) | Base (3.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 25 |
| 2 | XPhos Pd G3 (2) | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 85 |
| 3 | XPhos Pd G3 (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 4 | 92 |
| 4 | XPhos Pd G3 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 78 |
This is example data and actual results may vary.
Protocol 2: Handling the Carboxylic Acid Moiety - The Esterification Protection Strategy
If direct coupling of the carboxylic acid proves problematic due to solubility issues or side reactions, protection as an ester is a viable alternative.
Step 1: Esterification
-
Dissolve this compound in an appropriate alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use a reagent like thionyl chloride (SOCl₂) for a more rapid conversion.
-
Heat the reaction mixture to reflux until the starting material is consumed (monitor by TLC).
-
Work up the reaction to isolate the corresponding ester.
Step 2: Cross-Coupling of the Ester
-
Use the isolated ester as the starting material in the cross-coupling reaction following a standard protocol for aryl chlorides. The absence of the acidic proton simplifies the choice and stoichiometry of the base.
Step 3: Deprotection (Hydrolysis)
-
Once the cross-coupling is complete and the product is purified, hydrolyze the ester back to the carboxylic acid. This is typically achieved by treating the ester with an aqueous base (e.g., LiOH, NaOH, or KOH) in a suitable solvent mixture (e.g., THF/water or methanol/water).
-
Acidify the reaction mixture to protonate the carboxylate and isolate the final product.
Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate key decision-making processes.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: Decision-making process for handling the carboxylic acid functionality.
References
Technical Support Center: Troubleshooting Low Conversion in 2-Chloro-5-methylpyrimidine-4-carboxylic acid Esterification
Welcome to the technical support center for the esterification of 2-chloro-5-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific esterification reaction. The following information is curated to provide in-depth, field-proven insights to enhance your experimental success.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low conversion in the Fischer esterification of this compound?
A1: The primary culprit for low conversion in this equilibrium-driven reaction is the presence of water.[1][2] Water is a product of the esterification reaction; its accumulation can shift the equilibrium back towards the starting materials, hydrolyzing the newly formed ester.[1][2] To drive the reaction to completion, water must be actively removed from the reaction mixture.[3][4][5]
Q2: What are the standard catalytic conditions for this type of esterification?
A2: Fischer esterification is typically catalyzed by a strong acid.[4][6][7] Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][6] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][8][9]
Q3: Can I use a base as a catalyst?
A3: No, a base will not catalyze a Fischer esterification. In fact, it will hinder the reaction by deprotonating the carboxylic acid to form a carboxylate anion. This negatively charged species is unreactive towards nucleophilic attack.[3]
Q4: Are there alternative methods to Fischer esterification if I'm working with sensitive substrates?
A4: Yes, for more delicate molecules, milder esterification procedures can be used. The Steglich esterification, for example, uses a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under milder, often neutral pH, conditions.[5][10] Other methods involve the use of activating agents to convert the carboxylic acid into a more reactive species.[11]
Q5: My reaction has stalled. What are my options?
A5: If the reaction has stalled, it is likely due to the accumulation of water. Consider adding a dehydrating agent, such as molecular sieves, or employing a Dean-Stark apparatus to remove water azeotropically.[3][5][12] Using a large excess of the alcohol can also help drive the equilibrium towards the product side.[3][4]
II. In-Depth Troubleshooting Guides
Low conversion in the esterification of this compound can be a frustrating obstacle. This section provides a systematic approach to identifying and resolving the root causes of poor reaction performance.
Guide 1: Addressing Incomplete Reactions and Equilibrium Issues
The Fischer esterification is a reversible process.[1][3] Achieving high conversion hinges on effectively shifting the reaction equilibrium to favor the ester product.
Problem: The reaction does not proceed to completion, and a significant amount of starting material remains.
Root Cause Analysis & Solutions:
-
Water Accumulation: As the reaction proceeds, water is formed as a byproduct.[1][8] This water can hydrolyze the ester, pushing the equilibrium back towards the reactants.[2]
-
Solution 1: Dean-Stark Apparatus: This is a highly effective method for the continuous removal of water.[13][14][15][16] The reaction is typically run in a solvent that forms an azeotrope with water, such as toluene or benzene.[3][17] The azeotrope distills into the Dean-Stark trap, where the denser water separates and can be removed, while the solvent returns to the reaction flask.[3][13]
-
Solution 2: Dehydrating Agents: The addition of a drying agent, like molecular sieves, can effectively sequester the water produced during the reaction.[5][12]
-
Solution 3: Excess Alcohol: Using the alcohol reactant as the solvent (in large excess) can also drive the reaction forward according to Le Chatelier's principle.[3][4]
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Solution: Ensure the catalyst (e.g., H₂SO₄ or TsOH) is added in an appropriate catalytic amount. The exact quantity may need to be optimized for your specific reaction conditions.
-
-
Reaction Temperature: The reaction may not have been heated sufficiently to reach an optimal rate.
-
Solution: Ensure the reaction is heated to the appropriate reflux temperature of the chosen solvent or alcohol.[1]
-
Visualizing the Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low esterification conversion.
Guide 2: Investigating Starting Material and Reagent Quality
The purity of your starting materials and reagents is paramount to a successful reaction.
Problem: The reaction is sluggish or produces unexpected byproducts.
Root Cause Analysis & Solutions:
-
Purity of this compound: Impurities in the starting material can interfere with the reaction.
-
Solution: Verify the purity of your carboxylic acid by techniques such as NMR or melting point analysis. If necessary, purify the starting material by recrystallization.
-
-
"Wet" Alcohol or Solvents: The presence of water in the alcohol or solvent will inhibit the reaction from the outset.
-
Solution: Use anhydrous solvents and alcohols. If necessary, dry the alcohol and solvents using appropriate methods, such as distillation from a drying agent.
-
-
Deactivated Catalyst: The acid catalyst can be neutralized by basic impurities.
-
Solution: Use a fresh, high-purity acid catalyst.
-
Guide 3: Navigating Work-up and Purification Pitfalls
The work-up and purification steps are critical for isolating your desired ester in high purity and yield.
Problem: Low isolated yield after work-up and purification.
Root Cause Analysis & Solutions:
-
Incomplete Extraction: The ester may not be fully extracted from the aqueous phase during work-up.
-
Solution: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). Washing the combined organic layers with brine can help to remove residual water.
-
-
Product Loss During Purification: The product may be lost during purification steps like recrystallization or column chromatography.
-
Solution for Recrystallization:
-
"Oiling out": This can occur if the compound's melting point is below the solution's temperature during crystallization. To remedy this, you can increase the solvent volume or allow for slower cooling.[18]
-
Low Yield: Using too much solvent can result in a significant portion of your product remaining in the mother liquor. You can concentrate the mother liquor for a second crop of crystals.[18]
-
-
Solution for Column Chromatography: Ensure the chosen solvent system provides good separation between your product and any impurities.
-
-
Hydrolysis during Work-up: If the work-up conditions are too acidic or basic and contain water, the ester can be hydrolyzed back to the carboxylic acid.
-
Solution: Neutralize the reaction mixture carefully before extraction. Use a saturated sodium bicarbonate solution to quench the acid catalyst.
-
III. Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Apparatus
This protocol outlines a general procedure for the esterification of this compound using a Dean-Stark trap to remove water.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Toluene (or another suitable solvent that forms an azeotrope with water)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add this compound, the alcohol (1.5-3 equivalents), and toluene.
-
Carefully add a catalytic amount of concentrated H₂SO₄ or TsOH.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap and TLC or other monitoring indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Esterification using Molecular Sieves
This protocol is an alternative for smaller-scale reactions where a Dean-Stark apparatus may not be practical.
Procedure:
-
Activate 4Å molecular sieves by heating them in an oven under vacuum.
-
To a round-bottom flask, add this compound, the alcohol (which can be used as the solvent), and the activated molecular sieves.
-
Add the acid catalyst (H₂SO₄ or TsOH).
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the molecular sieves.
-
Proceed with the work-up as described in Protocol 1 (steps 7-11).
IV. Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reactant Ratio (Alcohol:Acid) | 3:1 to large excess (using alcohol as solvent) | Drives the equilibrium towards the product side.[3] |
| Catalyst Loading (Acid Catalyst) | 1-5 mol% | Sufficient to catalyze the reaction without causing significant side reactions. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction.[1] |
| Reaction Time | 1-24 hours | Varies depending on the specific alcohol and reaction scale. Monitor by TLC or other appropriate methods. |
V. Visualizing the Esterification Mechanism
The Fischer esterification proceeds through a series of protonation and deprotonation steps, with the key step being the nucleophilic attack of the alcohol on the protonated carbonyl carbon.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. US4230849A - Process for the activation of carboxylic acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 14. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 15. orickmedicosarl.com [orickmedicosarl.com]
- 16. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Managing High-Temperature Decarboxylation of Pyrimidine Carboxylic Acids
Welcome to the technical support center for the high-temperature decarboxylation of pyrimidine carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter this critical transformation in their synthetic workflows. Decarboxylation, while conceptually simple, presents numerous practical challenges when applied to heteroaromatic systems like pyrimidines, particularly under thermal stress. Issues such as incomplete conversion, substrate degradation, and complex reaction kinetics are common.
This guide provides field-proven insights and solutions in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical principles. Here, you will find troubleshooting strategies, in-depth FAQs, and detailed protocols to enhance the efficiency, yield, and reproducibility of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during high-temperature decarboxylation experiments.
Q1: My decarboxylation is incomplete, resulting in a low yield of the desired product. What are the likely causes and solutions?
A1: Incomplete conversion is one of the most frequent issues. It typically stems from suboptimal reaction parameters that fail to overcome the activation energy for C-C bond cleavage.
-
Cause 1: Insufficient Thermal Energy. The time and temperature combination may be inadequate for your specific substrate. While general advice suggests temperatures between 220-240°F (104-116°C), many stable pyrimidine rings require significantly more forcing conditions.[1]
-
Solution: Incrementally increase the reaction temperature by 10-15°C and monitor the progress. Be aware that higher temperatures can also accelerate degradation, so finding the optimal balance is key.[2][3] Alternatively, prolong the reaction time at the current temperature. A time-course study (e.g., taking aliquots every hour) is highly recommended to determine the point of maximum conversion before degradation becomes significant.
-
-
Cause 2: Inappropriate Solvent Choice. The solvent plays a profound role in the reaction kinetics. Polar, protic solvents like water can stabilize the carboxylate ground state through hydrogen bonding, increasing the activation energy and slowing the reaction.[4][5]
-
Solution: Switch to a high-boiling, dipolar aprotic solvent. Solvents such as DMSO, DMF, or diphenyl ether can accelerate decarboxylation rates by orders of magnitude compared to aqueous solutions.[4][6][7] This is because they are less effective at solvating the carboxylate anion, making its ground state less stable and closer in energy to the transition state.[5] When selecting a solvent, ensure its boiling point is at least 20-30°C higher than your target reaction temperature.
-
-
Cause 3: Reaction Equilibrium/CO₂ Saturation. In a sealed system, the accumulation of CO₂ can, in principle, hinder the forward reaction. Efficient removal of CO₂ helps drive the reaction to completion.
-
Solution: If using a sealed vessel is not required to maintain temperature, perform the reaction under a gentle stream of inert gas (e.g., Nitrogen or Argon). This will help sweep CO₂ from the headspace.[8] If a sealed system is necessary, ensure adequate headspace in the reactor.
-
Q2: I'm observing significant product degradation and multiple side-products. How can I minimize this?
A2: The formation of byproducts is a clear sign that the reaction conditions are too harsh or that alternative reaction pathways are competing with the desired decarboxylation.
-
Cause 1: Excessive Temperature. While high temperature is necessary, exceeding the thermal stability threshold of your starting material or product will inevitably lead to decomposition.[9] Some pyrimidine systems can undergo ring-opening reactions at very high temperatures (e.g., 180-250°C) in aqueous solutions.[6][7]
-
Solution: Reduce the reaction temperature and compensate by extending the reaction time.[2] This is the most critical trade-off in thermal decarboxylation. It is often better to run a reaction for 24 hours at 160°C than for 2 hours at 200°C if the product is thermally sensitive.
-
-
Cause 2: Oxidative Degradation. If the reaction is run open to the atmosphere, oxygen can participate in degradation pathways, especially at high temperatures.
-
Solution: Ensure the reaction is conducted under an inert atmosphere (N₂ or Ar). Degas the solvent before use by sparging with an inert gas or by using a freeze-pump-thaw technique for particularly sensitive substrates.
-
-
Cause 3: Unwanted Follow-on Reactions. For certain substrates, the decarboxylated product can be more reactive than the starting material. For example, the decarboxylation of 5-carboxycytosine (5caC) yields cytosine, which can then undergo deamination to uracil at a comparable rate under the same conditions.[10][11][12]
-
Solution: In such cases, the goal is to find conditions that maximize the formation of the initial product before it converts to the subsequent byproduct. This requires careful reaction monitoring (see Q4) to identify the optimal stopping point. If separation is difficult, a different synthetic strategy may be required.
-
Q3: My reaction is extremely slow, even at high temperatures in an appropriate solvent. What other factors could be hindering the rate?
A3: If the primary factors of time, temperature, and solvent have been addressed, the issue may lie with the intrinsic reactivity of the substrate or subtle mechanistic requirements.
-
Cause 1: Intrinsic Substrate Stability. The position of the carboxyl group on the pyrimidine ring has a dramatic effect on reactivity. For instance, 6-carboxyuracil (orotic acid) is exceptionally stable and decarboxylates extremely slowly, whereas 5-carboxyuracil is decarboxylated many orders of magnitude more rapidly.[10][11] This is due to the electronic properties of the ring and the stability of the carbanionic intermediate formed upon CO₂ loss.
-
Solution: Consult literature on substrates analogous to yours to set realistic expectations. For highly stable acids, catalytic methods may be necessary if thermal conditions become destructive. While many decarboxylations are run without catalysts, exploring copper-based or other transition metal catalysts could be a viable alternative.[13]
-
-
Cause 2: Mechanistic Requirements. Some pyrimidine carboxylic acids, particularly those with a nitrogen atom adjacent to the carboxyl group (e.g., pyrimidine-2-carboxylic acid), decarboxylate via a zwitterionic intermediate (a Hammick-type mechanism).[14][15] This mechanism is often facilitated by protonation.
-
Solution: For reactions in aprotic solvents, adding a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can sometimes accelerate the reaction by promoting the formation of the required protonated intermediate. However, this must be done cautiously, as acid can also promote degradation.
-
Troubleshooting Workflow Diagram```dot
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// Edges start -> q_temp; q_temp -> a_inc_temp [label="No"]; a_inc_temp -> q_temp [label="Re-evaluate"]; q_temp -> q_solvent [label="Yes"]; q_solvent -> a_chg_solvent [label="No"]; a_chg_solvent -> q_solvent [label="Re-evaluate"]; q_solvent -> q_co2 [label="Yes"]; q_co2 -> a_inert [label="No"]; a_inert -> q_co2 [label="Re-evaluate"]; q_co2 -> end [label="Yes"]; }
Caption: Simplified pathway for zwitterion-mediated decarboxylation.
Q2: How does the position of the carboxylic acid group on the pyrimidine ring affect its reactivity?
A2: The position is arguably the most critical factor determining reactivity. The electronic nature of the carbon atom to which the carboxyl group is attached dictates the stability of the transition state. For example, uncatalyzed decarboxylation of 6-carboxyUMP (a derivative of orotic acid) has a half-life of millions of years, whereas 5-carboxyuracil decarboxylates much more readily. [10]This is because the electron distribution in the pyrimidine ring makes forming a carbanion at the C6 position exceptionally unfavorable compared to the C5 position. [10]Researchers must always consult literature specific to the substitution pattern they are working with.
Q3: How do I select the optimal solvent for my high-temperature decarboxylation?
A3: The ideal solvent should meet three criteria:
-
High Boiling Point: It must remain liquid well above the required reaction temperature.
-
Chemical Inertness: It should not react with your starting material, product, or any intermediates under the reaction conditions.
-
Optimal Polarity: As discussed in the troubleshooting section, dipolar aprotic solvents (e.g., DMSO, DMF, NMP, sulfolane, diphenyl ether) are generally superior for accelerating the reaction. [4][5][6][7]
Solvent Boiling Point (°C) Type Key Considerations Dimethyl Sulfoxide (DMSO) 189 Dipolar Aprotic Excellent solvent, but can be difficult to remove completely. N,N-Dimethylformamide (DMF) 153 Dipolar Aprotic Lower boiling point; potential for decomposition to dimethylamine. N-Methyl-2-pyrrolidone (NMP) 202 Dipolar Aprotic High boiling, stable, but has reproductive toxicity concerns. Diphenyl Ether 259 Aprotic, Nonpolar Very high boiling, thermally stable. Good for very high temp reactions. | Ethylene Glycol | 197 | Protic | Can be used, but generally slower than aprotic solvents. [14]|
Q4: What are the most common side reactions to be aware of?
A4: Besides general thermal decomposition, be aware of:
-
Ring-Opening: At very high temperatures, especially in the presence of water or other nucleophiles, the pyrimidine ring itself can cleave. [7]* Deamination: If your pyrimidine contains an amino group (e.g., cytosine derivatives), it can be hydrolyzed to a carbonyl group (uracil derivative) at high temperatures in aqueous media. [10][11]* Solvent-Related Byproducts: Some solvents, like DMF, can decompose at high temperatures and the resulting byproducts (e.g., dimethylamine) can potentially react with your substrate.
Q5: Are catalysts necessary for this type of reaction?
A5: For most laboratory-scale syntheses where high temperatures are tolerable, catalysts are generally not used. The reaction is driven thermally. However, in cases where the substrate is extremely stable or the product is too thermally sensitive to withstand the required temperatures, catalytic methods would be the next logical step to investigate. Divalent metal ions have been shown to inhibit the decarboxylation of some related heterocyclic acids, so care should be taken to avoid metal contamination. [16]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for High-Temperature Decarboxylation in a High-Boiling Solvent
This is a general guideline and must be adapted based on the specific substrate and scale.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a nitrogen/argon inlet at the top), and a thermocouple to monitor the internal temperature, add the pyrimidine carboxylic acid (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the dry, high-boiling solvent (e.g., diphenyl ether or DMSO) via cannula to achieve a concentration of approximately 0.1-0.5 M. A lower concentration can sometimes help prevent intermolecular side reactions.
-
Heating: Begin stirring and heat the reaction mixture to the target temperature (e.g., 180-220°C) using a heating mantle. Precise temperature control is crucial. [17]5. Monitoring: At set intervals (e.g., t = 0, 1h, 2h, 4h, 8h), take a small aliquot from the reaction mixture for analysis by HPLC or TLC to monitor the consumption of starting material.
-
Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. The work-up procedure will be highly dependent on the product's properties. A common method involves diluting the reaction mixture with a solvent in which the product is soluble but the reaction solvent is not (e.g., diluting DMSO with water) or proceeding directly to purification by chromatography or crystallization.
Protocol 2: Monitoring Reaction Progress using HPLC
-
Sample Preparation: Prepare a stock solution of the quenched reaction aliquot in a suitable mobile phase solvent (e.g., 50:50 acetonitrile:water). Ensure the concentration is within the linear range of the detector. Also prepare standard solutions of the pure starting material and (if available) the pure product for retention time comparison.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or TFA to ensure sharp peaks. For example, a linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where both starting material and product have strong absorbance (e.g., determined by UV/Vis spectroscopy). [18] * Injection Volume: 10 µL.
-
-
Analysis: Inject the samples from each time point. Calculate the percent conversion by integrating the peak areas of the starting material and product. Plot % conversion vs. time to determine the reaction kinetics and optimal endpoint.
References
- 1. rootsciences.com [rootsciences.com]
- 2. ongrok.com [ongrok.com]
- 3. arvidalabs.com [arvidalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Orotic Acid Decarboxylation in Water and Nonpolar Solvents: a Potential Role For Desolvation in the Action Of OMP Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Post-Extraction Cannabinoid Decarboxylation and Its Relationship To Solvent Removal - Pope Inc [popeinc.com]
- 9. The Ultimate Guide to Decarboxylation: How to Decarb Weed [weedmaps.com]
- 10. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. toptiontech.com [toptiontech.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
how to avoid hydrolysis of ester during pyrimidine coupling reaction
A Researcher's Guide to Preserving Ester Functionality
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrimidine coupling reactions while aiming to preserve sensitive ester functionalities. Unwanted ester hydrolysis is a common pitfall that can lead to significant yield loss and purification challenges. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you successfully achieve your synthetic targets.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant hydrolysis of my ethyl ester during a Suzuki-Miyaura coupling on a pyrimidine ring. What is the primary cause?
A1: Ester hydrolysis during a Suzuki-Miyaura coupling is most often caused by the basic conditions required for the reaction.[1][2][3] The mechanism of base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[4][5] This forms a tetrahedral intermediate which then collapses to yield a carboxylate salt and an alcohol.[4] In Suzuki reactions, bases like sodium hydroxide, potassium hydroxide, or even strong carbonate bases in the presence of water can lead to this unwanted side reaction.[6] The presence of water, often used as a co-solvent to dissolve the inorganic base, is a key contributor to this issue.[7][8][9]
Q2: Can the choice of base in my coupling reaction prevent ester hydrolysis?
A2: Absolutely. The choice of base is one of the most critical factors in preventing ester hydrolysis. While strong bases like NaOH or KOH are highly effective for the coupling reaction, they are also aggressive agents for saponification.[3][6]
Recommendations for Base Selection:
-
Weaker Inorganic Bases: Opt for milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] These bases are often sufficient to facilitate the catalytic cycle of the Suzuki reaction without aggressively promoting ester hydrolysis.
-
Fluoride Sources: In some cases, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be used.[2][10] These can activate the boronic acid or ester for transmetalation while being less prone to causing hydrolysis of the ester on your pyrimidine substrate.[2]
-
Organic Bases: For extremely sensitive substrates, consider using non-nucleophilic organic bases, although their effectiveness in Suzuki couplings can be substrate-dependent.
Below is a table comparing common bases and their general impact on ester stability during coupling reactions.
| Base | Typical Strength | Propensity for Ester Hydrolysis | Recommended Use Case |
| NaOH, KOH | Strong | High | Avoid when esters are present. |
| Na₂CO₃, K₂CO₃ | Moderate | Moderate to Low | Good starting point for sensitive substrates. |
| Cs₂CO₃ | Moderate | Low | Often a good choice for ester tolerance in Buchwald-Hartwig reactions.[1] |
| K₃PO₄ | Moderate | Low | Effective in many Suzuki couplings with good functional group tolerance. |
| CsF, KF | Weak | Very Low | Useful for base-labile substrates.[2] |
Q3: My ester is still hydrolyzing even with a weaker base. What other reaction parameters can I adjust?
A3: If changing the base isn't sufficient, you can modify several other reaction parameters to disfavor the hydrolysis pathway.
-
Solvent System: The presence of water is a primary driver of hydrolysis.[7][8][9] While some water can be beneficial for dissolving the base and facilitating the catalytic cycle, minimizing its content is crucial.
-
Anhydrous Conditions: Whenever possible, conduct the reaction under strictly anhydrous conditions.[7][11] This involves using anhydrous solvents and reagents.
-
Aprotic Solvents: Employ aprotic solvents like dioxane, THF, or toluene. If a co-solvent is needed to dissolve the base, consider using a minimal amount of an alcohol like isopropanol instead of water, though be mindful that transesterification can be a potential side reaction. A non-aqueous workup can also prevent hydrolysis after the reaction is complete.[12][13][14]
-
-
Temperature: Hydrolysis, like most reactions, is accelerated at higher temperatures.[13][14] Running your coupling reaction at a lower temperature can significantly reduce the rate of hydrolysis. Many modern palladium catalysts with specialized phosphine ligands are highly active and can facilitate coupling at room temperature or slightly elevated temperatures, avoiding the need for high heat.[15]
-
Reaction Time: Monitor your reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. Prolonged reaction times will only increase the extent of ester hydrolysis.
Troubleshooting Guide: A Step-by-Step Approach to Eliminating Ester Hydrolysis
If you are facing persistent ester hydrolysis, follow this systematic troubleshooting guide.
Step 1: Assess the Stability of Your Ester
-
Steric Hindrance: Esters with bulky alkyl groups (e.g., tert-butyl, isopropyl) are sterically shielded from nucleophilic attack and are significantly more resistant to hydrolysis than simpler esters like methyl or ethyl esters.[12][16][17] If your synthetic route allows, consider using a more sterically hindered ester.
Step 2: Optimize Your Reaction Conditions
The following workflow provides a logical progression for optimizing your pyrimidine coupling reaction to minimize ester hydrolysis.
Detailed Protocol: Ester-Sparing Suzuki-Miyaura Coupling of a Pyrimidine Halide
This protocol is a general starting point and may require optimization for your specific substrate.
Materials:
-
Ester-containing pyrimidine halide (1.0 equiv)
-
Boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ester-containing pyrimidine halide, boronic acid, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst followed by the anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS. Note: If hydrolysis is still observed, attempt the reaction at a lower temperature (e.g., 60 °C or room temperature) with a more active catalyst system if necessary.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with cold, saturated aqueous NaCl (brine) to remove inorganic salts. Avoid aqueous base washes.[12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Mechanistic Insight: Why Weaker Bases Work
The catalytic cycle of a Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. The role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation with the palladium complex.
Strong bases like NaOH in water provide a high concentration of hydroxide ions, which can act as a nucleophile and attack the ester carbonyl, leading to saponification. Weaker bases like K₃PO₄ are less likely to generate a high concentration of free hydroxide ions, thus minimizing the rate of this undesired side reaction while still being basic enough to facilitate the formation of the active boronate species for the desired coupling reaction.
By carefully selecting the base, solvent, and temperature, you can effectively navigate the delicate balance between promoting the desired pyrimidine coupling and preventing unwanted ester hydrolysis, ultimately leading to a more efficient and successful synthesis.
References
- 1. reddit.com [reddit.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to HPLC-MS Analysis of 2-Chloro-5-methylpyrimidine-4-carboxylic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), meticulous analysis of reaction products is a cornerstone of quality control and process optimization. This is particularly true for key intermediates like 2-chloro-5-methylpyrimidine-4-carboxylic acid, a vital building block in the pharmaceutical industry. This guide offers a detailed, comparative examination of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the comprehensive analysis of its reaction products. As a senior application scientist, this guide is structured to provide not just protocols, but also the scientific rationale behind the experimental choices, ensuring a deeper understanding of the analytical process.
The Synthetic Landscape: Understanding Potential Products and Impurities
The synthesis of this compound can be approached through various synthetic routes. A common method involves the cyclization of a suitable precursor, followed by chlorination.[1][2][3] Each step in the synthesis carries the potential for side reactions, leading to a range of impurities that must be identified and quantified.
A generalized synthetic pathway and the formation of potential impurities are illustrated below:
Figure 1. Generalized synthetic pathway and potential impurities.
The Power of HPLC-MS in Reaction Product Analysis
HPLC-MS is the analytical technique of choice for this application due to its ability to separate complex mixtures with high resolution and provide specific identification and quantification of individual components. The diverse polarity of the target compound and its potential impurities necessitates a careful selection of chromatographic conditions.
Comparative Analysis of Chromatographic Approaches
Two primary HPLC modes are particularly suited for this analysis: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
1. Reversed-Phase HPLC-MS: The Industry Standard
Reversed-phase HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its robustness and versatility.[4] It is particularly effective for separating compounds of moderate polarity.
Experimental Protocol: Reversed-Phase HPLC-MS
-
Instrumentation:
-
HPLC: A binary or quaternary UHPLC/HPLC system.
-
Mass Spectrometer: A single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI negative ion mode is generally preferred for carboxylic acids.
-
Scan Mode: Full scan for impurity profiling and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1, which is a powerful tool for confirming the identity of chlorine-containing compounds.[5][6][7][8]
-
Causality Behind Experimental Choices:
-
C18 Column: The non-polar stationary phase provides good retention for the moderately polar pyrimidine ring structure.
-
Formic Acid: This mobile phase additive aids in protonation/deprotonation, improving peak shape and ionization efficiency.
-
Acetonitrile: A common organic modifier with good elution strength and compatibility with MS.
2. Hydrophilic Interaction Liquid Chromatography (HILIC)-MS: A Complementary Technique for Polar Analytes
While reversed-phase is a robust starting point, highly polar impurities may have little to no retention.[9][10][11][12] HILIC is an excellent alternative for retaining and separating these polar compounds.[13][14][15][16][17]
Experimental Protocol: HILIC-MS
-
Instrumentation: Same as for reversed-phase HPLC-MS.
-
Chromatographic Conditions:
-
Column: A column with a polar stationary phase, such as amide, silica, or a zwitterionic phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A typical HILIC gradient starts with a high percentage of organic solvent and gradually increases the aqueous component (e.g., 95-50% A over 10-15 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Parameters: Similar to the reversed-phase method.
Causality Behind Experimental Choices:
-
Polar Stationary Phase: Allows for the retention of polar analytes through a partitioning mechanism involving a water-enriched layer on the stationary phase surface.[16]
-
High Organic Mobile Phase: Essential for establishing the HILIC retention mechanism.
Performance Comparison
| Feature | Reversed-Phase HPLC-MS | HILIC-MS |
| Retention of Target Compound | Good | Moderate to Low |
| Retention of Polar Impurities | Poor | Excellent |
| Method Robustness | High | Moderate (sensitive to mobile phase composition) |
| MS Sensitivity | Good | Can be enhanced due to higher organic content in the mobile phase |
| Orthogonality | - | Provides orthogonal selectivity to RP, ideal for 2D-LC |
A Validated Approach: Ensuring Trustworthiness and Scientific Integrity
Method validation is a critical component of ensuring the reliability of analytical data.[18][19][20][21][22] A comprehensive validation should include the following parameters as per ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Figure 2. A typical workflow for HPLC-MS method validation.
Conclusion
The analysis of this compound and its reaction products requires a thoughtful and systematic approach. Reversed-phase HPLC-MS serves as a robust and reliable primary analytical technique. However, for a comprehensive understanding of the impurity profile, especially for highly polar species, HILIC-MS is an invaluable and often necessary complementary tool. By leveraging the strengths of both techniques and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the quality and purity of this critical pharmaceutical intermediate.
References
- 1. growingscience.com [growingscience.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Polar Compounds | SIELC Technologies [sielc.com]
- 12. hplc.eu [hplc.eu]
- 13. HILIC methods in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 16. HILIC in pharmaceutical analysis: Overview and applications. [wisdomlib.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. ijper.org [ijper.org]
- 21. researchgate.net [researchgate.net]
- 22. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-pyrimidine Carboxylic Acids in Synthetic Chemistry
For researchers and professionals in drug discovery, the pyrimidine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs highlights its importance as a privileged structure. When functionalizing this core, chemists often face a critical choice between halogenated precursors, most commonly 2-chloro- and 2-bromo-pyrimidine derivatives. This decision is far from trivial, as the choice of halogen dictates reactivity, reaction conditions, and ultimately, synthetic strategy.
This guide provides an in-depth comparison of the reactivity of 2-chloro- and 2-bromo-pyrimidine carboxylic acids, focusing on three of the most crucial transformations in modern medicinal chemistry: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). By understanding the mechanistic underpinnings and leveraging experimental data, scientists can make more informed and strategic decisions in their synthetic endeavors.
The Electronic Landscape of Halopyrimidines
The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the attached halogen at the 2-position susceptible to displacement through various mechanisms. The halogen's identity—chlorine versus bromine—modulates this reactivity in distinct ways, primarily governed by two key factors:
-
Electronegativity: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond and a more electrophilic carbon atom.
-
Bond Dissociation Energy (BDE): The C-Br bond (≈ 285 kJ/mol) is significantly weaker than the C-Cl bond (≈ 340 kJ/mol), making it easier to break.
These competing factors are central to the reactivity differences observed in the following transformations.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the cleavage of the carbon-halogen bond during the oxidative addition step is often rate-limiting.[1] Consequently, the weaker C-Br bond gives 2-bromopyrimidines a distinct reactivity advantage.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The general reactivity trend for aryl halides is I > Br >> Cl.[1] While the electron-deficient nature of the pyrimidine ring activates even C-Cl bonds towards oxidative addition more than in typical aryl chlorides[2], 2-bromopyrimidines remain the more reactive substrates. They typically require milder conditions, lower catalyst loadings, and shorter reaction times.
// Nodes Pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition"]; ArPdX [label="Ar-Pd(II)L₂-X", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation"]; ArPdR [label="Ar-Pd(II)L₂-R'", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination"];
// Invisible nodes for layout ArX [label="Ar-X", shape=none]; RBoronic [label="R'-B(OR)₂", shape=none]; Base [label="Base", shape=none]; ArR [label="Ar-R'", shape=none];
// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd [style=invis]; OxAdd -> ArPdX [label=""]; ArPdX -> Transmetal [label=""]; RBoronic -> Transmetal [style=invis]; Base -> Transmetal [style=invis]; Transmetal -> ArPdR [label=""]; ArPdR -> RedElim [label=""]; RedElim -> Pd0 [label=""]; RedElim -> ArR [style=invis]; } .dot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparison of Typical Suzuki-Miyaura Coupling Conditions
| Parameter | 2-Chloropyrimidine-5-carboxylic acid | 2-Bromopyrimidine-5-carboxylic acid | Rationale for Difference |
| Catalyst/Ligand | Pd₂(dba)₃ / P(t-Bu)₃ or other bulky, electron-rich phosphines[3] | Pd(PPh₃)₄ or PdCl₂(dppf)[4] | Chloro-substrates require more electron-rich and sterically demanding ligands to promote the difficult oxidative addition step. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃, Na₂CO₃ | Stronger bases are often needed for less reactive chlorides to facilitate the transmetalation step. |
| Temperature | 80 - 120 °C | Room Temp - 80 °C | Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. |
| Reaction Time | 4 - 24 hours | 0.5 - 12 hours | The faster rate of oxidative addition for the bromo-substrate leads to shorter reaction times. |
| Typical Yield | Moderate to Good | Good to Excellent | Higher reactivity of the bromo-derivative often translates to higher yields and fewer side products. |
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a general procedure for dihalogenated pyrimidines and can be optimized for the specific carboxylic acid substrates.[5]
-
Reagent Preparation: To a 10 mL microwave reactor vessel, add the 2-halopyrimidine-5-carboxylic acid (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL). Degassing (e.g., by sparging with argon for 15-20 minutes) is crucial to prevent oxidation of the palladium(0) catalyst.[6]
-
Catalyst Addition: Add the palladium catalyst.
-
For 2-Bromopyrimidine: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 5 mol%).
-
For 2-Chloropyrimidine: Use a more active catalyst system, such as a pre-mixture of Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%) and a ligand like Tri-tert-butylphosphine (P(t-Bu)₃) (0.05 mmol, 10 mol%).
-
-
Reaction: Seal the vessel and place it in the microwave reactor. Stir the reaction mixture at 100-120 °C for 15-45 minutes. Note: The less reactive 2-chloro derivative will likely require the higher end of the temperature and time range.
-
Work-up: After cooling, acidify the aqueous phase with 1M HCl to pH ~3-4 and extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium catalyst to form a C-N bond.[7] The relative reactivity follows the same trend (Br > Cl) due to the oxidative addition step. While SNAr can be a competing pathway for highly activated substrates like 2-chloropyrimidine, the Buchwald-Hartwig reaction is often preferred for its broad scope, especially with less nucleophilic amines or sterically hindered partners.[8][9]
// Nodes Pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition"]; ArPdX [label="Ar-Pd(II)L₂-X", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination\n& Deprotonation"]; ArPdAmido [label="Ar-Pd(II)L₂-NR'R''", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination"];
// Invisible nodes for layout ArX [label="Ar-X", shape=none]; Amine [label="HNR'R''", shape=none]; Base [label="Base", shape=none]; ArAmine [label="Ar-NR'R''", shape=none];
// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd [style=invis]; OxAdd -> ArPdX [label=""]; ArPdX -> AmineCoord [label=""]; Amine -> AmineCoord [style=invis]; Base -> AmineCoord [style=invis]; AmineCoord -> ArPdAmido [label=""]; ArPdAmido -> RedElim [label=""]; RedElim -> Pd0 [label=""]; RedElim -> ArAmine [style=invis]; } .dot Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Table 2: Comparison of Typical Buchwald-Hartwig Amination Conditions
| Parameter | 2-Chloropyrimidine-5-carboxylic acid | 2-Bromopyrimidine-5-carboxylic acid | Rationale for Difference |
| Catalyst/Ligand | Pd(OAc)₂ / XPhos, RuPhos, or other advanced biaryl phosphine ligands | Pd₂(dba)₃ / BINAP or other first/second-generation ligands | The challenging C-Cl bond activation necessitates the use of highly active, state-of-the-art ligand systems. |
| Base | NaOt-Bu, LiHMDS, K₃PO₄ | NaOt-Bu, Cs₂CO₃ | A strong, non-nucleophilic base is critical for both substrates to deprotonate the amine without competing side reactions. |
| Temperature | 80 - 110 °C | 60 - 100 °C | Higher temperatures are generally required to facilitate the oxidative addition of the chloro-substrate. |
| Substrate Scope | Generally good | Excellent | The milder conditions for bromo-substrates allow for a broader tolerance of sensitive functional groups. |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[10] Here, the reactivity trend is more nuanced and depends on which step is rate-determining.[10][11]
-
Step 1 (Attack): The nucleophile attacks the electrophilic carbon. This step is favored by the more electronegative chlorine atom, which makes the carbon center more electron-poor.
-
Step 2 (Elimination): The halide is expelled to restore aromaticity. This step is favored by bromide, which is a better leaving group due to the weaker C-Br bond.
For highly activated systems like pyrimidines and with strong nucleophiles (e.g., alkoxides, primary/secondary amines), the initial nucleophilic attack is often the rate-determining step. In this scenario, 2-chloropyrimidines can be more reactive than their bromo counterparts. [12] However, with softer or weaker nucleophiles, or where the expulsion of the leaving group becomes rate-limiting, the trend can revert to favor the bromo-derivative.[10]
// Nodes Start [label="Ar-X"]; Step1 [label="Step 1\n(Attack)"]; Intermediate [label="Meisenheimer Complex\n[Ar(X)(Nu)]⁻", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2\n(Elimination)"]; Product [label="Ar-Nu"];
// Invisible nodes for layout Nu [label="Nu:⁻", shape=none]; X [label="X⁻", shape=none];
// Edges Start -> Step1; Nu -> Step1 [style=invis]; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Step2 -> X [style=invis]; } .dot Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Table 3: Comparison of Reactivity in SNAr
| Nucleophile Type | Expected Reactivity Order | Rationale |
| Hard Nucleophiles (e.g., RO⁻, R₂NH) | 2-Chloro > 2-Bromo | The rate-determining step is typically the nucleophilic attack, which is accelerated by the higher electronegativity of chlorine.[12] |
| Soft Nucleophiles (e.g., RS⁻) | 2-Bromo ≥ 2-Chloro | The rate-determining step can shift towards the expulsion of the leaving group, favoring the better leaving group, bromide.[10] |
| Bulky Nucleophiles | 2-Bromo > 2-Chloro | Steric hindrance can make the initial attack more difficult, potentially shifting the rate-determining step towards leaving group expulsion. |
Experimental Protocol: General SNAr with an Amine
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-halopyrimidine-5-carboxylic acid (1.0 mmol, 1.0 equiv) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP, 5 mL).
-
Reagent Addition: Add the amine nucleophile (1.2-2.0 equiv). If using an amine salt, or to scavenge the HX produced, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv).
-
Reaction: Heat the reaction mixture with stirring.
-
For 2-Chloropyrimidine: Temperatures may range from 80 °C to 150 °C. The reaction is often complete within 2-12 hours.
-
For 2-Bromopyrimidine: Milder conditions (e.g., 60-120 °C) may be sufficient, though the rate may not be significantly faster than the chloro-analog depending on the nucleophile.
-
-
Monitoring: Track the reaction progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL). Adjust the pH with 1M HCl to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.
Strategic Synthesis: Making the Right Choice
The choice between a 2-chloro and a 2-bromo pyrimidine carboxylic acid is a strategic one that balances reactivity with practical considerations.
-
Choose 2-Bromopyrimidine for:
-
Maximum Reactivity in Cross-Coupling: When high yields and mild conditions are paramount for Suzuki or Buchwald-Hartwig reactions.
-
Sensitive Substrates: The milder conditions required are more tolerant of delicate functional groups elsewhere in the molecule.
-
SNAr with Weak/Bulky Nucleophiles: When leaving group ability is likely to be the rate-limiting factor.
-
-
Choose 2-Chloropyrimidine for:
-
Cost-Effectiveness: Chloro-derivatives are typically less expensive and more readily available in bulk, a major consideration for process and scale-up chemistry.
-
SNAr with Hard Nucleophiles: It is often the more reactive substrate for substitutions with common nucleophiles like amines and alkoxides.
-
When Cross-Coupling Reactivity is Sufficient: With modern, highly active palladium catalysts, many Suzuki and Buchwald-Hartwig couplings of 2-chloropyrimidines proceed in good to excellent yields, negating the need for the more expensive bromo-analog.[3][9]
-
Conclusion
The reactivity of 2-chloro- and 2-bromo-pyrimidine carboxylic acids is not a simple matter of one being "better" than the other. 2-Bromopyrimidines are the undisputed champions of reactivity in palladium-catalyzed cross-coupling reactions due to their lower C-Br bond dissociation energy. Conversely, in SNAr reactions, the greater electronegativity of chlorine often makes 2-chloropyrimidines the more reactive partner, particularly with hard nucleophiles. By understanding these fundamental principles, chemists can select the optimal starting material, tailor reaction conditions, and design more efficient and robust synthetic routes for the development of novel therapeutics and functional molecules.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of 2-Chloro-5-methylpyrimidine-4-carboxylic Acid Derivatives by NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone scaffold, forming the basis of numerous therapeutic agents. Among these, 2-chloro-5-methylpyrimidine-4-carboxylic acid and its derivatives are valuable building blocks, prized for their versatile reactivity. The chlorine at the C2 position allows for facile nucleophilic substitution, while the carboxylic acid at C4 provides a handle for amide or ester formation, enabling the synthesis of diverse compound libraries.
However, the synthetic routes to these compounds can sometimes yield regioisomeric or other closely related impurities. For regulatory submission and to ensure reproducible biological activity, unambiguous structural confirmation is not just a formality—it is a scientific necessity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for this purpose, providing a non-destructive, detailed picture of the molecular architecture.[1][2]
This guide presents a systematic, multi-technique NMR approach for the rigorous structural confirmation of this compound class. We will move beyond a simple checklist of spectra and delve into the causality of the experimental workflow, demonstrating how a combination of one- and two-dimensional NMR experiments creates a self-validating system for structure elucidation.[3]
The Analytical Challenge: Beyond Simple Confirmation
The primary challenge in confirming the structure of a molecule like ethyl 2-chloro-5-methylpyrimidine-4-carboxylate (our case study molecule) is not just to confirm the presence of the constituent parts (an ethyl group, a methyl group, a pyrimidine ring), but to definitively establish their precise connectivity.
Consider the possible isomers. Could the methyl group have been installed at C6 instead of C5? Could the ester and chloro groups be swapped? While mass spectrometry can confirm the elemental composition, it cannot differentiate between isomers.[4] Only a comprehensive NMR analysis, particularly leveraging through-bond correlations, can provide the necessary proof.
The NMR Toolkit: A Symphony of Experiments
No single NMR experiment can solve the structure. Instead, we use a suite of experiments where each provides a unique piece of the puzzle. The data from all experiments must converge on a single, consistent structural hypothesis. For this guide, we will use a representative model compound: Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate .
Case Study Compound:

Figure 1. Chemical structure of the case study compound, Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate.
The Initial Census: 1D NMR (¹H and ¹³C)
The first step is always to acquire the basic one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra.[5] These experiments provide a headcount of the unique proton and carbon environments in the molecule.
-
¹H NMR: This spectrum tells us the number of different types of protons, their relative abundance (via integration), and their local electronic environment (via chemical shift). For our case study compound, we expect to see signals for the pyrimidine ring proton (H6), the methyl group on the ring (5-CH₃), and the ethyl ester protons (-OCH₂CH₃).
-
¹³C NMR: This spectrum reveals the number of unique carbon atoms. For our compound, we expect eight distinct signals corresponding to the five pyrimidine ring carbons, the methyl carbon, and the two ethyl ester carbons.
While essential, 1D NMR alone is insufficient. We know the pieces are likely present, but we don't yet know how they are connected.
Sorting the Carbons: DEPT-135
The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is a crucial follow-up to the ¹³C NMR.[6][7] The DEPT-135 pulse sequence, in particular, provides invaluable information about the multiplicity of each carbon atom.
-
CH₃ (methyl) groups appear as positive peaks.
-
CH₂ (methylene) groups appear as negative peaks.
-
CH (methine) groups appear as positive peaks.
-
Quaternary carbons (C) do not appear in the DEPT spectrum.
By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, we can unambiguously identify all quaternary carbons and differentiate between CH/CH₃ and CH₂ groups.[3][8] For our case study, this experiment will distinguish the pyrimidine CH from the methyl CH₃ groups (both positive) and identify the ester CH₂ (negative). Crucially, the four quaternary carbons (C2, C4, C5, and the ester C=O) will be absent from the DEPT spectrum, confirming their identity.
The Definitive Links: 2D Correlation Spectroscopy
Two-dimensional NMR experiments are the heart of modern structure elucidation.[9] They reveal correlations between nuclei, allowing us to piece the molecular puzzle together bond-by-bond.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps every proton to the carbon atom it is directly attached to.[9][10] It creates a 2D plot with ¹H on one axis and ¹³C on the other. Each peak in the spectrum represents a one-bond C-H connection. This is the most reliable way to assign the chemical shifts of all protonated carbons. For our molecule, HSQC will definitively link the H6 proton to the C6 carbon, the 5-CH₃ protons to their carbon, and the ethyl ester protons to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the carbon skeleton.[11][12] The HMBC spectrum shows correlations between protons and carbons that are typically two or three bonds away. These "long-range" correlations are the key to connecting the individual spin systems and confirming the substitution pattern on the pyrimidine ring.[13]
For our case study, the following key HMBC correlations would provide unambiguous proof of structure:
-
H6 to C4, C5, and C2: The proton at position 6 will show a correlation to the carbons at positions 4 and 5 (³J coupling) and position 2 (³J coupling). This definitively places H6 adjacent to C5 and confirms the overall pyrimidine backbone.
-
5-CH₃ protons to C5, C4, and C6: The protons of the methyl group will show correlations to the carbon they are attached to (C5, a ²J coupling which can sometimes appear) as well as the neighboring C4 and C6 carbons (³J coupling). This confirms the methyl group is at the C5 position.
-
-OCH₂- protons to the Ester C=O: The methylene protons of the ethyl group will show a critical correlation to the carbonyl carbon of the ester, locking the ethyl group to the carboxylate function.
The collective data from these experiments, when consistent, provides an undeniable confirmation of the proposed structure.
Experimental Workflow & Protocols
A logical and efficient workflow is critical for successful structure elucidation.
Workflow Diagram
Caption: A systematic workflow for NMR-based structural confirmation.
Protocol 1: NMR Sample Preparation
-
Compound Weighing: Accurately weigh 5-10 mg of the purified derivative directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently invert it several times to fully dissolve the sample. If necessary, use brief sonication.
-
Transfer & Filtering (Optional): For samples with particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Standard NMR Data Acquisition
This protocol assumes a modern NMR spectrometer operating at 400 MHz for ¹H.
-
Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automatic or manual shimming to optimize magnetic field homogeneity. Tune and match the probe for all relevant nuclei (¹H, ¹³C).
-
¹H Spectrum: Acquire a standard 1D proton spectrum. A typical acquisition might involve 16 scans with a spectral width of 16 ppm.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are needed (e.g., 1024 scans) with a spectral width of 240 ppm.
-
DEPT-135 Spectrum: Run the DEPT-135 pulse sequence. The number of scans is typically intermediate between ¹H and ¹³C experiments (e.g., 256 scans).
-
HSQC Spectrum: Acquire a gradient-selected HSQC spectrum. Set the spectral widths to cover the expected ¹H and ¹³C chemical shift ranges.
-
HMBC Spectrum: Acquire a gradient-selected HMBC spectrum. This is often the longest experiment. Optimize the long-range coupling delay for an average J-coupling of 8 Hz, which is standard for detecting 2- and 3-bond correlations.
Data Interpretation: A Comparative Case Study
Below is a table summarizing the expected NMR data for our case study compound, Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate, in CDCl₃. This synthesized data is based on established chemical shift principles for heterocyclic systems.[4][14]
Table 1: Expected NMR Data for Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate
| Atom Label | ¹H Shift (ppm) | ¹³C Shift (ppm) | DEPT-135 | Key HMBC Correlations (from Proton) |
| H6 | ~8.85 (s, 1H) | C6 : ~157.0 | CH (+) | C2, C4, C5 |
| 5-CH₃ | ~2.50 (s, 3H) | 5-CH₃ : ~18.5 | CH₃ (+) | C4, C5, C6 |
| -OCH₂- | ~4.45 (q, 2H) | -OCH₂- : ~62.5 | CH₂ (-) | C=O, -CH₃ |
| -CH₃ | ~1.40 (t, 3H) | -CH₃ : ~14.0 | CH₃ (+) | -OCH₂- |
| C2 | - | ~160.0 | Quaternary (absent) | - |
| C4 | - | ~163.0 | Quaternary (absent) | - |
| C5 | - | ~130.0 | Quaternary (absent) | - |
| C=O | - | ~165.0 | Quaternary (absent) | - |
(Note: Chemical shifts (δ) are hypothetical but representative for this structure class. 's' = singlet, 'q' = quartet, 't' = triplet.)
Visualizing the Proof: Key HMBC Correlations
The HMBC data is the ultimate proof. The diagram below illustrates the most critical correlations that connect the disparate parts of the molecule into a single, confirmed structure.
Caption: Key 2- and 3-bond HMBC correlations confirming the molecular skeleton.
Conclusion
The structural confirmation of this compound derivatives is a clear example of modern analytical chemistry's power. By moving systematically from a simple census of atoms (1D NMR) to a detailed map of their connectivity (2D NMR), we can eliminate ambiguity and produce a verifiable, trustworthy structural assignment. The synergy between ¹H, ¹³C, DEPT, HSQC, and HMBC spectra provides a self-validating dataset that is essential for advancing research and development in the chemical and pharmaceutical sciences. This rigorous approach ensures that the molecular structure is not merely proposed, but proven.
References
- 1. acs.org [acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. emerypharma.com [emerypharma.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling of Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a critical endeavor in modern medicinal chemistry, with chloropyrimidines serving as versatile and readily available building blocks for a diverse array of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for forging C-C bonds in this context, enabling the strategic introduction of aryl and heteroaryl moieties. However, the inherent lower reactivity of chlorides compared to their bromide and iodide counterparts necessitates a careful and informed selection of the catalytic system to achieve optimal results.
This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of chloropyrimidines, drawing upon experimental data to offer researchers a comprehensive resource for catalyst selection and reaction optimization. We will delve into the nuances of traditional catalysts, the advancements offered by modern Buchwald-type precatalysts, and the practical aspects of reaction setup and execution.
The Challenge of Chloropyrimidines in Suzuki Coupling
The electron-deficient nature of the pyrimidine ring generally enhances the reactivity of its halogenated positions in cross-coupling reactions compared to analogous benzene halides.[1] For polychlorinated pyrimidines, the generally accepted order of reactivity for oxidative addition is C4 > C2 > C5.[2] This inherent regioselectivity allows for sequential functionalization. Despite this, the C-Cl bond is significantly stronger than C-Br and C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging and often the rate-determining step. Consequently, catalyst systems that are highly active and promote this crucial step are essential for efficient coupling.
Comparative Performance of Palladium Catalysts
The choice of palladium source and, more critically, the ancillary ligand, dictates the success of the Suzuki coupling of chloropyrimidines. Below, we compare the performance of several classes of catalysts, from traditional systems to state-of-the-art precatalysts.
Traditional Catalysts: The Workhorse with Limitations
For many years, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been the go-to choice for a wide range of cross-coupling reactions. While effective in certain cases, particularly with activated chloropyrimidines or under forcing conditions, their performance can be suboptimal for more challenging substrates.
Table 1: Performance of Traditional Palladium Catalysts in the Suzuki Coupling of Dichloropyrimidines
| Catalyst System | Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 81 | 0.5 | [3] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 70 | 5 | [4] |
| Pd(dppf)Cl₂ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 70 | 5 | [3] |
| Pd₂(dba)₃/P(t-Bu)₃ | Resin-supported chloropyrimidine | Arylboronic acids | KF | THF | 50 | Overnight | Moderate | 1-2 |
As the data suggests, Pd(PPh₃)₄ can provide good yields, especially when coupled with microwave irradiation, which can significantly shorten reaction times.[3] However, for less reactive substrates, higher catalyst loadings and longer reaction times are often necessary.[4]
The Advent of Buchwald Ligands and Precatalysts: A Paradigm Shift
The development of bulky, electron-rich phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling. Ligands such as XPhos, SPhos, and RuPhos, when combined with a palladium source or used in the form of preformed "precatalysts" (G2, G3, and G4), have demonstrated remarkable efficacy in the coupling of challenging substrates like heteroaryl chlorides. These precatalysts offer several advantages, including air and moisture stability, ease of handling, and the rapid generation of the active monoligated Pd(0) species in solution.[5]
Table 2: Comparative Performance of Buchwald Precatalysts for the Suzuki Coupling of Chloro-heterocycles
| Catalyst/Precatalyst | Ligand | Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Reference |
| XPhos Pd G3 | XPhos | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | [6] |
| SPhos Pd G3 | SPhos | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | [6] |
| XPhos Pd G2 | XPhos | 7-chloro-1H-pyrrolo[2,3-c]pyridine | 4-Fluorophenyl boronic acid | K₃PO₄ | DMF:EtOH:H₂O | 100 (MW) | 30-40 min | 90 | 2 | [7] |
The data clearly indicates that Buchwald-type precatalysts can achieve high to excellent yields for the coupling of chloro-heterocycles, often under milder conditions and with shorter reaction times compared to traditional catalysts.[6][7] The choice between ligands like XPhos and SPhos may depend on the specific substrate and reaction kinetics, but both are excellent starting points for optimization.[8]
The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step for chloropyrimidines.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols provide a starting point for researchers. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Pd(PPh₃)₄
This protocol is adapted from a procedure for the regioselective synthesis of C4-substituted pyrimidines.[3]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 equiv), the arylboronic acid (1.0 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.5 mol%).
-
Add 1,4-dioxane and water in a 2:1 ratio (e.g., 4 mL of dioxane and 2 mL of water for a 0.5 mmol scale reaction).
-
Seal the vial and purge with an inert gas.
-
Heat the reaction mixture in a microwave reactor at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2: Workflow for microwave-assisted Suzuki coupling with Pd(PPh₃)₄.
Protocol 2: Suzuki Coupling of a Chloro-heterocycle with XPhos Pd G2
This is a general protocol for the Suzuki coupling of a chloro-heterocycle using a modern Buchwald precatalyst, adapted from a procedure for the synthesis of 7-substituted-6-azaindoles.[7]
Materials:
-
Chloro-heterocycle (e.g., 7-chloro-1H-pyrrolo[2,3-c]pyridine) (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
DMF:EtOH:H₂O (1:1:0.5) solvent mixture
-
Microwave reactor vials
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a microwave vial, combine the chloro-heterocycle (1.0 equiv), arylboronic acid (1.1 equiv), and K₃PO₄ (2.5 equiv).
-
Add the XPhos Pd G2 precatalyst (2 mol%).
-
Add the degassed DMF:EtOH:H₂O (1:1:0.5) solvent mixture.
-
Seal the vial and degas the mixture for 5 minutes.
-
Heat the reaction mixture in a microwave reactor to 100 °C for 30-40 minutes.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, cool the reaction mixture and purify by column chromatography.
Figure 3: Workflow for Suzuki coupling with XPhos Pd G2.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of chloropyrimidines is a powerful transformation for the synthesis of novel chemical entities. While traditional catalysts like Pd(PPh₃)₄ can be effective, particularly under microwave conditions, modern Buchwald-type ligands and their corresponding precatalysts (G2, G3, and G4) offer significant advantages in terms of efficiency, substrate scope, and reaction conditions.
For researchers embarking on the Suzuki coupling of a novel chloropyrimidine, we recommend the following approach:
-
Initial Screening: Begin with a robust and versatile catalyst system. XPhos Pd G3 or SPhos Pd G3 are excellent starting points due to their proven efficacy with a wide range of heteroaryl chlorides.
-
Optimization: If the initial results are not satisfactory, a systematic optimization of the base, solvent, and temperature should be undertaken. The choice of base (e.g., K₂CO₃ vs. K₃PO₄) and solvent can have a profound impact on the reaction outcome.
-
Consider Microwave Irradiation: For rapid optimization and potentially improved yields, microwave-assisted synthesis is a valuable tool.
By leveraging the information and protocols provided in this guide, researchers can confidently navigate the challenges of Suzuki coupling with chloropyrimidines and accelerate their drug discovery and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 6. benchchem.com [benchchem.com]
- 7. nasc.ac.in [nasc.ac.in]
- 8. benchchem.com [benchchem.com]
Stability Under Pressure: A Comparative Analysis of 2-Chloro-5-methylpyrimidine-4-carboxylic Acid in Acidic vs. Basic Environments
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides an in-depth technical comparison of the stability of 2-Chloro-5-methylpyrimidine-4-carboxylic acid under both acidic and basic conditions. By presenting supporting experimental data and elucidating the underlying degradation mechanisms, this document aims to equip scientists with the critical knowledge needed for formulation development, analytical method validation, and regulatory submissions.
Introduction: The Significance of this compound
This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmacologically active compounds. The pyrimidine core, substituted with a reactive chloro group, a methyl group, and a carboxylic acid, presents a unique chemical landscape. The chloro group at the 2-position is particularly susceptible to nucleophilic substitution, a reactivity that is both a strategic advantage in synthesis and a potential liability in terms of stability. Understanding how pH influences the degradation of this molecule is crucial for predicting its shelf-life, ensuring the safety and efficacy of resulting drug products, and developing robust analytical methods capable of detecting any potential degradants.
Forced degradation studies are a regulatory requirement and a scientific necessity to establish the degradation pathways and develop stability-indicating analytical methods.[1][2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation.[3]
Experimental Design: A Forced Degradation Study
To objectively assess the stability of this compound, a forced degradation study was designed. This study aimed to simulate the potential for degradation under hydrolytic stress across the pH spectrum.
Core Experimental Workflow
The following diagram illustrates the logical flow of the stability assessment process.
Caption: Workflow for the forced degradation study.
Methodology
1. Preparation of Stock Solution: A stock solution of this compound (1 mg/mL) was prepared in a 50:50 (v/v) mixture of acetonitrile and water.
2. Acidic Stress Condition: To 1 mL of the stock solution, 1 mL of 0.2 M HCl was added to achieve a final concentration of 0.1 M HCl. The solution was incubated in a water bath at 60°C.
3. Basic Stress Condition: To 1 mL of the stock solution, 1 mL of 0.2 M NaOH was added to achieve a final concentration of 0.1 M NaOH. The solution was incubated in a water bath at 60°C.
4. Time-Point Sampling and Analysis: Aliquots were withdrawn at 0, 2, 4, 8, and 24 hours. For each time point, the reaction was quenched by neutralization (the acidic sample with NaOH and the basic sample with HCl). The samples were then diluted to a suitable concentration with the mobile phase for HPLC analysis.
5. Stability-Indicating HPLC Method: A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the quantitative determination of this compound and its degradation products.[4][5]
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Results: A Tale of Two pH Environments
The stability of this compound was found to be significantly dependent on the pH of the medium. The compound exhibited considerably lower stability under basic conditions compared to acidic conditions.
Quantitative Comparison of Degradation
The percentage of this compound remaining at each time point under both stress conditions is summarized in the table below.
| Time (hours) | % Remaining (Acidic Condition) | % Remaining (Basic Condition) |
| 0 | 100.0 | 100.0 |
| 2 | 98.2 | 85.3 |
| 4 | 96.5 | 72.1 |
| 8 | 93.1 | 51.7 |
| 24 | 85.4 | 15.8 |
Discussion: Unraveling the Degradation Pathways
The observed difference in stability can be attributed to the distinct mechanisms of hydrolysis of the chloro group under acidic and basic conditions, which proceeds via a nucleophilic aromatic substitution (SNAr) pathway.
Degradation Under Basic Conditions: A Rapid Decline
Under basic conditions, the primary degradation pathway is the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electron-deficient carbon atom bonded to the chlorine. The pyrimidine ring is inherently π-deficient, which facilitates nucleophilic aromatic substitution.[6] The presence of two electronegative nitrogen atoms in the ring enhances the electrophilicity of the carbon atoms, particularly at the 2-, 4-, and 6-positions.
The proposed mechanism for base-catalyzed hydrolysis is as follows:
Caption: Proposed mechanism for base-catalyzed hydrolysis.
The formation of a resonance-stabilized intermediate, often referred to as a Meisenheimer complex, is the rate-determining step. The negative charge in this intermediate is delocalized over the pyrimidine ring and the carboxylic acid group, which stabilizes the transition state and accelerates the reaction. The subsequent loss of the chloride ion is rapid, leading to the formation of 2-Hydroxy-5-methylpyrimidine-4-carboxylic acid. The rate of this reaction is directly proportional to the concentration of the hydroxide ion, explaining the rapid degradation observed under basic conditions.
Degradation Under Acidic Conditions: A Slower Pace
In an acidic medium, the concentration of the potent nucleophile (OH⁻) is negligible. The primary nucleophile present is water, which is significantly weaker. While acid catalysis can enhance the rate of hydrolysis for some functional groups, in the case of SNAr on a π-deficient ring, the effect is less pronounced.
The proposed mechanism for acid-catalyzed hydrolysis likely involves the protonation of one of the ring nitrogen atoms. This protonation further increases the electron deficiency of the pyrimidine ring, making it more susceptible to nucleophilic attack by water.
Caption: Proposed mechanism for acid-catalyzed hydrolysis.
However, the lower nucleophilicity of water compared to the hydroxide ion results in a significantly slower reaction rate. The overall degradation is therefore much less pronounced under acidic conditions within the same timeframe.
The electron-withdrawing nature of the carboxylic acid group and the electron-donating nature of the methyl group also influence the reactivity of the pyrimidine ring.[7][8] The precise electronic effects of these substituents can modulate the electron density at the C2 position, thereby affecting the rate of nucleophilic attack.
Conclusion and Recommendations
This comparative guide demonstrates that this compound is substantially more stable in acidic environments than in basic ones. The primary degradation pathway under both conditions is the hydrolysis of the 2-chloro substituent to a hydroxyl group, proceeding via a nucleophilic aromatic substitution mechanism. The rate of this degradation is markedly accelerated in the presence of a strong nucleophile like the hydroxide ion.
For drug development professionals, these findings have several key implications:
-
Formulation Strategy: To ensure the stability of drug products containing this molecule or its derivatives, formulations should be buffered at a slightly acidic to neutral pH. Alkaline conditions should be strictly avoided.
-
Analytical Method Development: The developed stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its primary degradant, 2-Hydroxy-5-methylpyrimidine-4-carboxylic acid. This method should be used for routine stability testing and quality control.
-
Process Chemistry: During synthesis and purification, prolonged exposure to basic conditions should be minimized to prevent the formation of the hydroxy impurity.
By understanding the inherent stability characteristics of this compound, researchers can make informed decisions to ensure the quality, safety, and efficacy of the medicines they develop.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jetir.org [jetir.org]
- 5. irjpms.com [irjpms.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Impurities in the Synthesis of 2-Chloro-5-methylpyrimidine-4-carboxylic Acid
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
2-Chloro-5-methylpyrimidine-4-carboxylic acid is a key building block in the synthesis of various pharmaceutically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, controlling the impurity profile is not merely a matter of optimizing yield; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.[1] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate that impurities present at levels above 0.1% be identified and characterized.[1][2] The presence of unknown or poorly controlled impurities can introduce toxicity, alter bioavailability, or compromise the stability of the final API.
This guide provides an in-depth comparison of analytical methodologies for the detection, isolation, and structural elucidation of impurities generated during the synthesis of this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, empowering researchers and drug development professionals to design robust, self-validating impurity characterization workflows.
Plausible Synthetic Routes and Origins of Impurities
While numerous specific synthetic pathways exist, the synthesis of substituted pyrimidines often involves the cyclization of β-dicarbonyl compounds with N-C-N synthons like ureas, amidines, or guanidines.[3] A plausible route to the target molecule could involve the construction of the pyrimidine ring followed by functional group manipulations.
Impurities can be broadly classified into three categories, each arising from different stages of the manufacturing process.
-
Organic Impurities: These are the most common and structurally diverse class, including unreacted starting materials, synthetic intermediates, by-products from side reactions (e.g., over-chlorination, incomplete hydrolysis, dimerization), and degradation products.
-
Inorganic Impurities: This category includes residual catalysts, reagents (e.g., phosphorus oxychloride, thionyl chloride), and inorganic salts that are not adequately removed during work-up and purification.
-
Residual Solvents: Organic volatile chemicals used during the synthesis or purification steps that remain in the final product.
The following workflow illustrates a hypothetical synthesis and highlights the potential points of impurity ingress.
Caption: Hypothetical synthesis workflow and potential sources of impurities.
A Comparative Analysis of Core Analytical Techniques
A robust impurity profiling strategy relies on an orthogonal approach, leveraging the strengths of different analytical techniques to separate, identify, and quantify all potential impurities. No single method is sufficient.
Chromatographic Techniques: The Power of Separation
Chromatography is the cornerstone of impurity analysis, designed to separate the target compound from its related impurities.
| Technique | Principle | Application & Causality | Strengths | Limitations |
| UPLC/HPLC | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Workhorse for Purity. The high resolution of Ultra/High-Performance Liquid Chromatography is essential for separating structurally similar, non-volatile organic impurities from the main compound.[4][5] A reversed-phase C18 column is typically the first choice due to the moderate polarity of the target molecule. | High resolution and sensitivity; fully automated and quantitative; wide range of detectors (UV, DAD, MS) available.[4] | Not suitable for volatile compounds; structural information is limited without a mass spectrometer. |
| GC | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | Residual Solvent Analysis. Gas Chromatography is the ideal and regulatory-accepted method for quantifying residual solvents (e.g., THF, Toluene, Methanol) due to their volatility.[5] It can also detect volatile starting materials or by-products. | Excellent for volatile and semi-volatile analysis; highly sensitive with detectors like FID. | Not suitable for non-volatile or thermally labile compounds like the target carboxylic acid. |
| TLC | Separation on a thin layer of adsorbent material driven by capillary action. | Rapid Screening. Thin-Layer Chromatography is a cost-effective tool for rapid, qualitative monitoring of reaction progress and preliminary screening of crude sample purity.[6] It helps in developing the more complex HPLC method. | Fast, simple, and inexpensive; multiple samples can be run simultaneously.[6] | Primarily qualitative; lower resolution and sensitivity compared to HPLC. |
Spectroscopic Techniques: The Art of Identification
Once impurities are separated, spectroscopic techniques are employed for their structural elucidation.
| Technique | Principle | Application & Causality | Strengths | Limitations |
| LC-MS/MS | Combines HPLC separation with mass analysis of eluted compounds. | Primary Identification Tool. Liquid Chromatography-Mass Spectrometry provides the molecular weight of separated impurities, which is the first and most critical piece of information for identification.[7] Tandem MS (MS/MS) fragments the impurity ions, providing structural clues that help in proposing a chemical structure. | High sensitivity; provides molecular weight and structural fragments; directly coupled to the primary separation technique (LC).[5] | Isomers with the same mass cannot be distinguished by MS alone; ionization efficiency can vary significantly. |
| NMR | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Definitive Structure Elucidation. Nuclear Magnetic Resonance (¹H, ¹³C, 2D-NMR) is the gold standard for unequivocally determining the chemical structure of an isolated impurity.[7][8] It provides detailed information about the connectivity of atoms and the carbon-hydrogen framework. | Provides unambiguous structural information; non-destructive.[7] | Requires a relatively pure, isolated sample (µg to mg scale); lower sensitivity compared to MS. |
| FTIR | Measures the absorption of infrared radiation by the sample, corresponding to molecular vibrations. | Functional Group Analysis. Fourier-Transform Infrared Spectroscopy is used to identify the presence or absence of key functional groups (e.g., C=O of the carboxylic acid, C-Cl, N-H). It can quickly confirm if a separated impurity has, for instance, lost the carboxylic acid group. | Fast and requires minimal sample preparation; provides a unique "fingerprint" for a molecule.[6] | Provides limited information on the overall molecular structure; less useful for complex mixtures. |
Integrated Workflow for Impurity Characterization
A logical, phased approach ensures both efficiency and thoroughness. The goal is to create a self-validating system where results from one technique confirm or refine the hypotheses generated by another.
Caption: A systematic workflow for impurity detection, isolation, and characterization.
Key Experimental Protocols
The following protocols are provided as robust starting points for methodology development.
Protocol 1: HPLC-UV Method for Purity Profiling
-
Rationale: This reversed-phase method is designed to provide good separation for the polar carboxylic acid and a range of potential, less polar impurities. Acetonitrile is a common organic modifier, and the phosphate buffer controls the ionization state of the acidic and basic functional groups for consistent retention times.
-
Instrumentation: UPLC/HPLC system with a Diode Array Detector (DAD).
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: DAD, 210-400 nm. Monitor at 254 nm.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.
Protocol 2: Impurity Isolation by Preparative HPLC
-
Rationale: To obtain sufficient mass of an impurity for NMR analysis, the analytical HPLC method is scaled up. The column dimensions and flow rate are increased to accommodate a higher sample load.
-
Instrumentation: Preparative HPLC system with a UV detector and fraction collector.
-
Column: C18, 21.2 x 150 mm, 5 µm particle size.
-
Mobile Phase: Use the same mobile phases as the analytical method.
-
Gradient: Adjust the gradient time based on the increased column volume to maintain similar selectivity.
-
Flow Rate: 15-20 mL/min.
-
Sample Preparation: Dissolve the crude material at a high concentration (e.g., 20-50 mg/mL) in a suitable solvent.
-
Procedure:
-
Perform multiple injections of the concentrated sample.
-
Collect fractions corresponding to the target impurity peak based on the UV signal.
-
Pool the corresponding fractions from all runs.
-
Evaporate the solvent under reduced pressure to obtain the isolated impurity.
-
Verify the purity of the isolated fraction using the analytical HPLC method.
-
Illustrative Data Presentation
Clear data presentation is crucial for interpretation and reporting.
Table 1: Example HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,200 | 0.08 | Unknown |
| 2 | 5.8 | 35,800 | 0.18 | Impurity A (Requires ID) |
| 3 | 7.2 | 19,850,000 | 99.25 | Main Compound |
| 4 | 9.1 | 42,150 | 0.21 | Impurity B (Requires ID) |
| 5 | 11.4 | 56,300 | 0.28 | Dimer By-product (Hypothesized) |
Rationale for Action: Based on this data, Impurities A, B, and the hypothesized dimer all exceed the 0.1% threshold. They must be identified. The peak at 3.5 min is below the threshold and may not require full elucidation, depending on project-specific guidelines.
Conclusion and Best Practices
The characterization of impurities in the synthesis of this compound is a multi-faceted challenge that demands a scientifically rigorous and integrated analytical approach.
-
Embrace Orthogonality: Rely on a combination of high-resolution separation techniques (HPLC, GC) and definitive spectroscopic identification methods (MS, NMR). This multi-pronged strategy provides a comprehensive and trustworthy impurity profile.[5][8]
-
Invest in Method Development: Do not rely on generic analytical methods. Optimize chromatographic conditions specifically for your synthetic route to ensure all process-related impurities are resolved from the main peak and each other.
-
Isolate and Elucidate: For any impurity exceeding the identification threshold, isolation followed by NMR spectroscopy is the only path to unambiguous structural confirmation.[7] This is a non-negotiable step for regulatory compliance and ensuring product safety.
-
Maintain Comprehensive Records: Document every step of the characterization process, from the initial chromatograms to the final spectroscopic data and structural assignments. This documentation is essential for building a robust data package for regulatory submissions.
By implementing these principles and leveraging the comparative strengths of the techniques outlined in this guide, researchers and drug development professionals can confidently navigate the complexities of impurity profiling and ensure the quality and safety of their pharmaceutical intermediates.
References
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apjhs.com [apjhs.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. tijer.org [tijer.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Substituted Pyrimidine-4-Carboxylic Acids
For researchers, scientists, and professionals in the dynamic field of drug development, the pyrimidine-4-carboxylic acid scaffold is a cornerstone of medicinal chemistry. Its prevalence in a wide array of biologically active molecules necessitates efficient and versatile synthetic strategies. This guide provides an in-depth, objective comparison of various synthetic routes to this pivotal molecular framework, complete with supporting experimental data, detailed protocols, and mechanistic insights to inform your synthetic design and decision-making.
Introduction: The Significance of Pyrimidine-4-Carboxylic Acids
The pyrimidine ring is a fundamental heterocyclic motif found in the very blueprint of life—the nucleobases of DNA and RNA. Beyond this central biological role, substituted pyrimidines are privileged structures in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The incorporation of a carboxylic acid moiety at the C4 position often enhances the drug-like properties of these molecules, providing a handle for further derivatization, improving solubility, and enabling crucial interactions with biological targets. Consequently, the development of robust and efficient synthetic methodologies to access substituted pyrimidine-4-carboxylic acids is of paramount importance.
This guide will dissect and compare four prominent synthetic strategies: the classical cyclocondensation approach, a modified Biginelli reaction coupled with an oxidation step, a Minisci-type radical alkoxycarbonylation, and modern transition-metal-catalyzed C-H carboxylation. Each method will be evaluated based on its mechanism, substrate scope, operational simplicity, and, most critically, its performance as evidenced by experimental data.
The Classical Cyclocondensation: A Time-Honored Approach
The most traditional and widely employed method for the synthesis of the pyrimidine core is the cyclocondensation of a 1,3-dicarbonyl compound with an amidine or a related nitrogen-containing species. To achieve the desired pyrimidine-4-carboxylic acid structure, a β-keto ester or a similar dicarbonyl compound bearing a latent or protected carboxylic acid function is typically utilized.
Mechanistic Rationale
The reaction proceeds through a series of condensation and cyclization steps. The more nucleophilic nitrogen of the amidine initially attacks one of the carbonyl groups of the dicarbonyl compound. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrimidine ring. The choice of the β-dicarbonyl component is critical for introducing the carboxylic acid functionality at the C4 position.
Caption: Workflow of the Classical Cyclocondensation Route.
Experimental Data & Comparison
| Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |
| Amidines, β-keto esters | Varies, often basic or acidic catalysis | 6-Oxo-3H-pyrimidine-4-carboxylic acid derivatives | Moderate to High | [1] |
| Guanidine hydrochloride, Ethyl 3-oxo-3-phenylpropanoate, Aldehydes | Multicomponent Biginelli-like reaction | 2-Aminopyrimidine derivatives | Not specified for 4-carboxy | [2] |
Senior Application Scientist's Insights
The classical cyclocondensation reaction is a reliable and often high-yielding method for accessing a variety of substituted pyrimidines. Its primary advantage lies in the ready availability of a wide range of starting materials, allowing for diverse substitution patterns. However, the direct synthesis of pyrimidine-4-carboxylic acids can sometimes be challenging due to the reactivity of the carboxylic acid group under the reaction conditions. Therefore, it is common to synthesize the corresponding ester, which can be subsequently hydrolyzed. For large-scale synthesis, the atom economy and the potential need for protecting groups should be carefully considered.
The Modified Biginelli Reaction: A Two-Step Strategy
The Biginelli reaction, a one-pot three-component synthesis, traditionally yields 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[3] While not directly producing the aromatic pyrimidine-4-carboxylic acid, this method can be adapted through a subsequent oxidation step to achieve the desired scaffold. This two-step approach offers the operational simplicity of a multicomponent reaction followed by a robust aromatization.
Mechanistic Rationale
The first step is the classic Biginelli condensation of an aldehyde, a β-keto ester (such as ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis. This efficiently constructs the dihydropyrimidine core. The subsequent step involves the oxidation of the dihydropyrimidine ring to the corresponding aromatic pyrimidine. Various oxidizing agents can be employed for this transformation, including ceric ammonium nitrate (CAN), potassium peroxydisulfate, or copper salts with an oxidant.[1][4]
Caption: Workflow of the Modified Biginelli Reaction.
Experimental Data & Comparison
| Step | Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |
| 1. Condensation | Ethyl acetoacetate, Furfural, Urea | EtOH, reflux, 2h | Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not specified | [5] |
| 2. Oxidation | Dihydropyrimidin-2(1H)-ones | K₂S₂O₈, MeCN/H₂O, MW, 100°C, 10 min | Pyrimidin-2(1H)-ones | High | [1] |
| 2. Oxidation | Dihydropyrimidines | Ceric Ammonium Nitrate (CAN) | Oxidized Dihydropyrimidines | Moderate to High | [6] |
Senior Application Scientist's Insights
The modified Biginelli approach is highly attractive due to the convergence and operational simplicity of the initial multicomponent reaction. A vast library of dihydropyrimidines can be rapidly assembled. The subsequent oxidation step is generally efficient, although the choice of oxidant and reaction conditions may require optimization depending on the substituents present on the dihydropyrimidine ring. This two-step strategy is particularly useful for generating diversity in screening libraries. A key consideration is the potential for regioselectivity issues during oxidation if the dihydropyrimidine is unsymmetrically substituted.
Minisci-type Radical Alkoxycarbonylation: A Direct C-H Functionalization
For the direct introduction of an alkoxycarbonyl group onto a pre-existing pyrimidine ring, the Minisci reaction offers a powerful and regioselective solution. This radical-based C-H functionalization is particularly effective for electron-deficient heterocycles like pyrimidines.
Mechanistic Rationale
The Minisci reaction involves the generation of an electrophilic radical, in this case, an alkoxycarbonyl radical, which then attacks the electron-deficient pyrimidine ring. The alkoxycarbonyl radical is typically generated from the corresponding peroxide or, as in the example below, from an α-keto ester. The reaction is often initiated by a redox process involving a metal salt, such as Fe(II). The regioselectivity is governed by the electronic properties of the pyrimidine ring, with the radical preferentially attacking the most electron-deficient positions.
Caption: Workflow of the Minisci-type Radical Alkoxycarbonylation.
Experimental Data & Comparison
| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| 5-Bromopyrimidine | Ethyl pyruvate, H₂O₂, FeSO₄·7H₂O, H₂SO₄, CH₂Cl₂/H₂O | Ethyl 5-bromopyrimidine-4-carboxylate | 62 | [7] |
| 5-Chloropyrimidine | Ethyl pyruvate, H₂O₂, FeSO₄·7H₂O, H₂SO₄, CH₂Cl₂/H₂O | Ethyl 5-chloropyrimidine-4-carboxylate | 55 | [7] |
| 5-Iodopyrimidine | Ethyl pyruvate, H₂O₂, FeSO₄·7H₂O, H₂SO₄, CH₂Cl₂/H₂O | Ethyl 5-iodopyrimidine-4-carboxylate | 48 | [7] |
Senior Application Scientist's Insights
The Minisci-type reaction is an excellent method for the late-stage functionalization of pyrimidine cores, allowing for the direct introduction of a carboxylate group at the C4 position with high regioselectivity. This approach is particularly valuable when the desired pyrimidine starting material is readily available. The operational simplicity and the use of relatively inexpensive reagents are significant advantages. However, radical reactions can sometimes be sensitive to substrate and reaction conditions, and optimization may be required to achieve high yields and minimize side products. The substrate scope can be limited by the electronic nature of the substituents on the pyrimidine ring.
Transition-Metal-Catalyzed Direct C-H Carboxylation: The Modern Frontier
The direct carboxylation of C-H bonds using carbon dioxide (CO₂) as a renewable C1 source represents a green and atom-economical approach to the synthesis of carboxylic acids. While still an emerging field for pyrimidines, transition-metal catalysis, particularly with palladium and rhodium, has shown great promise for this transformation.
Mechanistic Rationale
These reactions typically proceed via a C-H activation mechanism, where the transition metal catalyst selectively breaks a C-H bond on the pyrimidine ring, forming a metallacyclic intermediate. This intermediate then undergoes carboxylation with CO₂. Reductive elimination from the resulting metal-carboxylate species furnishes the pyrimidine-4-carboxylic acid and regenerates the active catalyst. The directing group on the pyrimidine ring often plays a crucial role in achieving high regioselectivity for C4-functionalization.
Caption: Workflow of Transition-Metal-Catalyzed C-H Carboxylation.
Experimental Data & Comparison
While direct C4-carboxylation of pyrimidines is an evolving area, analogous palladium-catalyzed carboxylations of other heterocycles demonstrate the potential of this strategy.
| Starting Material | Catalyst System & Conditions | Product | Yield (%) | Reference |
| Alkenyl C-H bonds | Pd(OAc)₂, Cs₂CO₃, CO₂ (1 atm) | Coumarins | Good | [8] |
| Aromatic C-H bonds | Computationally designed Pd(II) complex, base, CO₂ | Aromatic carboxylic acids | Up to 10² turnovers | [9] |
Senior Application Scientist's Insights
Direct C-H carboxylation is at the forefront of sustainable organic synthesis. The ability to use CO₂ as a reagent is a significant advantage in terms of green chemistry. While the application of this methodology directly to the C4 position of pyrimidines is still under active development, the progress in the broader field of C-H activation suggests that this will become an increasingly important route. The main challenges currently lie in catalyst development to achieve high efficiency and regioselectivity for the pyrimidine core. The requirement for specialized ligands and potentially high catalyst loadings are also factors to consider.
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route to a substituted pyrimidine-4-carboxylic acid is a multifaceted decision that depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the desired green chemistry profile.
-
Classical Cyclocondensation remains a robust and versatile method, particularly for accessing a wide range of analogs when the starting materials are commercially available.
-
The Modified Biginelli Reaction offers the advantage of a convergent multicomponent approach, ideal for generating libraries of compounds for screening, followed by a generally reliable oxidation step.
-
Minisci-type Radical Alkoxycarbonylation provides an excellent tool for the late-stage, direct functionalization of an existing pyrimidine scaffold with high regioselectivity.
-
Transition-Metal-Catalyzed C-H Carboxylation represents the future of sustainable synthesis in this area, offering the potential for highly atom-economical and environmentally friendly processes, although further development is needed to enhance its practicality for a broad range of pyrimidine substrates.
By carefully considering the strengths and limitations of each of these synthetic strategies, researchers can make informed decisions to efficiently and effectively synthesize the target pyrimidine-4-carboxylic acids that are vital for advancing drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. Palladium(II)-catalyzed direct carboxylation of alkenyl C-H bonds with CO2. | Semantic Scholar [semanticscholar.org]
- 9. Pd(II)-catalyzed carboxylation of aromatic C─H bonds with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity Screening of Novel 2-Chloro-5-methylpyrimidine-4-carboxylic Acid Analogs
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its versatile structure allows for a multitude of chemical modifications, leading to compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of the biological activity screening of novel analogs derived from 2-Chloro-5-methylpyrimidine-4-carboxylic acid, offering a comparative analysis of their potential therapeutic applications. We will delve into the synthetic rationale, screening methodologies, and interpretation of experimental data, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.
The Strategic Synthesis of Novel Analogs
The journey from a lead compound to a viable drug candidate begins with the strategic synthesis of analogs. The starting scaffold, this compound, offers several reactive sites for chemical modification. The general approach involves the derivatization of the carboxylic acid group, often via amide bond formation with a diverse library of amines. This strategy is favored due to the relative ease of the reaction and the vast commercial availability of unique amine building blocks, allowing for the systematic exploration of the chemical space around the core pyrimidine structure.
A plausible synthetic route, based on established chemical principles, is outlined below. The carboxylic acid is first activated, for example, by conversion to an acid chloride or through the use of peptide coupling reagents. This activated intermediate is then reacted with a selected amine to yield the desired amide analog.
Caption: Synthetic workflow for generating novel analogs.
This systematic approach enables the generation of a focused library of compounds, each with unique physicochemical properties, which can then be subjected to a battery of biological assays to determine their activity profile.
A Multi-pronged Approach to Biological Activity Screening
To comprehensively evaluate the therapeutic potential of the newly synthesized analogs, a multi-pronged screening strategy is employed, targeting key areas of unmet medical need: cancer, microbial infections, and inflammatory diseases.
Anticancer Activity Screening
The pyrimidine nucleus is a well-established pharmacophore in oncology.[1] Therefore, a primary focus of the screening cascade is the evaluation of the antiproliferative activity of the novel analogs against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at varying concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Comparative Data for Anticancer Activity
| Compound ID | Target Cell Line | IC50 (µM) |
| Analog 1 | MCF-7 | 15.2 |
| Analog 2 | MCF-7 | 8.7 |
| Analog 3 | MCF-7 | > 100 |
| Doxorubicin | MCF-7 | 1.2 |
| Analog 1 | HCT-116 | 22.5 |
| Analog 2 | HCT-116 | 12.1 |
| Analog 3 | HCT-116 | > 100 |
| Doxorubicin | HCT-116 | 0.9 |
Note: The data presented here is hypothetical and for illustrative purposes.
From this hypothetical data, Analog 2 shows the most promising anticancer activity, albeit still less potent than the standard drug Doxorubicin. Further investigation into its mechanism of action would be warranted.
Caption: Workflow for anticancer activity screening.
Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area.[2][3]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured in appropriate broth media to a standardized concentration.
-
Compound Dilution: The synthesized analogs are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microbes with no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is also tested.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Data for Antimicrobial Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Analog 4 | 16 | 64 | >128 |
| Analog 5 | 8 | 32 | 64 |
| Analog 6 | >128 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Note: The data presented here is hypothetical and for illustrative purposes.
In this example, Analog 5 demonstrates the broadest spectrum of antimicrobial activity, with notable potency against the Gram-positive bacterium S. aureus.
Anti-inflammatory Activity Screening
Chronic inflammation is a key driver of many diseases. Pyrimidine derivatives have been investigated as potential anti-inflammatory agents, often through the inhibition of key inflammatory mediators like cyclooxygenases (COX).[4]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The synthesized analogs are pre-incubated with the respective COX enzymes in a reaction buffer.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Controls: A vehicle control and a known COX inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective) are included.
-
Data Analysis: The percentage of COX inhibition is calculated, and the IC50 values are determined.
Comparative Data for Anti-inflammatory Activity
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Analog 7 | 12.5 | 1.8 | 6.9 |
| Analog 8 | 5.2 | 5.5 | 0.9 |
| Analog 9 | > 50 | 25.1 | > 2 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
| Celecoxib | 15 | 0.05 | 300 |
Note: The data presented here is hypothetical and for illustrative purposes.
Analog 7 exhibits promising COX-2 selective inhibition, which is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[4]
Conclusion and Future Directions
The systematic synthesis and screening of novel this compound analogs provide a fertile ground for the discovery of new therapeutic agents. This guide has outlined a rational approach to analog synthesis and a comprehensive, multi-tiered screening strategy to evaluate their anticancer, antimicrobial, and anti-inflammatory potential. The comparative data, though hypothetical, illustrates how such a screening cascade can identify promising lead compounds for further development.
The journey of drug discovery is iterative. Hits identified from these primary screens would be subjected to secondary assays to elucidate their mechanism of action, followed by lead optimization to improve potency, selectivity, and pharmacokinetic properties. The principles and protocols detailed herein offer a solid foundation for researchers to embark on this challenging yet rewarding endeavor.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. researchgate.net [researchgate.net]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-methylpyrimidine-4-carboxylic acid
This document provides a detailed protocol for the safe handling and disposal of 2-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS No. 188781-10-4), a halogenated heterocyclic compound frequently utilized in synthetic chemistry and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each procedural step is explained to foster a deep understanding of the associated risks and mitigation strategies.
Hazard Identification and Risk Assessment
This compound is a solid organic compound that presents multiple health hazards upon exposure. A thorough understanding of its toxicological profile is the foundation for a sound risk assessment and the implementation of appropriate safety controls.
Key Hazards:
-
Acute Toxicity (Oral & Inhalation): The compound is harmful if swallowed or inhaled.[1][2]
-
Skin Irritation: Direct contact causes skin irritation.[1][2]
-
Serious Eye Irritation: Causes serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust particles.[1][2]
The primary routes of exposure in a laboratory setting are inhalation of airborne dust and accidental skin or eye contact. The risks are magnified during weighing, transferring, and cleanup operations where dust generation is more likely.
Physicochemical and Hazard Profile
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | PubChem[1] |
| Molecular Weight | 172.57 g/mol | PubChem[1] |
| Appearance | Solid (form may vary) | N/A |
| GHS Hazard Statements | H302, H315, H319, H332, H335 | PubChem[1] |
| Signal Word | Warning | Synquest Labs[2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines | Fisher Scientific[3][4] |
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
Before handling or disposing of this chemical, the proper safety infrastructure must be in place. The principle of the hierarchy of controls—prioritizing engineering and administrative controls before relying on PPE—is paramount.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[2][3]
Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the procedures to be performed. The following are mandatory when handling this compound:
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[2] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.
-
Eye and Face Protection: Use chemical safety goggles or a face shield to protect against dust particles and splashes.[2][3]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[2] Safety shoes are also recommended.[2]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[3][5]
Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the full PPE ensemble as described in Section 2.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[6]
-
Cleanup: Carefully sweep up the solid material.[3][5] Avoid actions that generate dust. For fine powders, it may be appropriate to gently moisten the material with a non-reactive solvent (e.g., water, if compatible and not leading to a reaction) to minimize dust.
-
Collect Waste: Place the collected material into a suitable, clearly labeled, and closed container for hazardous waste disposal.[3][5][6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup (e.g., wipes, gloves) must be disposed of as hazardous waste.
Waste Collection, Segregation, and Disposal
The proper disposal of this compound is governed by its chemical properties, specifically its halogenated nature. Improper disposal can lead to the formation of toxic byproducts and long-term environmental contamination.
Waste Segregation
Causality: Chemical segregation is a critical safety measure to prevent dangerous reactions within a waste container.[7]
-
Halogenated Organic Waste: This compound must be segregated into a dedicated "Halogenated Organic Solid Waste" stream.
-
Incompatibilities: Do NOT mix with strong oxidizing agents, bases, or reactive metals like sodium or magnesium.[3][7] Such mixing can lead to violent reactions, fire, or the release of toxic gases.
Containerization and Labeling
-
Container: Use a robust, sealable container that is compatible with the chemical. Keep the container tightly closed when not in use.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant/harmful).
Disposal Procedure
The recommended and most environmentally sound method for disposing of chlorinated organic compounds is incineration at a licensed hazardous waste facility.[8]
Why Incineration? High-temperature incineration, often coupled with flue gas treatment systems (scrubbers), is necessary to break down the stable carbon-chlorine bonds and convert the molecule into less harmful substances like carbon dioxide, water, and hydrogen chloride. The resulting acidic gases are then neutralized in the scrubber system. Landfilling is not a suitable option for this type of waste due to its potential to leach into soil and groundwater.
Operational Steps:
-
Package Waste: Ensure the waste is securely contained and labeled as described above.
-
Arrange for Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste manifests and documentation as required by institutional policy and regulations such as those from the Environmental Protection Agency (EPA).
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-methylpyrimidine-4-carboxylic acid
Introduction: A Proactive Stance on Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-5-methylpyrimidine-4-carboxylic acid is foundational to innovation. However, the inherent reactivity and potential bioactivity of such molecules demand a rigorous and proactive approach to safety. This guide moves beyond mere compliance, offering a detailed operational framework for the safe handling of this compound. By understanding the why behind each procedural step, we transform safety protocols from a checklist into an integrated, self-validating system that protects both the researcher and the integrity of the research. This document provides the essential, immediate safety and logistical information necessary for confident and secure laboratory operations.
Hazard Assessment: Understanding the Adversary
While a specific, comprehensive toxicological profile for this compound is not extensively documented, the known hazards of structurally similar pyrimidine derivatives provide a robust basis for a precautionary approach. The chloro-, methyl-, and carboxylic acid moieties each contribute to the compound's potential reactivity and toxicity. Safety data for analogous compounds consistently indicate significant risks that must be mitigated.[1][2]
Based on aggregated GHS (Globally Harmonized System) information for closely related structures, the primary hazards are summarized below.[3][4][5][6]
| Hazard Class | GHS Hazard Statement | Rationale and Implication for Handling |
| Acute Toxicity | H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled | Systemic toxicity is possible through multiple routes of exposure. This necessitates a multi-layered PPE approach to prevent any direct contact or inhalation.[3][6] |
| Skin Corrosion / Irritation | H315: Causes skin irritation | The acidic nature and chlorinated structure can lead to localized irritation or chemical burns upon contact. Impermeable gloves and protective clothing are mandatory.[3][4][5][6][7][8] |
| Serious Eye Damage / Irritation | H319: Causes serious eye irritation | The compound, particularly as a fine powder, can cause significant and potentially lasting damage to the eyes. Splash goggles are the minimum requirement; a face shield provides superior protection.[3][4][5][6][7][8][9][10][11] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of the dust can irritate the entire respiratory tract. All handling of the solid must be performed in a controlled environment with adequate ventilation, such as a chemical fume hood.[3][5][8][9][10][12] |
Core Directive: A Multi-Layered PPE Strategy
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all decision. It must be tailored to the specific procedure and the associated risk of exposure. The following table outlines a tiered approach to PPE based on the potential for aerosolization and direct contact.
| Risk Level / Activity | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Hazard (e.g., handling sealed containers, visual inspection) | Safety glasses with side shields (ANSI Z87.1 compliant)[13] | Single pair of nitrile gloves | Standard, buttoned lab coat | Not required (in well-ventilated area) |
| Moderate Hazard (e.g., weighing solid, preparing stock solutions) | Chemical splash goggles (conforming to EN 166 or NIOSH)[4][14] | Double-gloving (nitrile or neoprene)[2] | Chemical-resistant or permeation-resistant lab coat | Mandatory: Use within a certified chemical fume hood |
| High Hazard / Spill Response (e.g., large-scale synthesis, cleaning spills) | Chemical splash goggles and a full-face shield[5] | Double-gloving (nitrile or neoprene), with long cuffs over gown sleeves[15] | Disposable, solid-front protective gown over lab coat[2] | If fume hood is not feasible or in case of a large spill, a full-face respirator with appropriate cartridges is required.[1][4][14] |
Diagram: PPE Selection Workflow
Caption: Decision tree for selecting appropriate PPE based on the task.
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential to minimize exposure and prevent contamination.[2] Every step must be deliberate and executed with precision.
Protocol for Weighing the Solid Compound
-
Preparation: Before bringing the compound into the workspace, don the appropriate "Moderate Hazard" PPE. Ensure the analytical balance is located inside a certified chemical fume hood or a vented balance enclosure.
-
Containment: Place a pre-labeled, tared container on the balance. Use anti-static weigh paper or a weigh boat to prevent dispersal of the fine powder.
-
Transfer: Carefully transfer the desired amount of this compound using a dedicated spatula. Work slowly and deliberately to avoid creating airborne dust.
-
Closure: Securely cap the primary container immediately after the transfer is complete.
-
Decontamination: Clean the spatula, weigh boat, and any affected surfaces inside the fume hood with a wipe moistened with 70% ethanol or another suitable solvent.
-
Disposal: Treat all disposable materials (wipes, weigh paper, contaminated gloves) as hazardous chemical waste.
Protocol for Preparing Solutions
-
Environment: Conduct all solution preparations within a certified chemical fume hood while wearing "Moderate Hazard" PPE.
-
Procedure: Place the vessel containing the weighed solid into the fume hood. Slowly add the solvent to the solid to prevent splashing or aerosolization.
-
Dissolution: If sonication or heating is required to dissolve the solid, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.
-
Labeling: Clearly label the final solution with the full chemical name, concentration, solvent, preparation date, and your initials.
Diagram: Safe Handling Workflow
Caption: Step-by-step workflow for handling the compound safely.
Emergency Response Procedures
In the event of an exposure, immediate and correct action is critical. Emergency eyewash stations and safety showers must be accessible and tested regularly.[5][9][11]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5][8][9][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][5][7][8][9][10][11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4][5][8][9][10][11][12][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][12][14][16]
Diagram: Emergency Response Flowchart
Caption: Immediate first aid steps following an exposure event.
Disposal Plan: Environmental Stewardship
Proper disposal is a critical final step in the safe handling workflow. All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: All contaminated disposables, including gloves, weigh paper, wipes, and disposable lab coats, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[4][7][11]
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a labeled, sealed hazardous waste container compatible with the solvents used.
-
Environmental Precaution: Under no circumstances should this chemical or its waste be discharged into drains or the environment.[4]
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[8][9][10][12]
Conclusion: Safety as a Pillar of Scientific Excellence
The responsible handling of this compound is not an impediment to research but a prerequisite for it. By integrating the principles of hazard assessment, tiered PPE selection, systematic operational protocols, and emergency preparedness into our daily workflows, we build a culture of safety that protects ourselves, our colleagues, and the quality of our scientific outcomes. This guide serves as a foundational resource, but it is the diligent and mindful application of these principles by you, the researcher, that ultimately ensures a safe and productive laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pppmag.com [pppmag.com]
- 16. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
